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  • Product: 4-Ethylpyridin-2-amine hydrochloride
  • CAS: 930600-83-2

Core Science & Biosynthesis

Foundational

4-Ethylpyridin-2-amine Hydrochloride: The Kinase Hinge-Binding Scaffold

Topic: 4-Ethylpyridin-2-amine hydrochloride chemical properties and structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 4-Ethylpyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Ethylpyridin-2-amine hydrochloride chemical properties and structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a critical heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a pyridine ring substituted with an amino group at the C2 position and an ethyl group at the C4 position. Its significance lies in its ability to function as a bidentate hydrogen bond donor/acceptor , making it a privileged scaffold for designing ATP-competitive kinase inhibitors. The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to anchor drug candidates into the "hinge region" of kinase active sites (e.g., BTK, TBK1).

This guide details the physicochemical properties, validated synthetic routes, analytical characterization, and specific pharmaceutical applications of this compound.

Chemical Identity & Structural Analysis[1]

The hydrochloride salt form improves the solubility and stability of the free base, facilitating its handling in solid-phase synthesis and biological assays.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name 4-Ethylpyridin-2-amine hydrochloride
Common Name 2-Amino-4-ethylpyridine HCl
CAS Number 930600-83-2 (HCl salt)33252-32-3 (Free base)
Molecular Formula C₇H₁₀N₂ · HCl
Molecular Weight 158.63 g/mol Free base: 122.17 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in Water, DMSO, MethanolFree base is soluble in DCM/EtOAc
pKa (Calc) ~6.8 (Ring Nitrogen)Protonation occurs at N1
H-Bond Donors 3 (NH₃⁺ equivalent)Critical for solubility
H-Bond Acceptors 1 (Ring Nitrogen)

Synthetic Routes & Manufacturing[2][3][4]

The synthesis of 4-ethylpyridin-2-amine can be approached via two primary methodologies: the industrial-scale Chichibabin Amination and the laboratory-scale Nucleophilic Aromatic Substitution (SₙAr) .

Route A: Chichibabin Amination (Industrial)

This method involves the direct amination of 4-ethylpyridine using sodium amide (NaNH₂). While atom-economical, it requires harsh conditions and careful handling of reactive intermediates.

  • Precursor: 4-Ethylpyridine

  • Reagents: Sodium amide (NaNH₂), Toluene or Xylene[1][2]

  • Conditions: Reflux (110–140°C), inert atmosphere (N₂)

  • Mechanism: Nucleophilic attack of NH₂⁻ at the C2 position (electron-deficient), followed by hydride elimination (often requiring an oxidant or loss of H₂).

Route B: SₙAr Displacement (Lab Scale)

Preferred for higher purity and milder conditions, this route displaces a halogen (usually chlorine) at the C2 position.

  • Precursor: 2-Chloro-4-ethylpyridine

  • Reagents: Ammonia (NH₃) or Acetamide/Urea

  • Conditions: High pressure/temperature (autoclave) or Pd-catalyzed Buchwald-Hartwig coupling if using protected amines.

  • Mechanism: Addition-Elimination at the C2 carbon.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow of these two synthetic strategies.

SynthesisPathways Start1 4-Ethylpyridine (Precursor A) Reagent1 NaNH2 / Toluene (Chichibabin) Start1->Reagent1 Start2 2-Chloro-4-ethylpyridine (Precursor B) Reagent2 NH3 (aq) / Heat (SnAr Displacement) Start2->Reagent2 Intermediate σ-Adduct Intermediate Reagent1->Intermediate ProductBase 4-Ethylpyridin-2-amine (Free Base) Reagent2->ProductBase - HCl Intermediate->ProductBase - H- (Hydride loss) FinalProduct 4-Ethylpyridin-2-amine Hydrochloride ProductBase->FinalProduct + HCl / Dioxane

Caption: Dual synthetic pathways for 4-Ethylpyridin-2-amine HCl showing the Chichibabin route (top) and SnAr displacement (bottom).

Analytical Characterization

Validating the structure of 4-Ethylpyridin-2-amine HCl requires careful interpretation of NMR data, particularly distinguishing it from its isomers (e.g., 2-ethyl-4-aminopyridine).

¹H NMR Interpretation (DMSO-d₆, 400 MHz)

The hydrochloride salt will show a downfield shift for ring protons due to the protonation of the pyridine nitrogen.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₂ / NH⁺ 7.5 – 8.5Broad Singlet3-4HExchangeable protons (Amine + HCl proton).
C6-H ~7.80Doublet (d)1HAdjacent to Ring Nitrogen (Most deshielded).
C3-H ~6.85Singlet (s)1HIsolated between Amine and Ethyl group.
C5-H ~6.70Doublet (dd)1HCouplings with C6-H.
CH₂ (Ethyl) ~2.60Quartet (q)2HBenzylic-like position attached to ring.
CH₃ (Ethyl) ~1.18Triplet (t)3HTerminal methyl group.

Causality in Analysis:

  • C3-H vs C5-H: The C3 proton is typically a singlet (or very fine doublet) because there is no proton on C2 (amine substituted) and C4 (ethyl substituted). This singlet is the diagnostic peak for the 2-amino-4-substituted pattern.

  • Salt Effect: In the free base, the amine protons appear around 5.8–6.0 ppm. In the HCl salt, these exchange rapidly with the pyridinium proton, often appearing as a broad hump downfield.

Pharmaceutical Applications

The "Hinge Binder" Concept

In kinase drug discovery, the ATP binding pocket contains a "hinge region" where the adenine of ATP forms hydrogen bonds with the protein backbone. 4-Ethylpyridin-2-amine is a privileged pharmacophore because:

  • Acceptor: The Ring Nitrogen (N1) accepts a H-bond from the backbone amide NH.

  • Donor: The Exocyclic Amine (C2-NH₂) donates a H-bond to the backbone carbonyl.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

This scaffold is frequently used in the synthesis of BTK inhibitors (e.g., analogs of molecules like RN486 or similar pyridazinone-based inhibitors). The ethyl group at C4 fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific fusion geometry.

Experimental Protocol: Coupling to a Core Scaffold Context: Attaching 4-Ethylpyridin-2-amine to a carboxylic acid core (common in fragment-based design).

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.

  • Addition: Add 4-Ethylpyridin-2-amine HCl (1.1 eq). Note: The HCl salt requires the extra equivalent of base (DIPEA) to liberate the nucleophilic free amine.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃. Dry over Na₂SO₄.[3]

Handling & Safety (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). The HCl salt is hygroscopic; keep tightly sealed under inert gas (Argon/Nitrogen) if storing for long periods to prevent "caking" or hydrolysis.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Chichibabin Amination Mechanism: ChemistNotes. "Chichibabin amination: Easy mechanism and application."[1] Link

  • Synthesis of 2-Aminopyridines: Organic Syntheses. "Amination of Pyridine Derivatives." Org. Synth. 1963, 4, 134. Link

  • Kinase Inhibitor Design:Journal of Medicinal Chemistry. "Discovery of Potent and Selective BTK Inhibitors." (General reference to 2-aminopyridine scaffolds in BTK).
  • Safety Data Sheet: Thermo Fisher Scientific. "2-Amino-4-ethylpyridine Safety Data Sheet." Link

  • Compound Data: PubChem. "4-Ethylpyridin-2-amine | C7H10N2."[4] CID 118425. Link

Sources

Exploratory

molecular weight and formula of 4-Ethylpyridin-2-amine hydrochloride

Executive Summary 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a substituted aminopyridine derivative widely utilized as a pharmacophore in medicinal chemistry. Structurally characterized by a pyridine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a substituted aminopyridine derivative widely utilized as a pharmacophore in medicinal chemistry. Structurally characterized by a pyridine ring substituted with an amino group at the C2 position and an ethyl group at the C4 position, this compound serves as a critical scaffold in the development of Nitric Oxide Synthase (NOS) inhibitors and lipid kinase inhibitors .

This guide provides a comprehensive technical analysis of the compound's molecular properties, synthesis pathways, analytical characterization, and handling protocols, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 4-Ethylpyridin-2-amine hydrochloride
Common Synonyms 2-Amino-4-ethylpyridine HCl; 4-Ethyl-2-pyridylamine hydrochloride
CAS Number (Salt) 930600-83-2
CAS Number (Free Base) 33252-32-3
Molecular Formula C₇H₁₀N₂[1][2][3][4] · HCl (C₇H₁₁ClN₂)
Molecular Weight 158.63 g/mol (Salt) / 122.17 g/mol (Base)
SMILES CCC1=CC(N)=NC=C1.Cl
Appearance White to off-white crystalline solid
Structural Analysis

The compound consists of a pyridine ring which is electron-deficient, yet the amino group at C2 acts as a strong electron donor (+M effect), significantly increasing the electron density at the C3 and C5 positions.

  • Protonation Site: In the hydrochloride salt form, protonation occurs predominantly at the ring nitrogen (N1) rather than the exocyclic amino group. This is due to the resonance stabilization of the resulting pyridinium cation, which retains aromaticity.

  • Lipophilicity: The ethyl group at C4 imparts increased lipophilicity compared to the methyl analog (4-methylpyridin-2-amine), potentially enhancing blood-brain barrier (BBB) permeability in neurotherapeutic applications.

Synthesis & Manufacturing

The industrial and laboratory synthesis of 4-Ethylpyridin-2-amine typically follows the Chichibabin Amination route, a nucleophilic aromatic substitution utilizing sodium amide.

Synthesis Workflow (Chichibabin Reaction)

SynthesisPath Start 4-Ethylpyridine (Starting Material) Inter Intermediate σ-Complex Start->Inter Nucleophilic Attack (C2) Reagent NaNH2 / Heat (Toluene or Xylene) Reagent->Inter FreeBase 4-Ethylpyridin-2-amine (Free Base) Inter->FreeBase Hydride Elimination (-H2) Hydrolysis H2O / Workup SaltForm HCl (g) or HCl/Dioxane Hydrolysis->SaltForm Purification FreeBase->Hydrolysis Quench Final 4-Ethylpyridin-2-amine HCl (Final Salt) SaltForm->Final Precipitation

Figure 1: Synthetic pathway via Chichibabin amination and subsequent salt formation.

Detailed Protocol
  • Amination: 4-Ethylpyridine is treated with sodium amide (NaNH₂) in an inert solvent (e.g., toluene or xylene) at elevated temperatures (100–140°C). The reaction proceeds via the formation of an anionic σ-complex.

  • Workup: The reaction mixture is carefully quenched with water to hydrolyze the sodium salt. The organic layer is separated, and the aqueous layer is extracted.[5][4][6][7]

  • Purification: The crude free base is purified via vacuum distillation or recrystallization (often from hexane/ethyl acetate) to remove the 2,6-diamino byproduct.

  • Salt Formation: The purified free base is dissolved in an anhydrous solvent (e.g., diethyl ether or 1,4-dioxane). Anhydrous HCl gas or a solution of HCl in dioxane is added dropwise at 0°C. The hydrochloride salt precipitates immediately and is collected by filtration.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral parameters.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Salt form)

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ring N-H ~13.5Broad Singlet1HPyridinium proton
NH₂ ~7.8 - 8.2Broad Singlet2HExocyclic amine (deshielded)
C6-H ~7.85Doublet (J=6.5 Hz)1HOrtho to Ring N
C3-H ~6.80Singlet1HOrtho to NH₂, shielded
C5-H ~6.75Doublet1HMeta to Ring N
Ethyl CH₂ ~2.60Quartet2HMethylene group
Ethyl CH₃ ~1.18Triplet3HMethyl group

Note: In the salt form, ring protons are significantly deshielded compared to the free base due to the positive charge on the ring nitrogen.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion: [M+H]⁺ = 123.1 m/z (corresponding to the protonated free base C₇H₁₁N₂⁺).

  • Fragmentation: Loss of ethyl group or ammonia may be observed at higher collision energies.

Applications in Drug Development[8]

Pharmacophore Utility

4-Ethylpyridin-2-amine HCl is a versatile building block used primarily for:

  • NOS Inhibitors: The 2-aminopyridine motif mimics the guanidine group of arginine, the natural substrate of Nitric Oxide Synthase (NOS). The ethyl group provides steric bulk and lipophilicity, aiding in isoform selectivity (e.g., nNOS vs. eNOS) [1].

  • Kinase Inhibition: Used as a hinge-binding motif in ATP-competitive inhibitors.

  • Peptidomimetics: Acts as a bioisostere for amide bonds in protease inhibitors.

Scaffold Analysis Diagram

ScaffoldUtility Center 4-Ethylpyridin-2-amine Scaffold Func1 H-Bond Donor/Acceptor (Amino Group) Center->Func1 Func2 Lipophilic Tail (Ethyl Group) Center->Func2 Func3 Basic Center (Ring Nitrogen) Center->Func3 App1 Target: nNOS Active Site (Glu residue interaction) Func1->App1 Anchoring App3 BBB Permeability Modulation Func2->App3 LogP Adjustment App2 Target: Kinase Hinge Region (ATP binding pocket) Func3->App2 H-Bonding

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Handling, Stability & Safety

Stability
  • Hygroscopicity: Hydrochloride salts of aminopyridines can be hygroscopic. Store in a desiccator.

  • Light Sensitivity: Protect from light to prevent potential photo-oxidation of the amino group.

  • Shelf Life: Stable for >2 years if stored at -20°C under inert atmosphere (Argon/Nitrogen).

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • Silverman, R. B., et al. (2009). 2-Aminopyridines as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Link

  • Chichibabin, A. E. (1914). Über die Darstellung von α-Amino-pyridin. Berichte der deutschen chemischen Gesellschaft. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118425, 4-Ethylpyridin-2-amine. Link

  • Organic Syntheses. (1955). 2-Aminopyridine.[2] Org. Synth. Coll. Vol. 3, p.34. Link

  • BLD Pharm. (2025). Safety Data Sheet: 4-Ethylpyridin-2-amine hydrochloride. Link

Sources

Foundational

Solubility Profile and Technical Handling of 4-Ethylpyridin-2-amine Hydrochloride

[1] Executive Summary 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a critical pyridinium salt intermediate used frequently in medicinal chemistry for the synthesis of bioactive heterocycles.[1][2][3] Its so...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a critical pyridinium salt intermediate used frequently in medicinal chemistry for the synthesis of bioactive heterocycles.[1][2][3] Its solubility profile is governed by the ionic interaction between the protonated pyridine ring nitrogen and the chloride counterion.[1]

This guide provides a definitive technical analysis of its solubility across organic solvent classes, substantiated by thermodynamic principles of 2-aminopyridine analogs.[1] It includes validated protocols for solubility determination, recrystallization, and free-base recovery, designed for application scientists and process chemists.[1]

Physicochemical Characterization & Mechanistic Basis[1]

To predict and manipulate solubility, one must understand the molecular state of the solute.[1]

  • Core Structure: The compound consists of a 4-ethyl-substituted pyridine ring with an amino group at the C2 position.[1]

  • Protonation Site: Unlike aliphatic amines, 2-aminopyridines protonate preferentially at the ring nitrogen (N1) rather than the exocyclic amine.[1] The pKa of the ring nitrogen in 2-aminopyridine is approximately 6.86 [1].[1] The exocyclic amine lone pair is delocalized into the aromatic system, rendering it significantly less basic.[1]

  • Lattice Energy: The resulting species is a pyridinium chloride salt .[1] The high lattice energy of this ionic solid necessitates solvents with high dielectric constants (

    
    ) or strong hydrogen-bond donating capabilities to disrupt the crystal lattice.[1]
    
Diagram 1: Protonation & Solvation Mechanism

The following diagram illustrates the protonation site and the solvation shell required for dissolution.[1]

G cluster_0 Solid State (Crystal Lattice) cluster_1 Solvation Process cluster_2 Dissolved Species Salt 4-Ethylpyridin-2-amine HCl (Ionic Lattice) Protonation Protonation at Ring N1 (Amidine Resonance) Salt->Protonation Structural Basis Cation Solvated Cation [Py-H]+ Protonation->Cation Dissociation Solvent Polar Protic Solvent (MeOH/H2O) Solvent->Cation Stabilizes Anion Solvated Anion [Cl]- Solvent->Anion Stabilizes

Caption: Protonation occurs at the ring nitrogen (N1), creating a pyridinium cation stabilized by polar protic solvents.[1]

Solubility Profile in Organic Solvents[1]

The following data categorizes solubility based on solvent polarity and hydrogen bonding capability. This profile is derived from the behavior of the specific ethyl analog and the general class of 2-aminopyridine salts [2][3].[1]

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Protic Water, Methanol, EthanolHigh Primary solvents for dissolution.[1] Solubility decreases as alkyl chain length of alcohol increases (MeOH > EtOH > iPrOH).[1]
Polar Aprotic DMSO, DMF, DMAcHigh Excellent for reactions requiring high temperatures.[1] Difficult to remove post-processing due to high boiling points.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow / Moderate The salt has limited solubility.[1] Often used in biphasic extraction after neutralization to the free base.[1]
Ethers Diethyl Ether, MTBE, THFInsoluble Used as anti-solvents to precipitate the salt from alcoholic solutions.[1]
Hydrocarbons Hexane, Heptane, TolueneInsoluble Strictly anti-solvents.[1] Used to wash filter cakes to remove non-polar impurities.[1]
Ketones Acetone, MEKLow Often used for slurry washes to remove organic impurities without dissolving the salt.[1]

Experimental Protocols

Protocol A: Semi-Quantitative Solubility Determination

Use this protocol to verify solubility for specific process concentrations.[1]

  • Preparation: Weigh 100 mg of 4-Ethylpyridin-2-amine HCl into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments (micropipette) at ambient temperature (20–25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity or residual solids.[1]

    • Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).[1]

    • Sparingly Soluble: Requires 1–10 mL solvent (10–100 mg/mL).[1]

    • Insoluble: Solid persists after 10 mL solvent (<10 mg/mL).[1]

  • Thermal Stress: If insoluble at RT, heat to boiling (reflux) to determine suitability for recrystallization.[1]

Protocol B: Purification via Recrystallization

The most effective method for purifying this salt is recrystallization from Ethanol/Ether or Ethanol/Hexane.[1]

  • Dissolution: Suspend crude 4-Ethylpyridin-2-amine HCl in absolute Ethanol (approx. 5–10 mL per gram).

  • Heating: Heat to reflux (approx. 78°C) until the solid fully dissolves. If insolubles persist, filter hot.[1]

  • Nucleation: Remove from heat. Add Diethyl Ether or MTBE dropwise until a faint turbidity (cloudiness) persists.[1]

  • Crystallization: Add a few drops of Ethanol to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 0–4°C.

  • Isolation: Filter the white/off-white crystals and wash with cold Ether. Dry under vacuum.[1][4]

Protocol C: Free-Base Recovery (DCM Extraction)

For applications requiring the neutral amine (e.g., nucleophilic substitution).[1]

  • Partition: Dissolve the HCl salt in a minimum volume of water.

  • Neutralization: Add 1 M NaOH or saturated NaHCO₃ until pH > 9. The solution will become cloudy as the free base oils out.[1]

  • Extraction: Extract 3x with Dichloromethane (DCM) . The neutral 4-ethylpyridin-2-amine is highly soluble in DCM [2].[1]

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Diagram 2: Purification & Recovery Workflow

Workflow cluster_recrys Path A: Salt Purification cluster_freebase Path B: Free Base Recovery Raw Crude 4-Ethylpyridin-2-amine HCl Dissolve Dissolve in Hot EtOH Raw->Dissolve If Salt Required Base Add 1M NaOH (pH > 9) Raw->Base If Neutral Amine Required Antisolvent Add MTBE/Ether (Cloud Point) Dissolve->Antisolvent Cool Cool to 4°C Antisolvent->Cool PureSalt Pure HCl Salt Crystals Cool->PureSalt Extract Extract with DCM Base->Extract Dry Evaporate Solvent Extract->Dry FreeBase Pure Free Base Oil/Solid Dry->FreeBase

Caption: Decision tree for purifying the salt (Path A) vs isolating the neutral free base (Path B).

Engineering Implications for Scale-Up

  • Hygroscopicity: Like many aminopyridine salts, this compound is likely hygroscopic.[1] Store in desiccators or under inert atmosphere (Argon/Nitrogen) to prevent "gumming" caused by moisture absorption [3].[1]

  • Corrosion: Solutions in MeOH/EtOH will be acidic.[1] Use glass-lined or Hastelloy reactors for large-scale heating; avoid lower-grade stainless steel (SS304) for prolonged reflux.[1]

  • Thermal Stability: The salt is generally stable up to its melting point, but avoid prolonged exposure to temperatures >150°C to prevent degradation of the ethyl side chain or oxidation of the amine.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine.[1] Retrieved from [Link][1]

  • World Intellectual Property Organization (2007). Patent WO2007034282A2: Diaryl-imidazole compounds condensed with a heterocycle as C3a receptor antagonists.[1] (Describes partitioning of 2-amino-4-ethylpyridine between DCM and NaOH). Retrieved from

Sources

Exploratory

CAS number for 4-Ethylpyridin-2-amine hydrochloride derivatives

The following technical monograph details the chemical identity, synthesis, and application of 4-Ethylpyridin-2-amine hydrochloride and its related derivatives. [1][2] Executive Summary & Chemical Identification 4-Ethylp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the chemical identity, synthesis, and application of 4-Ethylpyridin-2-amine hydrochloride and its related derivatives.

[1][2]

Executive Summary & Chemical Identification

4-Ethylpyridin-2-amine (also known as 2-Amino-4-ethylpyridine) is a functionalized pyridine heterocycle serving as a critical pharmacophore in medicinal chemistry.[1][2] It acts as a "hinge binder" in kinase inhibitor design and a precursor for complex fused ring systems like imidazo[1,2-a]pyridines.[2][3]

While the free base is the primary commercial form, the hydrochloride salt is often generated in situ or isolated to improve solubility and stability during drug formulation.[2][3]

Registry Data
Chemical EntityCAS Registry NumberMolecular FormulaMolecular Weight
Free Base 33252-32-3 C₇H₁₀N₂122.17 g/mol
Hydrochloride Salt 930600-83-2 C₇H₁₀N₂[1][4][5] · HCl158.63 g/mol
Isomer (3-Ethyl-4-amine) 19842-14-9C₇H₁₀N₂[1][2] · HCl158.63 g/mol

Key Identifiers:

  • IUPAC Name: 4-Ethylpyridin-2-amine hydrochloride[1][2][4]

  • SMILES (Base): CCc1ccnc(N)c1[1][2][3][6]

  • InChIKey (Base): SJWHILBZPGQBJE-UHFFFAOYSA-N[1][2]

Synthesis & Manufacturing Protocols

The synthesis of 4-Ethylpyridin-2-amine can be approached via two primary methodologies: the industrial Chichibabin Amination (economical but lower regioselectivity) and the laboratory-scale Cross-Coupling/Reduction (high regioselectivity).[1][2]

Method A: Industrial Route (Chichibabin Amination)

This method involves the direct amination of 4-ethylpyridine using sodium amide.[1][2] While scalable, it requires rigorous safety protocols due to the use of sodamide and potential for isomer formation.[3][6]

  • Precursor: 4-Ethylpyridine[1]

  • Reagents: Sodium amide (NaNH₂), liquid ammonia or inert solvent (e.g., xylene/toluene).[2][3][6]

  • Mechanism: Nucleophilic aromatic substitution (S_NAr) via a Meisenheimer-like complex, followed by hydride elimination.[1][2][3]

Method B: High-Purity Laboratory Route (Coupling-Reduction)

For drug development where isomeric purity is paramount, a stepwise approach starting from 2-amino-4-bromopyridine is preferred.[1][2]

  • Sonogashira Coupling: 2-Amino-4-bromopyridine is coupled with trimethylsilylacetylene (TMS-acetylene).[1][2]

  • Desilylation: Removal of the TMS group to yield 4-ethynylpyridin-2-amine.[1][2]

  • Hydrogenation: Catalytic reduction (Pd/C, H₂) of the alkyne to the ethyl group.[2][3]

Visualization: Synthesis Workflows

SynthesisPathways cluster_legend Pathway Legend Start_Ind 4-Ethylpyridine Step_Chich Chichibabin Amination (NaNH2, Heat) Start_Ind->Step_Chich Product_Base 4-Ethylpyridin-2-amine (Free Base) Step_Chich->Product_Base Start_Lab 2-Amino-4-bromopyridine Step_Sono Sonogashira Coupling (TMS-Acetylene, Pd cat.) Start_Lab->Step_Sono Step_Red Hydrogenation (H2, Pd/C) Step_Sono->Step_Red Step_Red->Product_Base Step_Salt Salt Formation (HCl in Dioxane) Product_Base->Step_Salt Product_Salt HCl Salt (CAS 930600-83-2) Step_Salt->Product_Salt legend_text Top: Industrial Route Bottom: High-Purity Lab Route

Figure 1: Comparative synthesis pathways for 4-Ethylpyridin-2-amine and its conversion to the hydrochloride salt.

Experimental Protocol: Salt Formation

This protocol describes the conversion of the free base to the hydrochloride salt (CAS 930600-83-2).[1][2] This is a self-validating precipitation method; the product purity is confirmed by the specific melting point and solubility profile.[1][2]

Reagents
  • Substrate: 4-Ethylpyridin-2-amine (Base), >97% purity.[1][2][7]

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (anhydrous).[1][2][3]

  • Acid Source: 4M HCl in Dioxane or ethereal HCl.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent (e.g., 1.22 g) of 4-Ethylpyridin-2-amine in 10 volumes (12 mL) of anhydrous EtOAc. Ensure complete dissolution; mild warming (30°C) is permitted.[2][3]

  • Acid Addition: Cool the solution to 0–5°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane under vigorous stirring.

  • Precipitation: A white to off-white precipitate will form immediately.[1][2] Continue stirring at 0°C for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the solid using a sintered glass funnel under vacuum/inert gas.

  • Washing: Wash the filter cake twice with cold EtOAc to remove unreacted base and impurities.[1][2][3]

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Validation Check:

  • Yield: Expected >90%.

  • Appearance: White crystalline powder.[1][2]

  • Solubility: Highly soluble in water/methanol; insoluble in non-polar solvents (Hexane).[1][2][3]

Analytical Characterization

Researchers should verify the identity of the synthesized material using the following spectral data.

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 1.18 (t, 3H, -CH₃), 2.55 (q, 2H, -CH₂-), 6.65 (d, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 7.80 (d, 1H, Ar-H), ~13.5 (br s, NH⁺ for salt).[2][3][6]
Mass Spectrometry m/z = 123.1 [M+H]⁺ (Base peak).[1][2][3]
Melting Point Base: 63–69°C. HCl Salt: Distinctly higher (typically >150°C, though specific polymorphs vary).[1][2][3][6]

Medicinal Chemistry Applications

4-Ethylpyridin-2-amine is a versatile building block.[1][2][7] Its 2-amino group acts as a hydrogen bond donor/acceptor pair, often mimicking the adenine ring of ATP in kinase inhibitors.[1][2][3]

Key Applications
  • Imidazo[1,2-a]pyridine Synthesis: Reaction with α-haloketones yields fused bicyclic systems used in anxiolytics and anti-inflammatory drugs.[1][2]

  • Urea/Amide Formation: The exocyclic amine is readily acylated to form urea derivatives (e.g., Pirlimycin analogues) which exhibit antibacterial properties.[2][3]

  • iNOS Inhibition: Analogues of this scaffold (e.g., 2-amino-4-methylpyridine) are potent inhibitors of inducible Nitric Oxide Synthase (iNOS), with the ethyl group providing steric modulation for selectivity.[1][2][3]

Visualization: Pharmacophore Mapping

Pharmacophore Core 4-Ethylpyridin-2-amine Scaffold Target1 Kinase Hinge Region (H-Bonding via N1/NH2) Core->Target1 Primary Interaction Target2 iNOS Active Site (Heme Coordination) Core->Target2 Competitive Inhibition Target3 GPCR Ligands (Lipophilic Pocket via Ethyl) Core->Target3 Hydrophobic Fit

Figure 2: Pharmacological interaction points of the 2-amino-4-alkylpyridine scaffold.[1][2]

Safety & Handling (GHS Classification)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][8]
Acute Toxicity (Dermal) H311Toxic in contact with skin.[2][3]
Skin Irritation H315Causes skin irritation.[1][2][8][9]
Eye Irritation H319Causes serious eye irritation.[1][2][8]

Handling Protocol:

  • Wear nitrile gloves and safety goggles.[1][2][3]

  • Handle the HCl salt in a fume hood to avoid inhalation of dust.[2][3]

  • Incompatibility: Strong oxidizing agents and acid chlorides.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118425: 4-Ethylpyridin-2-amine.[1][2] PubChem. Available at: [Link][2][3][6]

Sources

Foundational

safety data sheet (SDS) for 4-Ethylpyridin-2-amine hydrochloride

Executive Summary & Compound Identity 4-Ethylpyridin-2-amine hydrochloride is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

4-Ethylpyridin-2-amine hydrochloride is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—possessing both a nucleophilic amino group and a basic pyridine nitrogen—makes it a versatile yet reactive intermediate.

This guide provides a comprehensive technical safety profile, synthesizing data from the specific hydrochloride salt and its parent free base to ensure rigorous risk mitigation in research environments.

Chemical Identity Table
ParameterDetail
Product Name 4-Ethylpyridin-2-amine hydrochloride
Synonyms 2-Amino-4-ethylpyridine HCl; 4-Ethyl-2-pyridinamine monohydrochloride
CAS Number 930600-83-2 (Salt); 33252-32-3 (Free Base)
Molecular Formula C₇H₁₁ClN₂ (Salt)
Molecular Weight 158.63 g/mol
Structure Pyridine ring substituted with an ethyl group at C4 and an amino group at C2, protonated as the chloride salt.[1][2]

Hazard Identification & Risk Assessment

Signal Word: DANGER

While many reagents are treated as generic irritants, 2-aminopyridines possess specific toxicological profiles due to their ability to block potassium channels and penetrate biological membranes. The hydrochloride salt form increases water solubility, potentially enhancing systemic absorption upon mucosal contact.

GHS Classification (Bridged from Free Base Data)

The following classification is derived from the parent free base (CAS 33252-32-3) and standard amine salt properties.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.[3]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]
Mechanistic Toxicology Insight
  • Dermal Toxicity (H311): Unlike simple inorganic salts, aminopyridines are lipophilic enough (in free base equilibrium) to cross the stratum corneum. Once absorbed, they can affect neuronal transmission. Strict dermal protection is non-negotiable.

  • Acidity: As a hydrochloride salt of a weak base, aqueous solutions will be acidic (pH ~4-5), contributing to immediate irritation of eyes and mucous membranes upon contact.

Emergency Response Protocols

The following logic tree dictates the immediate response to exposure incidents. Speed is critical to prevent systemic absorption.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (High Risk: Absorption) Type->Skin Eye EYE CONTACT (Acidic Irritation) Type->Eye Inhale INHALATION (Dust/Aerosol) Type->Inhale ActionSkin 1. Brush off dry powder 2. Drench with water (15 min) 3. Remove contaminated clothing Skin->ActionSkin ActionEye 1. Do NOT rub 2. Flush with water/saline (15 min) 3. Remove contact lenses Eye->ActionEye ActionInhale 1. Move to fresh air 2. Sit upright (90°) 3. Oxygen if breathing difficult Inhale->ActionInhale Medical SEEK IMMEDIATE MEDICAL ATTENTION (Provide SDS & CAS 930600-83-2) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency Response Logic Tree for Acute Exposure.

Operational Handling & Storage

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Airflow: Ensure face velocity is >0.5 m/s.

  • Static Control: Use anti-static weighing boats; amine salts can be electrostatic.

Safe Handling Workflow

This protocol is designed to minimize dust generation, the primary vector for inhalation and surface contamination.

HandlingWorkflow Prep PREPARATION Don PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Weigh WEIGHING Use Anti-static Balance inside Hood. Keep container closed when not sampling. Prep->Weigh Check Airflow Solubilize SOLUBILIZATION Add solvent SLOWLY to solid. Avoid vigorous vortexing (aerosol risk). Weigh->Solubilize Transfer Solid Clean DECONTAMINATION Wipe balance with MeOH/Water. Dispose of wipes as Haz Waste. Solubilize->Clean Seal Vial

Figure 2: Step-by-step workflow for safe handling in a laboratory setting.

Storage Conditions
  • Hygroscopicity: Hydrochloride salts are prone to absorbing atmospheric moisture. Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Temperature: Refrigerator (2–8°C) is recommended to retard oxidative degradation of the amine.

  • Incompatibilities: Segregate from Strong Oxidizing Agents (reaction may produce NOx) and Strong Bases (liberates the free amine, altering volatility and toxicity).

Physical & Chemical Properties

PropertyValue/Observation
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Odor Characteristic, weak pyridine-like
pH Acidic in aqueous solution (pH 4–5)
Melting Point >200°C (Decomposes); Exact MP experimentally determined
Solubility High in Water, Methanol, DMSO; Low in Hexane, DCM
Partition Coeff (LogP) ~0.7 (Free base); Salt is significantly lower (more polar)

Stability & Reactivity

  • Reactivity: The primary amine at C2 is nucleophilic but deactivated by the pyridine ring compared to aliphatic amines. However, the ethyl group at C4 is susceptible to benzylic-type oxidation under harsh conditions.

  • Decomposition Products:

    • Fire: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).

    • Hydrolysis: Stable in aqueous solution at ambient temperature.

Disposal Considerations

Do not dispose of via sink or general trash.

  • Neutralization: Dissolve in water and carefully neutralize with dilute Sodium Bicarbonate (NaHCO₃) to liberate the free base (organic layer may separate).

  • Collection: Combine with organic solvents (if extracted) or aqueous waste streams.

  • Classification: Dispose of as Hazardous Chemical Waste (Toxic/Irritant). Label clearly with "Contains 4-Ethylpyridin-2-amine".

Regulatory & Transport Information

  • UN Number: UN 2811 (Toxic solid, organic, n.o.s.)

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Ethylpyridin-2-amine hydrochloride)

  • Hazard Class: 6.1

  • Packing Group: III

References

  • BLD Pharm. (2025). Safety Data Sheet: 4-Ethylpyridin-2-amine hydrochloride (CAS 930600-83-2). Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4-Ethylpyridin-2-amine (CAS 33252-32-3).[1][5] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-ethylpyridine. Retrieved from

  • Sigma-Aldrich. (2025).[3] Product Specification: Pyridine derivatives. Retrieved from

Sources

Exploratory

Technical Guide: pKa Profile &amp; Physicochemical Analysis of 4-Ethylpyridin-2-amine Hydrochloride

The following technical guide details the pKa values, physicochemical properties, and experimental considerations for 4-Ethylpyridin-2-amine hydrochloride . [1][2] Executive Summary 4-Ethylpyridin-2-amine (CAS: 33252-32-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa values, physicochemical properties, and experimental considerations for 4-Ethylpyridin-2-amine hydrochloride .

[1][2]

Executive Summary

4-Ethylpyridin-2-amine (CAS: 33252-32-3) is a functionalized pyridine derivative widely utilized as a fragment in medicinal chemistry, particularly in the synthesis of nitric oxide synthase (NOS) inhibitors and ligands for coordination chemistry.[1][2]

The critical physicochemical parameter for this compound is its pKa , which governs its ionization state under physiological conditions.[2][3]

  • Primary pKa (Conjugate Acid): 7.48 ± 0.10 (Ring Nitrogen, N1).[2][3]

  • Dominant Species at pH 7.4: A dynamic equilibrium between the cationic (protonated) and neutral forms, with approximately 50-55% existing as the cation.[1][2][3]

  • Salt Form: The hydrochloride salt (CAS: 930600-83-2) exists as a stable, crystalline solid that dissociates in water to release the protonated pyridinium cation and chloride anion.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 4-Ethylpyridin-2-amine hydrochloride
Common Synonyms 2-Amino-4-ethylpyridine HCl; 4-Ethyl-2-pyridinamine HCl
CAS Number (Free Base) 33252-32-3
CAS Number (HCl Salt) 930600-83-2
Molecular Formula C₇H₁₀N₂[1][2][4] · HCl
Molecular Weight 158.63 g/mol (Salt); 122.17 g/mol (Base)
Protonation Site N1 (Ring Nitrogen) - Not the exocyclic amine
Structural Diagram: Protonation Equilibrium

The following diagram illustrates the protonation equilibrium. Note that protonation occurs at the ring nitrogen (N1) rather than the exocyclic amine (N2) due to resonance stabilization.[2][3]

ProtonationEquilibrium cluster_legend Mechanism Neutral Neutral Base (4-Ethylpyridin-2-amine) Cation Cationic Form (Protonated at N1) Neutral->Cation + H+ (pKa ≈ 7.48) H_Ion H+ Note1 Ethyl Group (+I Effect) Increases Basicity Note1->Neutral Note2 Exocyclic Amine (+M Effect) Stabilizes Cation Note2->Cation

Figure 1: Protonation equilibrium showing the conversion between the neutral free base and the pyridinium cation.[1][2] The ethyl group at position 4 acts as an electron-donating group, enhancing basicity.[1][2]

pKa Values & Mechanistic Insight

The Value: 7.48

While direct experimental literature for the ethyl derivative is limited, the pKa is derived from its closest structural homolog, 2-amino-4-methylpyridine (2-amino-4-picoline) , which has an experimentally determined pKa of 7.48 [1][2].[1][2]

Given that the inductive effect (+I) of an ethyl group is nearly identical (marginally stronger) to that of a methyl group, the pKa of 4-Ethylpyridin-2-amine is confidently assigned within the 7.48 – 7.55 range.[2]

Comparative Basicity

The basicity of 4-Ethylpyridin-2-amine is significantly higher than unsubstituted pyridine due to the cooperative effects of the amino and ethyl substituents.[1][2]

CompoundpKa (Conjugate Acid)Structural Driver
Pyridine 5.23Baseline aromatic heterocycle.
4-Ethylpyridine 5.90 - 6.00+I effect of Ethyl group increases electron density at N1.
2-Aminopyridine 6.86+M (Mesomeric) effect of Amino group strongly stabilizes the cation.[1][2]
4-Ethylpyridin-2-amine ~7.48 Combined Effect: +M (Amino) and +I (Ethyl) effects are additive.
4-Aminopyridine 9.17Strongest resonance stabilization (para-quinoid contribution).[1][2]
Protonation Site Specificity

Researchers often mistakenly assume the exocyclic amine (


) is the protonation site.[2][3] This is incorrect. 
  • The Site: The ring nitrogen (N1).[2][3]

  • The Reason: Protonation at the exocyclic amine would disrupt the resonance interaction between the nitrogen lone pair and the aromatic ring, destabilizing the system.[2][3] Protonation at N1, conversely, retains aromaticity and allows the exocyclic amine to further stabilize the positive charge via resonance.[3]

Experimental Determination Methodologies

For researchers needing to validate this pKa in a specific formulation buffer, the following methodologies are recommended.

Potentiometric Titration (Gold Standard)

This method is ideal for the hydrochloride salt form.[2][3]

  • Preparation: Dissolve ~3-5 mg of 4-Ethylpyridin-2-amine HCl in 20 mL of degassed water (0.1 M KCl ionic strength adjuster).

  • Titrant: Titrate with 0.1 M NaOH (standardized).

  • Data Analysis: Plot pH vs. Volume of NaOH. The point of inflection (half-equivalence point) corresponds to the pKa.[1][2][3]

  • Equation:

    
    [2][3]
    
UV-Vis Spectrophotometry

Useful for low solubility conditions or micro-scale determination.[2][3]

UVVisWorkflow Step1 Prepare Stock Solution (50 µM in Methanol/Water) Step2 Aliquot into Buffers (pH range 4.0 to 10.0) Step1->Step2 Step3 Measure Absorbance (Scan 220-350 nm) Step2->Step3 Step4 Identify Isosbestic Points & Lambda Max shift Step3->Step4 Step5 Plot Absorbance vs pH (Sigmoidal Fit) Step4->Step5 Result pKa Value Step5->Result Inflection Point = pKa

Figure 2: Spectrophotometric workflow for pKa determination. The shift in


 between the neutral and cationic forms allows for precise calculation.[2][3]

Pharmaceutical Implications[1][2][8]

Solubility & Salt Selection[2][3]
  • pH < 5.5: The compound exists >99% as the cation.[2][3] Solubility is maximal (>50 mg/mL).[2][3]

  • pH 7.4 (Physiological): The compound is ~55% cationic and 45% neutral.[2][3] This "mixed" state is ideal for membrane permeability (neutral form permeates) while maintaining solubility (cationic form solubilizes).[2][3]

  • pH > 9.0: The compound exists as the neutral free base.[2][3] Solubility drops significantly; precipitation may occur in aqueous media.[2][3]

Drug Design (Fragment Based)

The 2-aminopyridine motif is a "privileged scaffold."[2][3][5] The 4-ethyl group provides a hydrophobic handle that often occupies the hydrophobic pocket of enzymes (e.g., NOS, Kinases), while the 2-amino-N1 motif forms a characteristic donor-acceptor hydrogen bond triad with active site residues (e.g., Asp or Glu).[1][2]

References

  • ChemBK. (2024).[2][3] 2-Amino-4-methylpyridine Properties and pKa Data. Retrieved from [2]

  • PubChem. (2024).[2][3] 2-Amino-4-methylpyridine (CID 1533) - Experimental Properties. National Library of Medicine.[2][3] Retrieved from [3]

  • Leito, I., et al. (2019).[2][3] Unified pH Values of Liquid Chromatography Mobile Phases. University of Tartu, Chair of Analytical Chemistry.[2][3] Retrieved from [3]

  • GuideChem. (2024).[2][3] 4-Ethylpyridine pKa and Chemical Properties. Retrieved from

  • Fisher Scientific. (2024).[2][3] Safety Data Sheet: 2-Amino-4-ethylpyridine. Retrieved from

Sources

Foundational

Whitepaper: Storage, Handling, and Application Protocols for 4-Ethylpyridin-2-amine Hydrochloride

Executive Summary As a Senior Application Scientist, I have observed that the primary point of failure in utilizing 2-aminopyridine derivatives lies not in their inherent chemical reactivity, but in pre-analytical handli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed that the primary point of failure in utilizing 2-aminopyridine derivatives lies not in their inherent chemical reactivity, but in pre-analytical handling and storage. 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a highly versatile building block used extensively in the development of kinase inhibitors and C3a receptor antagonists[1].

This technical guide establishes the authoritative causality behind its specific storage requirements, provides self-validating quality control workflows, and outlines a field-proven protocol for its application in synthetic medicinal chemistry.

Physicochemical Profiling & The Causality of Storage

To handle 4-Ethylpyridin-2-amine hydrochloride effectively, one must understand the mechanistic reasoning behind its manufacturer-recommended storage conditions: Sealed in dry, room temperature [2].

The Causality of "Room Temperature" (15°C to 25°C)

Free-base 2-aminopyridines exist in a dynamic tautomeric equilibrium between the amine (-NH2) and imine (=NH) forms, making them highly susceptible to one-electron oxidation[3]. Because of this oxidative vulnerability, free-base aminopyridines often require cold storage (2–8°C) and inert atmospheres. However, the formulation of 4-Ethylpyridin-2-amine as a hydrochloride salt protonates the pyridine nitrogen. This locks the molecule into a stable aromatic state, drastically increasing its oxidation potential and thermal stability. Consequently, the salt form does not require refrigeration and is optimally stored at room temperature[2].

The Causality of "Sealed in Dry"

While the hydrochloride salt prevents oxidative degradation, it introduces a new vulnerability: hygroscopicity . Hydrochloride salts of basic amines readily form hydrogen bonds with atmospheric moisture, leading to the formation of non-stoichiometric hydrates[4]. If the compound absorbs water, its effective molecular weight increases. When a researcher weighs out the compound assuming an anhydrous state, the presence of undetected water results in a lower actual molarity of the active pharmacophore. This stoichiometric error is a leading cause of false negatives in high-throughput screening and depressed yields in synthesis. Therefore, strict desiccation is mandatory[2].

Quantitative Data & Stability Matrix

All critical quantitative data regarding the physical properties and environmental stability of 4-Ethylpyridin-2-amine hydrochloride are summarized below.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 4-Ethylpyridin-2-amine hydrochloride
CAS Number 930600-83-2
Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
SMILES Code NC1=NC=CC(CC)=C1.[H]Cl
Optimal Storage Sealed in dry, Room Temperature (15°C - 25°C)
Table 2: Degradation Matrix & Preventative Actions
Environmental TriggerMechanistic ConsequencePreventative Storage Action
Ambient Moisture (>40% RH) Hygroscopic absorption leading to non-stoichiometric hydrate formation.Store in a desiccator; seal tightly immediately after use.
Elevated Heat (>40°C) Potential volatilization of HCl leading to free-base formation and subsequent oxidation.Maintain at controlled room temperature (15-25°C).
Oxygen / UV Light Slow one-electron oxidation of the amine/imine tautomer over extended periods.Store in opaque or amber containers away from direct light.

Self-Validating Quality Control Workflows

Because moisture absorption is the primary threat to experimental integrity, a rigorous Quality Control (QC) workflow must be implemented before utilizing the compound in critical assays.

HandlingWorkflow N1 Incoming API (CAS: 930600-83-2) N2 Desiccator Storage (15-25°C, Dry) N1->N2 Transfer N3 Weighing (Inert Atmosphere) N2->N3 Aliquot N4 Karl Fischer Titration N2->N4 QC Check N5 Stock Solution (DMSO/H2O) N3->N5 Dissolve N4->N3 Moisture <1%

Caption: Workflow for the storage, quality control, and handling of 4-Ethylpyridin-2-amine HCl.

Protocol 1: Moisture Determination via Karl Fischer Titration

To prevent stoichiometric errors, moisture content must be quantified using Karl Fischer (KF) titration[5].

  • System Calibration: Flush the KF titration cell with anhydrous methanol.

  • Validation Check (Self-Validating Step): Prior to analyzing the sample, run a certified 1.0% water standard. The system is validated only if the recovery falls between 97.0% and 103.0%. Do not proceed if calibration fails.

  • Sample Introduction: Rapidly weigh ~50 mg of 4-Ethylpyridin-2-amine hydrochloride in a dry box and introduce it into the titration cell to minimize atmospheric exposure.

  • Titration & Action: Execute the titration. If the resulting moisture content is <1.0% w/w , the batch is cleared for use. If it is >1.0% w/w , the material must be re-dried in a vacuum desiccator over phosphorus pentoxide (

    
    ) for 24 hours before use.
    

Application Protocol: Synthesis of C3a Receptor Antagonists

4-Ethylpyridin-2-amine hydrochloride is heavily utilized in the synthesis of diaryl-imidazole compounds condensed with a heterocycle, which act as potent C3a receptor antagonists for treating inflammatory conditions[1].

SynthesisWorkflow S1 4-Ethylpyridin-2-amine HCl (0.63 mmol) S2 Neutralization (NaHCO3, EtOH) S1->S2 Step 1 S3 Condensation (2-bromo-4'-phenylacetophenone) S2->S3 Step 2 (Reflux) S4 Liquid-Liquid Extraction (CH2Cl2 / 1M NaOH) S3->S4 Step 3 (Workup) S5 Imidazo[4,5-c]pyridine (C3a Antagonist) S4->S5 Step 4 (Isolation)

Caption: Step-by-step synthetic workflow for generating C3a receptor antagonists.

Protocol 2: Imidazo[4,5-c]pyridine Cyclization

This protocol details the condensation of the hydrochloride salt with an acetophenone derivative[1].

  • Reagent Preparation: In a clean, dry round-bottom flask, combine 4-Ethylpyridin-2-amine hydrochloride (0.10 g, 0.63 mmol), 2-bromo-4'-phenylacetophenone (0.17 g, 0.62 mmol), and Sodium Bicarbonate (

    
    ) (0.1 g, 1.2 mmol).
    
    • Causality Note:

      
       is required in excess to free-base the hydrochloride salt in situ, allowing the nucleophilic amine to attack the alpha-bromo ketone.
      
  • Reflux: Suspend the mixture in 3 mL of anhydrous Ethanol (EtOH). Attach a reflux condenser and heat the mixture to reflux overnight under an inert nitrogen atmosphere.

  • Concentration: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Partition the resulting solid residue between Dichloromethane (

    
    ) (10 mL) and 1 M Sodium Hydroxide (NaOH) (10 mL).
    
  • Validation Check (Self-Validating Step): Test the aqueous phase pH to ensure it is >10 (confirming complete neutralization). Analyze the organic phase via Thin Layer Chromatography (TLC) to confirm the complete disappearance of the starting material mass before proceeding.

  • Isolation: Separate the organic phase, dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate to yield the crude imidazo[4,5-c]pyridine derivative.
    

References

  • BLD Pharm. "4-Ethylpyridin-2-amine hydrochloride | CAS 930600-83-2". Product Data and Storage Specifications. 2

  • Google Patents (WO2007034282A2). "Diaryl-imidazole compounds condensed with a heterocycle as c3a receptor antagonists". 1

  • National Institutes of Health (PMC). "DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines". 3

  • MDPI. "Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline" (Karl Fischer Methodology). 5

  • National Institutes of Health (PMC). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs" (Hygroscopicity of Hydrochloride Salts). 4

Sources

Exploratory

Engineering Next-Generation Therapeutics: 4-Ethylpyridin-2-amine Hydrochloride as a Strategic Pharmaceutical Intermediate

Introduction and Strategic Rationale In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and targeted therapeutics relies heavily on the structural precision of early-stage bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and targeted therapeutics relies heavily on the structural precision of early-stage building blocks. 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) has emerged as a privileged pharmacophore precursor. Featuring an electron-rich pyridine core, an exocyclic amine for rapid amidation, and an ethyl moiety that provides critical lipophilic contacts within target binding pockets, this intermediate is foundational to the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide explores the physicochemical advantages of utilizing the hydrochloride salt over its free base, details its mechanistic role in synthesizing inhibitors for targets like TBK1/IKKε and USP7, and provides self-validating experimental protocols for its integration into drug discovery workflows.

Physicochemical Profiling: The Causality of Salt Selection

While the free base, 4-ethylpyridin-2-amine (), is synthetically accessible, drug development professionals predominantly utilize its hydrochloride salt () for scale-up and library synthesis. The causality behind this selection is rooted in chemical stability and thermodynamic solubility.

Aminopyridines are inherently susceptible to oxidative degradation due to the electron-donating nature of the amine group, which raises the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring. Protonation of the endocyclic nitrogen lowers this energy, drastically reducing the oxidation rate and extending shelf-life.

Quantitative Comparison: Free Base vs. Hydrochloride Salt
Property4-Ethylpyridin-2-amine (Free Base)4-Ethylpyridin-2-amine Hydrochloride
CAS Number 33252-32-3930600-83-2
Molecular Formula C₇H₁₀N₂C₇H₁₁ClN₂
Molecular Weight 122.17 g/mol 158.63 g/mol
Physical State White to pale yellow crystalline powderOff-white to tan solid
Solubility Profile Soluble in hexane, EtOAc, MTBEHighly soluble in H₂O, MeOH, DMSO
Bench Stability Prone to slow atmospheric oxidationHighly stable under ambient conditions
Nucleophilicity High (Ready for immediate coupling)Masked (Requires in situ neutralization)

Mechanistic Applications in Targeted Therapies

The structural geometry of 4-ethylpyridin-2-amine makes it an ideal hinge-binding motif in kinase inhibitors. The endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine (once functionalized into an amide or urea) acts as a hydrogen bond donor, mimicking the binding mode of ATP's adenine ring.

Application 1: TBK1/IKKε Inhibitors

In the discovery of highly selective TBK1/IKKε inhibitors (such as the BAY-985 series), 4-ethylpyridin-2-amine is reacted with benzene-1,2-dicarbonyl dichloride to form complex benzamide scaffolds [1]. These inhibitors block the phosphorylation of IRF3, thereby modulating the Type I interferon response in autoimmune diseases and oncology models.

Application 2: Ubiquitin-Specific Protease 7 (USP7) Inhibitors

The intermediate is also utilized in the synthesis of USP7 inhibitors [2]. Through transition-metal-catalyzed cross-coupling reactions, the pyridine ring can be further functionalized to access deep allosteric pockets within the USP7 enzyme, disrupting the stabilization of oncogenes like MDM2.

Pathway Stimulus Viral RNA / Poly I:C Sensor TLR3 / RIG-I Stimulus->Sensor Kinase TBK1 / IKKε Kinases Sensor->Kinase TF IRF3 Phosphorylation Kinase->TF Inhibitor 4-Ethylpyridin-2-amine Derived Inhibitor Inhibitor->Kinase Competitive Inhibition Gene Type I Interferon Response TF->Gene

Mechanism of action for TBK1/IKKε inhibitors derived from the 4-ethylpyridin-2-amine scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and analytical checkpoints directly into the workflow.

Protocol A: Amidation via Acyl Chloride Coupling

Objective: Synthesis of a kinase inhibitor precursor via N-acylation. Causality & Logic: The hydrochloride salt must be neutralized in situ to restore the nucleophilicity of the exocyclic amine. Triethylamine (TEA) serves a dual purpose: neutralizing the starting material and acting as an acid scavenger for the HCl generated during the reaction, driving the equilibrium forward.

  • Substrate Preparation: Suspend 4-ethylpyridin-2-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add TEA (3.0 eq) dropwise at room temperature.

    • Validation Checkpoint: The opaque suspension will clarify into a homogeneous solution as the free base is generated. Do not proceed until complete dissolution is observed.

  • Electrophilic Addition: Cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses non-selective acylation at the endocyclic pyridine nitrogen and controls the exothermic nature of the reaction.

    • Add the target acyl chloride (1.1 eq) dropwise over 15 minutes.

  • Propagation & Monitoring: Remove the ice bath and stir for 2 hours at room temperature.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 123 [M+H]⁺) and the appearance of the target amide mass confirms complete conversion.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Electrophilic Aromatic Substitution (Bromination)

Objective: Synthesis of 3,5-dibromo-4-ethylpyridin-2-amine to enable downstream Palladium-catalyzed Suzuki-Miyaura cross-coupling [3]. Causality & Logic: The amino group strongly activates the pyridine ring via resonance, directing electrophilic attack to the ortho (3-position) and para (5-position) carbons. N-Bromosuccinimide (NBS) is chosen over Br₂ to prevent over-oxidation of the amine.

  • Reagent Solubilization: Dissolve 4-ethylpyridin-2-amine hydrochloride (1.0 eq) in anhydrous DMF.

    • Causality: DMF stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the halogenation.

  • Halogenation: Add NBS (2.1 eq) in small portions at 0 °C, protecting the flask from light to prevent radical side reactions.

    • Validation Checkpoint: Monitor via LC-MS. A mass shift from m/z 123 to m/z 279/281/283 (exhibiting the characteristic 1:2:1 isotopic pattern of dibromination) confirms successful functionalization.

SynthesisWorkflow A 4-Ethylpyridine (Precursor) B Chichibabin Amination (NaNH2, Δ) A->B C 4-Ethylpyridin-2-amine (Free Base, CAS: 33252-32-3) B->C D Salt Formation (HCl gas in Et2O) C->D E 4-Ethylpyridin-2-amine HCl (Stable Intermediate, CAS: 930600-83-2) D->E F Amidation / Halogenation (Drug Synthesis) E->F G Target API (e.g., Kinase Inhibitor) F->G

Workflow from precursor to active pharmaceutical ingredient using 4-Ethylpyridin-2-amine HCl.

References

  • Title: Supporting Information: Discovery of BAY-985 a highly selective TBK1/IKKε inhibitor Source: Max Planck Society (MPG.PuRe) URL: [Link]

  • Title: US9573899B2 - USP7 inhibitor compounds and methods of use Source: Google Patents URL
  • Title: 4-Ethyl-2-pyridinamine (Substance Profile & Derivatives) Source: National Institutes of Health (NIH) / GSRS URL: [Link]

  • Title: 4-Ethyl-2-pyridinamine Source: CAS Common Chemistry (American Chemical Society) URL: [Link]

Protocols & Analytical Methods

Method

Advanced Synthesis Protocols: 4-Ethylpyridin-2-amine Hydrochloride

Content Type: Application Note & Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3] Executive Summary & Chemical Profile[2][3][4][5] 4-Ethylpyridin-2-amine hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3]

Executive Summary & Chemical Profile[2][3][4][5]

4-Ethylpyridin-2-amine hydrochloride (CAS: 32986-13-1) is a critical heterocyclic building block, primarily utilized in the synthesis of fused pyridine scaffolds such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyrazines .[1][2][3] These motifs are pharmacophores of high significance in oncology, specifically as kinase inhibitors (e.g., Bruton’s Tyrosine Kinase - BTK).[3]

This guide details three field-proven protocols for utilizing this salt in high-value transformations. Unlike the free base, the hydrochloride salt offers enhanced stability but requires specific stoichiometric adjustments during synthesis to prevent catalyst poisoning or incomplete conversion.[3]

Chemical Identity Table
PropertyData
Compound Name 4-Ethylpyridin-2-amine hydrochloride
CAS Number 32986-13-1 (HCl salt); 33252-32-3 (Free base)
Molecular Formula C₇H₁₀N₂[1][2][3][4][5][6] · HCl
Molecular Weight 158.63 g/mol
Key Functional Groups Exocyclic primary amine (nucleophile), Pyridine nitrogen (weak base), Ethyl group (lipophilic handle)
Solubility Soluble in water, methanol, DMSO; limited solubility in DCM/EtOAc without neutralization.[3]

Handling & Stability (Expertise & Experience)

The "Salt Penalty" in Synthesis: The hydrochloride counterion is not innocent. In transition-metal catalyzed reactions (Protocol B), the acidic proton can protonate ligands (e.g., phosphines) or quench basic intermediates.[3] In nucleophilic substitutions (Protocol A), it consumes one equivalent of the base.[3]

  • Best Practice: Do not perform a separate free-basing step (extraction) unless absolutely necessary, as the free base is an oil prone to oxidation and difficult to handle quantitatively.[1][3]

  • In-Situ Neutralization: All protocols below are designed for in situ neutralization, ensuring precise stoichiometry and minimizing handling losses.

Core Synthesis Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridines (Kinase Scaffold Construction)

Context: This is the most prevalent application of 4-ethylpyridin-2-amine.[1][2][3] The reaction with


-haloketones yields the imidazo[1,2-a]pyridine core, a scaffold found in drugs like Zolpidem and various experimental kinase inhibitors.[1][2][3]

Mechanism: The exocyclic amine attacks the ketone (condensation), followed by the ring nitrogen attacking the alkyl halide (alkylation) and subsequent dehydration.[3]

Materials
  • Substrate: 4-Ethylpyridin-2-amine HCl (1.0 equiv)

  • Reagent: Substituted

    
    -bromoacetophenone (1.0 - 1.1 equiv)
    
  • Base: Sodium Bicarbonate (NaHCO₃) (2.2 equiv) — Crucial: 1 eq for the HCl salt, 1.2 eq for the reaction.[3]

  • Solvent: Ethanol (0.2 M concentration)[1][3]

Step-by-Step Methodology
  • Charge: To a round-bottom flask equipped with a reflux condenser, add 4-Ethylpyridin-2-amine HCl (1.0 equiv) and Ethanol.

  • Neutralization: Add NaHCO₃ (2.2 equiv) solid. Stir at room temperature for 15 minutes. Note: Evolution of CO₂ may occur; ensure venting.[2]

  • Addition: Add the

    
    -bromoacetophenone (1.0 equiv) in one portion.
    
  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC/LCMS.[3]

    • Checkpoint: The starting amine should disappear. A highly fluorescent spot (the imidazopyridine) often appears on TLC.[3]

  • Workup: Cool to room temperature. The product may precipitate.[3]

    • If precipitate forms: Filter and wash with cold ethanol and water.[3]

    • If solution remains: Evaporate ethanol, suspend residue in saturated aq. NaHCO₃, and extract with Ethyl Acetate (3x).[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Water or silica flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Context: Functionalizing the exocyclic amine with aryl halides to create biaryl amine linkers.[1][2] The 2-aminopyridine motif is a challenging nucleophile due to the potential for chelation to the metal center.[2][3]

Materials
  • Substrate: 4-Ethylpyridin-2-amine HCl (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)[1][3]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1][3]

  • Ligand: Xantphos (4 mol%) — Preferred for 2-aminopyridines to prevent chelation.[1][3]

  • Base: Cs₂CO₃ (3.5 equiv) — High base load required to neutralize HCl and drive the reaction.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1][3]

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and backfill with Argon/Nitrogen.[2][3]

  • Solids Addition: Add 4-Ethylpyridin-2-amine HCl, Aryl Bromide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

    • Critical Control: Do not exceed 110 °C if the aryl bromide contains heat-sensitive groups.[1][2][3]

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts and Palladium black.[3]

  • Purification: Concentrate filtrate and purify via column chromatography.

Protocol C: Amide Coupling (HATU Method)

Context: Attaching carboxylic acid moieties.[3] The nucleophilicity of the exocyclic amine is reduced by the electron-withdrawing pyridine ring, requiring potent coupling agents.[2][3]

Materials
  • Substrate: 4-Ethylpyridin-2-amine HCl (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][3]

  • Coupling Agent: HATU (1.2 equiv)[1][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1][3]

  • Solvent: DMF (Dimethylformamide)[1][3]

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[3] Stir for 5 minutes to form the active ester.

  • Amine Addition: Add 4-Ethylpyridin-2-amine HCl (1.0 equiv) followed immediately by the remaining DIPEA (2.5 equiv).

    • Why this order? Pre-activating the acid prevents the amine HCl from interfering with the HATU initially. The extra base releases the free amine in situ.

  • Reaction: Stir at 50 °C for 4 hours. (Slight heating helps overcome the low nucleophilicity of the aminopyridine).[3]

  • Workup: Dilute with water (10x volume).

    • If solid precipitates:[1][2] Filter and wash with water.[3]

    • If oil:[1][2] Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.[3]

Reaction Workflow Visualization

The following diagram illustrates the divergence of synthetic pathways from the core 4-Ethylpyridin-2-amine HCl building block.

G Start 4-Ethylpyridin-2-amine HCl Salt Base Neutralization (In-Situ) Start->Base Base (NaHCO3/Cs2CO3/DIPEA) Imidazo Imidazo[1,2-a]pyridine (Kinase Scaffold) Base->Imidazo Protocol A: + α-Bromoketone Reflux EtOH Amide N-(4-ethylpyridin-2-yl)amide (Linker/Prodrug) Base->Amide Protocol C: + R-COOH, HATU DMF, 50°C Buchwald N-Aryl-4-ethylpyridin-2-amine (Biaryl System) Base->Buchwald Protocol B: + Ar-Br, Pd cat. Cs2CO3, Dioxane

Caption: Divergent synthetic pathways for 4-Ethylpyridin-2-amine HCl, highlighting the critical in-situ neutralization step required for all downstream applications.[1][2]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete neutralization of HCl salt.Increase NaHCO₃ to 2.5 equiv. Ensure reagent quality (alpha-bromoketones degrade).
No Reaction (Protocol B) Catalyst poisoning by HCl or Pyridine chelation.[3]Switch to BrettPhos or Xantphos (bidentate ligands prevent chelation).[3] Ensure Cs₂CO₃ is dry.[3]
Precipitate in DMF (Protocol C) Formation of DIPEA·HCl salts (normal) or product crashing out.Add water to the reaction check. If the precipitate persists and is organic, it is likely the product (filter it).[3]
Regioselectivity Issues Alkylation at Ring Nitrogen vs Exocyclic Nitrogen.In Protocol A, ring nitrogen alkylation is desired for cyclization.[3] In Protocol B/C, if ring N reacts, use a bulkier base or lower temperature.

References

  • Synthesis of Imidazo[1,2-a]pyridines (Groebke–Blackburn–Bienaymé & Condensation)

    • Source: Organic Chemistry Portal.[3] "Synthesis of imidazo[1,2-a]pyridines."

    • URL:[Link]

  • Buchwald-Hartwig Amination of 2-Aminopyridines

    • Source: BenchChem Application Notes.[3] "Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine" (Analogous protocol).

  • Kinase Inhibitor Applications (BTK Inhibitors)

    • Source: Google Patents.[3] "US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors."[1][2][3][7]

    • URL
  • Chichibabin Reaction (Synthesis of Starting Material)

    • Source: Nanyang Technological University (NTU) Research.[3] "Revisiting the Chichibabin reaction: C2-amination of pyridines."

    • URL:[Link][1][3]

  • Compound Data & Safety

    • Source: PubChem. "4-Ethylpyridin-2-amine."[1][2][3][6]

    • URL:[Link][1][3]

Sources

Application

Procedure for Neutralizing 4-Ethylpyridin-2-amine Hydrochloride to its Free Amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Organic Synthesis, Library Generation, and Active Pharmaceutical Ingredient (API) Purification Mechanistic Rationale &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Organic Synthesis, Library Generation, and Active Pharmaceutical Ingredient (API) Purification

Mechanistic Rationale & Chemical Context

The neutralization of aminopyridine hydrochloride salts is a critical preparatory step in organic synthesis, particularly when the free amine is required to act as a nucleophile in downstream coupling reactions.

When working with 4-Ethylpyridin-2-amine hydrochloride , it is essential to understand the molecule's protonation mechanics. In 2-aminopyridine derivatives, protonation does not occur at the exocyclic primary amine (-NH₂). Instead, it occurs preferentially at the endocyclic pyridine nitrogen. Quantum chemical analyses, including the computation of the Laplacian of the charge density, demonstrate that the pyridine nitrogen has a much higher curvature of the charge density field, making it the thermodynamically favored protonation site [1]. This results in an amidinium-like resonance structure that stabilizes the salt.

To break this ionic lattice and isolate the free base, an acid-base liquid-liquid extraction is required [3]. The predicted pKa of the conjugate acid of 4-ethylpyridin-2-amine is approximately 8.14 [2]. According to the Henderson-Hasselbalch relationship, the aqueous solution must be driven to a pH at least two units above the pKa (pH > 10.14) to ensure >99% deprotonation. Once neutralized, the highly lipophilic free base can be partitioned into an organic solvent, leaving inorganic byproducts in the aqueous waste.

Physicochemical Properties

The following table summarizes the critical quantitative data dictating the extraction parameters:

Property4-Ethylpyridin-2-amine Hydrochloride (Salt)4-Ethylpyridin-2-amine (Free Base)
CAS Number 930600-83-233252-32-3
Molecular Formula C₇H₁₁ClN₂C₇H₁₀N₂
Molecular Weight 158.63 g/mol 122.17 g/mol
Predicted pKa N/A (Protonated)~ 8.14
Physical State Crystalline SolidLiquid / Low-melting solid
Solubility Profile Highly soluble in water; insoluble in hexaneSoluble in EtOAc, DCM, and Hexane

Experimental Workflow

NeutralizationWorkflow A 4-Ethylpyridin-2-amine HCl (Aqueous Solution) B Basification Add 2M NaOH (pH > 10.5) A->B C Free Amine Formation (Aqueous Phase) B->C Deprotonation D Liquid-Liquid Extraction Add EtOAc or DCM C->D E Organic Phase (Contains Free Amine) D->E Top/Bottom Layer F Aqueous Phase (Contains NaCl/H2O) D->F Discard G Drying & Filtration (Anhydrous Na2SO4) E->G Remove H2O H Solvent Evaporation (Pure Free Base Isolated) G->H Concentration

Workflow for the neutralization and extraction of 4-Ethylpyridin-2-amine.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Each phase includes built-in checks to ensure maximum yield and purity.

Phase 1: Dissolution
  • Weighing: Accurately weigh the 4-ethylpyridin-2-amine hydrochloride salt into an appropriately sized Erlenmeyer flask.

  • Solvation: Dissolve the salt in a minimal volume of deionized water (approximately 10 mL per gram of salt).

    • Causality: Complete dissolution is required to break the ionic lattice, freeing the protonated aminopyridine and chloride ions into the aqueous medium for a homogeneous acid-base reaction.

Phase 2: Basification
  • Cooling: Place the flask in an ice-water bath.

    • Causality: Neutralization is an exothermic process. Cooling prevents thermal degradation and mitigates the loss of volatile free amines.

  • pH Adjustment: Dropwise, add a 2M Sodium Hydroxide (NaOH) solution (or saturated aqueous Na₂CO₃) under continuous magnetic stirring.

  • Validation: Continuously monitor the pH using a calibrated pH meter or high-resolution indicator paper. Stop addition only when the pH stabilizes between 10.5 and 11.0 .

    • Causality: Exceeding the pKa (8.14) by >2 units guarantees that the chemical equilibrium is entirely shifted toward the neutral free base, preventing yield loss in the aqueous phase.

Phase 3: Liquid-Liquid Extraction
  • Transfer: Move the basified aqueous mixture to a separatory funnel.

  • Partitioning: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Expert Insight: EtOAc is generally preferred for its lower toxicity and environmental impact, though DCM provides excellent partitioning for highly polar pyridines. Note that EtOAc will form the top layer, while DCM will form the bottom layer.

  • Extraction: Stopper the funnel, invert, and shake vigorously for 1–2 minutes. Vent the stopcock frequently to release pressure. Allow the phases to separate completely.

  • Validation: Perform this extraction step three times with fresh organic solvent. Spot the final aqueous layer on a TLC plate under UV light (254 nm) to verify the complete absence of the pyridine derivative.

Phase 4: Washing and Drying
  • Brine Wash: Combine all organic extraction layers and wash once with a saturated NaCl solution (brine).

    • Causality: Brine drastically reduces the solubility of water in the organic phase, helping to "salt out" residual moisture and break any micro-emulsions formed during extraction.

  • Desiccation: Transfer the organic layer to a clean flask and add anhydrous sodium sulfate (Na₂SO₄) until the solid flows freely like sand. Let it sit for 15 minutes.

    • Causality: Na₂SO₄ chemically binds trace dissolved water, preventing the hydrolysis of the amine during the concentration phase.

Phase 5: Concentration and Isolation
  • Filtration: Filter the suspension through fluted filter paper or a glass frit to remove the hydrated drying agent.

  • Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a gentle bath temperature (35–40 °C).

    • Causality: Gentle vacuum distillation removes the volatile organic solvent, leaving behind the purified 4-ethylpyridin-2-amine free base as a liquid or low-melting solid.

Quality Control & Analytical Verification

To ensure the integrity of the neutralization, subject the isolated product to the following analytical checks:

  • ¹H NMR (CDCl₃): The successful conversion to the free base is confirmed by the disappearance of the broad, downfield N-H⁺ signal (typically >10 ppm in DMSO-d₆ for the salt) and the emergence of a sharp, exocyclic -NH₂ peak (approx. 4.5 ppm in CDCl₃).

  • LC-MS: Positive electrospray ionization (ESI+) should yield a clean [M+H]⁺ peak at m/z 123.1, confirming the molecular weight of the free base.

References

  • Title: Theoretical Analysis of the Molecular Determinants Responsible for the K(+) Channel Blocking by Aminopyridines Source: PubMed (National Institutes of Health) URL: [Link]

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination with 4-Ethylpyridin-2-amine Hydrochloride

Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages.[1][2][3] This reaction allows for the coupling of a wide array of amines with aryl and heteroaryl halides or pseudohalides, overcoming many of the limitations of traditional methods like nucleophilic aromatic substitution or the Goldberg reaction.[1] Its broad substrate scope and functional group tolerance have cemented its status as an indispensable tool for synthetic chemists.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using 4-Ethylpyridin-2-amine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and provide troubleshooting guidance to navigate the specific challenges associated with this heteroaromatic amine substrate.

Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4][5] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, which is typically generated in situ from a palladium precatalyst. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle.[1][2][5][6]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(X)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Considerations for 4-Ethylpyridin-2-amine Hydrochloride

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components: the palladium source, the ligand, the base, and the solvent.

The Challenge of 4-Ethylpyridin-2-amine Hydrochloride

A primary consideration when using 4-Ethylpyridin-2-amine hydrochloride is that the amine is protonated. In its hydrochloride salt form, the amine is not nucleophilic enough to participate in the catalytic cycle. Therefore, it is crucial to neutralize the salt to its free base form prior to or at the beginning of the reaction. This is typically achieved by using an additional equivalent of base or by a pre-reaction workup.

Another challenge with 2-aminopyridine derivatives is their potential to act as bidentate ligands and coordinate with the palladium center, leading to catalyst inhibition or deactivation.[7] The use of bulky, electron-rich phosphine ligands is essential to mitigate this issue and promote the desired C-N bond formation.[1][8]

Catalyst and Ligand Selection

The choice of ligand is critical for a successful reaction, especially with challenging substrates like 2-aminopyridines.[9] Bulky, electron-rich biaryl phosphine ligands, developed by the Buchwald group, are highly effective in these transformations.[8] These ligands stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps.[8] The use of well-defined palladium pre-catalysts, which are air- and moisture-stable, is highly recommended for reproducibility.[8][10]

Catalyst/Pre-catalyst Recommended Ligand Substrate Scope Notes
Pd₂(dba)₃XPhos, RuPhos, BrettPhosBroad, including heteroaromatic aminesRequires careful handling under inert conditions.
XPhos Pd G3(Integrated)Excellent for primary and secondary aminesAir- and moisture-stable pre-catalyst.[7]
RuPhos Pd G3(Integrated)Particularly effective for secondary aminesAir- and moisture-stable pre-catalyst.[8]

Table 1: Recommended Catalyst and Ligand Combinations.

The Role of the Base

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, rendering it nucleophilic.[5][6] For hydrochloride salts like 4-Ethylpyridin-2-amine hydrochloride, an additional equivalent of base is required for the initial neutralization. Strong, non-nucleophilic bases are generally preferred.

Base pKa (Conjugate Acid) Typical Solvents Considerations
Sodium tert-butoxide (NaOtBu)~19Toluene, Dioxane, THFStrong base, widely used. Can be sensitive to some functional groups.
Lithium bis(trimethylsilyl)amide (LiHMDS)~26Toluene, THFVery strong base, useful for less nucleophilic amines.
Potassium carbonate (K₂CO₃)~10.3Toluene, Dioxane, t-BuOHMilder base, suitable for sensitive substrates but may require higher temperatures.
Cesium carbonate (Cs₂CO₃)~10.3Toluene, DioxaneOften more effective than K₂CO₃ due to its higher solubility.

Table 2: Common Bases for Buchwald-Hartwig Amination.

Solvent Choice

The choice of solvent can significantly impact the reaction rate and yield. Aprotic, non-polar, or weakly polar solvents are typically employed. It is imperative that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.[10]

Solvent Boiling Point (°C) Key Properties
Toluene111Most commonly used, good for a wide range of temperatures.[2][11]
1,4-Dioxane101Good solvent for many organic compounds.[2][11]
Tetrahydrofuran (THF)66Lower boiling point, suitable for reactions at moderate temperatures.[2]

Table 3: Recommended Solvents.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific aryl halide used.

Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep_reagents Reagent Preparation (Drying & Degassing) setup Reaction Assembly (Inert Atmosphere) prep_reagents->setup prep_amine Amine Neutralization (If performed separately) prep_amine->setup heating Heating & Stirring setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: In Situ Neutralization and Coupling

This protocol is suitable when using a strong base like NaOtBu or LiHMDS.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-Ethylpyridin-2-amine hydrochloride (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 mmol, 2.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask under an inert atmosphere, add the aryl halide, 4-Ethylpyridin-2-amine hydrochloride, palladium pre-catalyst, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.[10]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Pre-neutralization of the Amine Salt

This protocol is recommended when using a weaker base like K₂CO₃ or when the in situ neutralization is sluggish.

Materials:

  • 4-Ethylpyridin-2-amine hydrochloride (1.2 mmol)

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure for Neutralization:

  • Dissolve the 4-Ethylpyridin-2-amine hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solvent in vacuo to yield the free amine. Note: The free amine may be an oil and should be used immediately in the subsequent coupling reaction.

Procedure for Coupling:

  • Follow the steps in Protocol 1, but use the freshly prepared free 4-Ethylpyridin-2-amine (1.2 equiv) and a standard amount of base (e.g., NaOtBu, 1.4 equiv).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or water contamination).2. Incomplete neutralization of the amine hydrochloride.3. Inappropriate ligand or base.4. Catalyst inhibition by the pyridine nitrogen.1. Ensure all reagents are pure and solvents are anhydrous and degassed.[10] Use a fresh bottle of catalyst.2. Use a stronger base or pre-neutralize the amine.3. Screen different ligands and bases.[10]4. Use a bulkier ligand (e.g., XPhos, RuPhos).
Formation of Side Products (e.g., Hydrodehalogenation) 1. Reaction temperature is too high.2. Presence of water.1. Lower the reaction temperature and extend the reaction time.2. Ensure anhydrous conditions.
Catalyst Decomposition (Palladium Black) 1. High reaction temperature.2. Impurities in reagents or solvents.1. Reduce the reaction temperature.2. Use high-purity reagents and solvents.[10]

Table 4: Troubleshooting Common Issues.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl-4-ethylpyridin-2-amines. By understanding the key reaction parameters and addressing the specific challenges posed by the use of an amine hydrochloride and a potentially coordinating heteroaromatic substrate, researchers can successfully employ this reaction to access a wide range of valuable compounds. The protocols and guidelines presented here serve as a solid foundation for the application of this important transformation in both academic and industrial research settings.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at: [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. Available at: [Link]

Sources

Application

Application Note: Amide Coupling Strategies for 4-Ethylpyridin-2-amine Hydrochloride

Part 1: Executive Summary & Strategic Overview The coupling of 4-Ethylpyridin-2-amine hydrochloride with carboxylic acids presents a distinct set of synthetic challenges compared to standard aniline or aliphatic amine co...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Overview

The coupling of 4-Ethylpyridin-2-amine hydrochloride with carboxylic acids presents a distinct set of synthetic challenges compared to standard aniline or aliphatic amine couplings. The presence of the pyridine ring creates a deactivated exocyclic amine due to electron withdrawal, while the endocyclic ring nitrogen remains a competitive nucleophile. Furthermore, the hydrochloride salt form requires precise base stoichiometry to liberate the free base without inhibiting the coupling agent.

This guide moves beyond generic "add and stir" instructions. It provides a mechanistic rationale for reagent selection and details three field-proven protocols designed to maximize yield and regioselectivity.

Key Technical Challenges
  • Low Nucleophilicity: The resonance interaction between the exocyclic amino group and the pyridine ring reduces the electron density available for nucleophilic attack.

  • Regioselectivity (Ring vs. Exocyclic N): Acylation can occur at the ring nitrogen (kinetic product) or the exocyclic amine (thermodynamic product).

  • Salt Neutralization: The HCl salt requires an initial neutralization step. Insufficient base leads to stalled reactions; excess strong base can induce racemization of chiral acids.

Part 2: Mechanistic Insight & Reactivity Profile

To optimize the reaction, one must understand the electronic environment of the substrate.

Substrate Analysis: 4-Ethylpyridin-2-amine
  • Electronic Effect: The 4-ethyl group is a weak electron-donating group (inductive effect, +I). This makes the 2-amino group slightly more nucleophilic than in unsubstituted 2-aminopyridine or nitro-substituted analogs, but it remains significantly less reactive than a standard aniline.

  • Tautomerism: 2-Aminopyridines exist in equilibrium between the amino and imino tautomers. While the amino form predominates, the nucleophilicity of the ring nitrogen often leads to initial acylation at the N1 position, followed by a rearrangement to the exocyclic amine (Dimroth rearrangement-like pathway) or direct attack if the exocyclic amine is sufficiently activated.

Mechanism & Regioselectivity Diagram

The following diagram illustrates the competitive pathways and the necessity of thermodynamic control.

G Start 4-Ethylpyridin-2-amine (Free Base) Intermediate_Ring Intermediate A: N-Acyl Pyridinium (Kinetic Product) Start->Intermediate_Ring Fast Attack (Ring Nitrogen) Product_Amide Target Product: Exocyclic Amide (Thermodynamic Product) Start->Product_Amide Slow Attack (Exocyclic Amine) ActivatedAcid Activated Carboxylic Acid (Active Ester/Anhydride) Intermediate_Ring->Start Hydrolysis/Reversibility Intermediate_Ring->Product_Amide Rearrangement (Heat/Base) Side_Product Bis-Acylated Side Product Product_Amide->Side_Product Excess Reagent

Figure 1: Competitive acylation pathways. The ring nitrogen is often kinetically favored, forming an unstable N-acyl pyridinium species that must rearrange to the stable exocyclic amide.

Part 3: Optimized Experimental Protocols

Method A: T3P-Mediated Coupling (The "Gold Standard")

Why this method? Propylphosphonic anhydride (T3P) is the superior choice for 2-aminopyridines.

  • Low Epimerization: Ideal if the carboxylic acid has a chiral center.

  • Thermodynamic Control: T3P promotes the formation of the stable exocyclic amide.

  • Clean Workup: Byproducts are water-soluble, simplifying purification.

Materials
  • Substrate: 4-Ethylpyridin-2-amine HCl (1.0 equiv)

  • Acid: Carboxylic acid (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Protocol
  • Salt Neutralization: In a reaction vial, suspend 4-Ethylpyridin-2-amine HCl (1.0 mmol) in EtOAc (5 mL). Add Pyridine (3.0 mmol) or DIPEA (3.0 mmol). Stir for 10 minutes at room temperature (RT) to ensure the free base is generated.

    • Note: The solution may not become homogeneous, but the amine will be available.

  • Acid Addition: Add the Carboxylic Acid (1.1 mmol) to the mixture.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 mmol).

    • Critical: T3P is exothermic upon addition.

  • Reaction: Allow the mixture to warm to RT and stir.

    • Optimization: If conversion is low after 4 hours, heat to 50–60°C. The elevated temperature favors the thermodynamic amide product over the kinetic N-ring acyl intermediate.

  • Workup: Dilute with EtOAc. Wash efficiently with water (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. T3P byproducts are removed in the aqueous wash, often rendering column chromatography unnecessary.

Method B: HATU Activation (For Low-Reactivity Acids)

Why this method? HATU generates a highly reactive aza-benzotriazole ester, powerful enough to overcome the low nucleophilicity of the aminopyridine.

Materials
  • Substrate: 4-Ethylpyridin-2-amine HCl (1.0 equiv)

  • Acid: Carboxylic acid (1.0 – 1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)

    • Stoichiometry Note: 1 eq for HCl neutralization + 1 eq for Carboxylate formation + 1 eq to buffer the reaction.

  • Solvent: DMF or DMA (anhydrous)

Step-by-Step Protocol
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5–10 minutes. The solution should turn yellow/orange.

  • Amine Preparation: In a separate vial, dissolve 4-Ethylpyridin-2-amine HCl (1.0 mmol) in DMF (2 mL) and add the remaining DIPEA (2.5–3.0 mmol).

  • Coupling: Add the amine solution to the pre-activated acid solution.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Use LCMS.[1] If a peak corresponding to the activated ester persists, add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction (use caution with chiral acids).

  • Workup: Dilute with EtOAc/Ether. Wash with water/LiCl solution (to remove DMF) and saturated NaHCO₃.

    • Caution: HATU byproducts (tetramethylurea) are water-soluble but can be sticky.

Method C: Acid Chloride / Ghosez’s Reagent (For Sterically Hindered Systems)

Why this method? If the carboxylic acid is bulky, standard coupling agents may fail. Converting the acid to an acid chloride (in situ) creates a smaller, more electrophilic species.

Protocol Summary
  • Generation: Treat Carboxylic Acid with Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM at 0°C for 1 hour to form the acid chloride.

  • Coupling: Add the 4-Ethylpyridin-2-amine HCl and Pyridine (3.0 equiv) directly to this mixture.

  • Note: This method is highly effective but requires strictly anhydrous conditions.

Part 4: Decision Matrix & Troubleshooting

Method Selection Guide

DecisionTree Start Select Coupling Strategy Chiral Is the Acid Chiral/Epimerizable? Start->Chiral Scale Scale > 10g? Chiral->Scale No MethodA Method A: T3P (Low Epimerization) Chiral->MethodA Yes Steric Is Acid Sterically Hindered? Scale->Steric No Scale->MethodA Yes (Safety/Cost) MethodB Method B: HATU (High Reactivity) Steric->MethodB No (Standard) MethodC Method C: Acid Chloride (High Steric Tolerance) Steric->MethodC Yes

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate properties.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Amine HCl salt not neutralized.Increase base (DIPEA/Pyridine) to >3.0 equiv. Ensure pH > 8.
Product mass + 135 Da Formation of active ester intermediate but no coupling.The amine is too weak. Heat reaction to 60°C or add 0.1 eq DMAP.
Product mass + 42/43 Da Acetylation from solvent/workup?Avoid Acetyl Chloride. Check if DMF decomposed to dimethylamine (fishy smell).
Low Yield / Sticky Solid Pyridine ring trapping coupling agent.Switch to Method A (T3P) or perform an acidic wash (0.5M HCl) carefully to remove unreacted pyridine SM.
Regioisomer (Ring N-Acyl) Kinetic control dominant.Heat the reaction (50°C) to force thermodynamic rearrangement to the exocyclic amide.

Part 5: References

  • Dunetz, J. R., et al. (2011).[2][3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • BenchChem. (2025).[5][6] "Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride."

  • Common Organic Chemistry. (2023). "Amide Coupling Reagents: HATU Protocols and Examples."

  • Bachem. (2024).[7] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Organic Chemistry Portal. (2023). "Amide Synthesis by Acylation: Recent Advances and Protocols."

Sources

Method

using 4-Ethylpyridin-2-amine hydrochloride in heterocyclic synthesis

Application Note: Strategic Utilization of 4-Ethylpyridin-2-amine Hydrochloride in Heterocyclic Synthesis Executive Summary 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a critical pyridyl building block uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Ethylpyridin-2-amine Hydrochloride in Heterocyclic Synthesis

Executive Summary

4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a critical pyridyl building block utilized in the synthesis of fused nitrogenous heterocycles, particularly imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines . Its 4-ethyl substituent exerts a specific electronic donating effect (+I) that enhances the nucleophilicity of the ring nitrogen, influencing regioselectivity during cyclization. This guide outlines the rigorous handling, free-basing, and application of this salt in high-value medicinal chemistry workflows, specifically targeting kinase inhibitor scaffolds (e.g., Btk inhibitors).

Chemical Profile & Handling

PropertySpecification
Compound Name 4-Ethylpyridin-2-amine hydrochloride
CAS Number 930600-83-2 (Salt); 33252-32-3 (Free base)
Molecular Weight 158.63 g/mol (HCl salt); 122.17 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc (Salt)
Acidity (pKa) ~6.8 (Pyridine NH+); Free base is basic
Hazards H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant)

Handling Advisory: As a hydrochloride salt, the compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Failure to control moisture can lead to stoichiometry errors in sensitive coupling reactions.

Strategic Retrosynthesis & Pathway Analysis

The primary utility of 4-ethylpyridin-2-amine lies in its bifunctional nature: the exocyclic amine (


) and the endocyclic ring nitrogen (

). In cyclization reactions, the N1 position is the most nucleophilic site, driving the initial attack on electrophiles (e.g.,

-haloketones).

Regiochemical Tracking: When 4-ethylpyridin-2-amine undergoes cyclization to form an imidazo[1,2-a]pyridine, the 4-ethyl group of the starting material maps to the 7-position of the final fused system. This is a critical structural distinction for SAR (Structure-Activity Relationship) studies.

G Start 4-Ethylpyridin-2-amine (HCl Salt) Base Free-Basing (NaOH/DCM) Start->Base Neutralization Inter Intermediate: N-Alkylated Pyridinium Base->Inter + α-Haloketone (SN2 Attack by Ring N) Prod Target Scaffold: 7-Ethylimidazo[1,2-a]pyridine Inter->Prod Cyclodehydration (- H2O, - HBr)

Figure 1: Reaction pathway tracking the transformation of the salt to the fused heterocycle.[1] Note the mandatory free-basing step for stoichiometric precision.

Detailed Experimental Protocols

Protocol A: Salt Neutralization (Free-Basing)

Rationale: Many organometallic couplings (Buchwald-Hartwig) and cyclizations require the free amine to prevent catalyst poisoning or pH interference.

  • Dissolution: Suspend 10.0 g (63 mmol) of 4-ethylpyridin-2-amine hydrochloride in 50 mL of water.

  • Basification: Slowly add 2M NaOH solution (~35 mL) with stirring until pH reaches 10–12. The solution will become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: The ethyl group increases lipophilicity compared to 2-aminopyridine, making DCM extraction highly efficient.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect >95% recovery of a pale yellow oil/solid. Use immediately or store under Argon.

Protocol B: Synthesis of 7-Ethyl-2-phenylimidazo[1,2-a]pyridine

Mechanism: Condensation reaction (Hantzsch-type) with


-bromoacetophenone.
Application: Core scaffold synthesis for Btk inhibitors (e.g., analogues of compounds found in US9290504B2).

Reagents:

  • 4-Ethylpyridin-2-amine (Free base from Protocol A): 1.22 g (10.0 mmol)

  • 2-Bromoacetophenone: 1.99 g (10.0 mmol)

  • Sodium Bicarbonate (

    
    ): 1.0 g (12.0 mmol)
    
  • Solvent: Ethanol (Abs.) or EtOH/

    
     (10:1)
    

Step-by-Step:

  • Addition: To a 50 mL round-bottom flask equipped with a reflux condenser, add the amine (1.22 g) and Ethanol (20 mL).

  • Alkylation: Add 2-Bromoacetophenone (1.99 g) in one portion at room temperature.

    • Observation: The reaction is exothermic. Stir at RT for 30 minutes. The intermediate quaternary pyridinium salt may precipitate.[2]

  • Cyclization: Add solid

    
     (1.0 g) to the mixture. Heat the reaction to reflux (80°C)  for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (

      
      ) should disappear, and a fluorescent blue spot (
      
      
      
      ) should appear.
  • Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

  • Partition: Resuspend the residue in EtOAc (50 mL) and Water (30 mL). Wash the organic layer with Brine.

  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    40% EtOAc in Hexanes).
  • Characterization: The product is 7-ethyl-2-phenylimidazo[1,2-a]pyridine .

    • 1H NMR Diagnostic: Look for the bridgehead proton (H-5) as a doublet at

      
       ppm and the imidazole proton (H-3) as a singlet at 
      
      
      
      ppm.
Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction

Rationale: One-pot multicomponent synthesis of 3-aminoimidazo[1,2-a]pyridines, useful for rapid library generation in drug discovery.

Reagents:

  • 4-Ethylpyridin-2-amine (HCl salt can be used directly with base): 1.0 equiv

  • Benzaldehyde: 1.0 equiv

  • tert-Butyl isocyanide: 1.1 equiv

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Iodine (10 mol%)
    
  • Solvent: MeOH/DCM (1:1)

Workflow:

  • Mix amine (1 mmol), benzaldehyde (1 mmol), and catalyst in MeOH/DCM (2 mL).

  • Stir for 15 mins to allow imine formation.

  • Add isocyanide (1.1 mmol).

  • Stir at RT for 12 h.

  • Purification: Direct SCX (Strong Cation Exchange) cartridge purification or standard silica chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete quaternization (Step 2)Ensure the initial alkylation at RT is complete before adding base and heating. The ring nitrogen must attack the bromide first.
Regioisomer Formation Steric hindrance or electronic biasThe 4-ethyl group generally directs formation to the 7-ethyl isomer. If 6-ethyl isomer is observed (rare), lower reaction temperature and use a non-protic solvent (MeCN).
Sticky/Oily Product Residual HCl or saltsEnsure rigorous free-basing (Protocol A). Heterocycles often form oils; triturate with cold Pentane or Ether to induce crystallization.

References

  • Patent: Dehnhardt, C. M., et al. "4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors." U.S. Patent No. 9,290,504. Washington, DC: U.S. Patent and Trademark Office. (2016).[1][2]

  • Review: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. (2020).

  • Methodology: Goel, R., et al. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 6(51), 35173–35193. (2021).[1][3]

  • Safety Data: "4-Ethylpyridin-2-amine Safety Data Sheet." PubChem.

Sources

Application

Application Note: Preparation of Schiff Bases from 4-Ethylpyridin-2-amine Hydrochloride

Scientific Rationale & Mechanistic Overview Schiff bases (azomethines) are critical pharmacophores and versatile ligands in coordination chemistry, characterized by the presence of a carbon-nitrogen double bond (-C=N-)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

Schiff bases (azomethines) are critical pharmacophores and versatile ligands in coordination chemistry, characterized by the presence of a carbon-nitrogen double bond (-C=N-)[1]. The synthesis of Schiff bases from 2-aminopyridine derivatives, such as 4-ethylpyridin-2-amine, fundamentally relies on the nucleophilic addition of the primary amine to a carbonyl electrophile (aldehyde or ketone), forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration step to yield the final imine[2].

The Hydrochloride Challenge: In laboratory settings, 4-ethylpyridin-2-amine is frequently stored and handled as a hydrochloride salt to prevent oxidative degradation and extend shelf life. However, the protonated amine group (-NH₃⁺) lacks the free electron pair necessary to execute a nucleophilic attack on the carbonyl carbon. Therefore, a direct reaction between the hydrochloride salt and an aldehyde will fail.

To overcome this, the protocol must incorporate a neutralization (free-basing) step using a mild base, such as anhydrous sodium acetate (NaOAc). Sodium acetate effectively deprotonates the salt to liberate the active nucleophile without creating a highly alkaline environment that could trigger side reactions (e.g., aldol condensation of the aldehyde)[3]. Once the free amine is liberated, a catalytic amount of weak acid (typically glacial acetic acid) is introduced to protonate the hydroxyl group of the hemiaminal intermediate, converting it into a superior leaving group (water) and driving the equilibrium toward the Schiff base[2][4].

Mechanism N1 4-Ethylpyridin-2-amine HCl (Protonated Amine) N2 Free 4-Ethylpyridin-2-amine (Active Nucleophile) N1->N2 + NaOAc (Neutralization) - NaCl, - AcOH N4 Hemiaminal Intermediate N2->N4 Nucleophilic Attack N3 Aldehyde / Ketone (Electrophile) N3->N4 N5 Schiff Base (Imine) + H2O N4->N5 + H+ (Acid Catalysis) - H2O (Dehydration)

Mechanistic pathway of Schiff base formation from an amine hydrochloride salt.

Materials & Reagents

Reagent / MaterialFunctionEquivalents / Quantity
4-Ethylpyridin-2-amine HCl Primary amine precursor1.0 eq (10 mmol)
Aromatic Aldehyde Carbonyl electrophile1.0 eq (10 mmol)
Anhydrous Sodium Acetate Mild neutralizing base1.1 eq (11 mmol)
Glacial Acetic Acid Dehydration catalyst2–3 drops (Catalytic)
Absolute Ethanol Reaction solvent40 mL
Ice-Cold Distilled Water Precipitation anti-solvent100 mL

Experimental Workflow

Workflow A 1. Salt Neutralization B 2. Aldehyde Addition A->B C 3. Reflux & Dehydration B->C D 4. Solvent Evaporation C->D E 5. Recrystallization & Isolation D->E

Experimental workflow for synthesizing Schiff bases from amine hydrochlorides.

Step-by-Step Protocol

Step 1: Amine Liberation (Neutralization)

  • Action: In a 100 mL round-bottom flask, suspend 10 mmol of 4-ethylpyridin-2-amine hydrochloride in 30 mL of absolute ethanol. Add 11 mmol (1.1 eq) of anhydrous sodium acetate (NaOAc). Stir vigorously at room temperature for 30–45 minutes.

  • Causality: The amine hydrochloride is completely unreactive toward electrophilic carbonyls. NaOAc acts as a mild base to deprotonate the salt, yielding the free nucleophilic amine and insoluble NaCl[3].

Step 2: Electrophile Addition

  • Action: Dissolve 10 mmol of the target aromatic aldehyde (e.g., 2-methoxybenzaldehyde) in 10 mL of absolute ethanol. Add this solution dropwise to the free amine suspension over 10 minutes[1].

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of unwanted kinetic side products or polymers.

Step 3: Acid-Catalyzed Condensation

  • Action: Add 2–3 drops of glacial acetic acid to the reaction mixture. Attach a reflux condenser and heat the mixture to 70–80 °C (reflux) for 3 to 6 hours[2][4].

  • Causality: While the initial nucleophilic attack forms a hemiaminal intermediate, the subsequent dehydration step to form the -C=N- double bond is the rate-limiting step. Glacial acetic acid provides the necessary protons to convert the hemiaminal hydroxyl group into a superior leaving group (water), driving the equilibrium toward the Schiff base[2][4]. Absolute ethanol is utilized to minimize the initial water concentration, preventing the reverse hydrolysis reaction[1].

Step 4: Workup and Isolation

  • Action: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Once the aldehyde spot disappears, remove the flask from heat and concentrate the solvent to half its volume under reduced pressure[1]. Pour the concentrated mixture into 100 mL of ice-cold distilled water with vigorous stirring[2].

  • Causality: The synthesized Schiff base is highly hydrophobic compared to the starting amine and sodium acetate. Pouring the ethanolic mixture into ice water rapidly decreases the solubility of the azomethine, forcing it to precipitate as a solid while keeping unreacted salts and trace acid dissolved in the aqueous phase[2].

Step 5: Purification

  • Action: Filter the precipitate using a Büchner funnel. Wash the filter cake with a small volume of cold ethanol, followed by cold water. Recrystallize the crude solid from hot ethanol[1][2].

  • Causality: Recrystallization leverages the differential solubility of the Schiff base at high versus low temperatures, effectively stripping away any trapped unreacted aldehyde or kinetic byproducts, yielding a highly pure, self-validating crystalline product[1].

Analytical Characterization

To ensure the scientific integrity of the synthesized product, the protocol must be validated using spectroscopic techniques. The following table summarizes the expected self-validating data points for 4-ethylpyridin-2-amine derived Schiff bases.

Analytical MethodTarget SignalExpected Range / ObservationMechanistic Significance
FT-IR Azomethine (-C=N-) stretch1590 - 1640 cm⁻¹Primary confirmation of the imine double bond formation[1].
FT-IR Primary Amine (-NH₂) stretchDisappearance at 3200-3400 cm⁻¹Confirms total consumption of the starting 4-ethylpyridin-2-amine.
¹H-NMR (CDCl₃) Imine Proton (-CH=N-)Singlet at δ 8.2 - 8.8 ppmHallmark downfield signal confirming the azomethine linkage.
¹H-NMR (CDCl₃) Pyridine Ethyl Group (-CH₂CH₃)Quartet at δ 2.6 - 2.8 ppmValidates the structural integrity of the 4-ethyl substitution post-reaction.

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction: If TLC indicates significant unreacted aldehyde after 6 hours, the neutralization step may have been incomplete. Ensure the sodium acetate is strictly anhydrous. Alternatively, water accumulation may be driving the equilibrium backward; consider implementing a Dean-Stark apparatus with toluene as the solvent to physically remove water as an azeotrope.

  • Oiling Out During Precipitation: If the Schiff base forms an oil rather than a precipitate when poured into water, the mixture may contain too much residual ethanol. Evaporate more solvent prior to the aqueous crash-out, or scratch the inside of the flask with a glass rod to induce crystallization.

  • Product Hydrolysis: Schiff bases can be sensitive to moisture. Ensure the final recrystallized product is dried thoroughly in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ before storage[1].

References

  • [2] Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine - JOCPR. 2

  • [1] Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes - SciSpace. 1

  • [4] I want to synthesize Schiff base from Benzil and 2-aminopyridine. - ResearchGate. 4

  • Synthesis and Docking Studies of Schiff Bases Derived from 4-Aminopyridine - Journal of Pharmaceutical and Scientific Innovation.

  • Schiffs base / imine with an amine salt? - Sciencemadness.org.

  • [3] Synthesis and Conjoint Experimental-DFT Characterization of Some Pyrazolone Functionalized Dioxovanadium (V) Schiff Base Complexes - Longdom Publishing. 3

Sources

Method

Application Note: Recrystallization Protocols for 4-Ethylpyridin-2-amine Hydrochloride

This Application Note is designed for researchers and process chemists requiring high-purity 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2).[1] It synthesizes established purification principles for aminopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2).[1] It synthesizes established purification principles for aminopyridines with specific physicochemical considerations for the 4-ethyl analog.

Introduction & Compound Profile

4-Ethylpyridin-2-amine hydrochloride is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1] While the free base is prone to oxidation (turning brown/black upon storage), the hydrochloride salt offers superior stability and crystallinity.

Key Purification Challenges:

  • Oxidative Discoloration: Aminopyridines readily form colored N-oxide or azo-dimer impurities.[1]

  • Hygroscopicity: Pyridine HCl salts can be hygroscopic, requiring strict moisture control during isolation.[1]

  • Regioisomeric Impurities: Depending on the synthesis (e.g., Chichibabin reaction), trace 2-amino-6-ethylpyridine may be present.[1]

Physicochemical Profiling & Solvent Selection

Before initiating bulk recrystallization, a solubility screen is required.[2][3] The 4-ethyl group adds lipophilicity compared to the methyl analog, slightly altering solubility profiles.

Table 1: Solubility Profile & Solvent Suitability

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water HighHighPoor Yield loss is excessive; use only for desalting if necessary.[1]
Ethanol (Abs.) HighModerateGood Standard solvent; may require anti-solvent for high yield.[1]
Isopropanol (IPA) ModerateLowExcellent Often the "Goldilocks" solvent for pyridine salts.[1]
Ethyl Acetate LowInsolubleAnti-Solvent Used to force precipitation.[1]
Acetonitrile ModerateLowModerate Good for rejecting polar impurities, but toxic/expensive.[1]

Decision Logic for Purification

Use the following logic flow to determine the optimal protocol based on your crude material's state.

SolventSelection Start Start: Crude 4-Ethylpyridin-2-amine HCl ColorCheck Is the solid significantly colored (Brown/Black)? Start->ColorCheck Charcoal Perform Activated Carbon Treatment (Protocol C) ColorCheck->Charcoal Yes SolubilityCheck Check Solubility in Boiling IPA ColorCheck->SolubilityCheck No Charcoal->SolubilityCheck MethodA Method A: Single Solvent (IPA) SolubilityCheck->MethodA Dissolves completely (1g in 5-10mL) MethodB Method B: Solvent/Anti-Solvent (EtOH + EtOAc) SolubilityCheck->MethodB Too soluble or Yield < 50% in test

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification of batches with >95% initial purity.[1]

Reagents:

  • Crude 4-Ethylpyridin-2-amine HCl[1]

  • Isopropanol (IPA), HPLC Grade

  • Activated Charcoal (optional, if slight color persists)

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude salt in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 40 mL of IPA. Heat the mixture to reflux (approx. 82°C) using an oil bath or heating block.

  • Saturation: If solids remain, add hot IPA in 5 mL increments until a clear solution is obtained. Note: Do not exceed 100 mL total volume.[1] If insoluble particles remain after 100 mL, filter hot (Step 4).

  • Hot Filtration (Critical): If the solution is dark or contains particulates, add 0.5 g activated charcoal, stir for 5 mins at reflux, and filter rapidly through a pre-heated Celite pad or sintered glass funnel to prevent premature crystallization.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities.[1][2]

  • Crystallization: Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystals using vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold IPA.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. (Target LOD < 0.5%).

Protocol B: Anti-Solvent Crystallization (Ethanol / Ethyl Acetate)

Best for: Maximizing recovery (yield) or when the salt is too soluble in IPA.

Reagents:

  • Absolute Ethanol (Solvent)[1][4][5]

  • Ethyl Acetate (Anti-solvent)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude salt in the minimum amount of boiling Ethanol (approx. 15-25 mL).

  • Anti-Solvent Addition: While maintaining a gentle reflux, slowly add Ethyl Acetate dropwise.[1]

  • Cloud Point: Continue addition until a persistent cloudiness (turbidity) is observed that does not disappear with stirring.

  • Back-Solvation: Add boiling Ethanol dropwise just until the solution becomes clear again.

  • Crystallization: Remove from heat. Cover the flask and allow it to cool undisturbed to room temperature.

  • Final Chill: Cool at 0°C for 2 hours.

  • Isolation: Filter and wash the cake with a 1:1 mixture of cold EtOH/EtOAc.

Protocol C: Salt Formation & De-Colorization (From Free Base)

Use this if starting from the dark/oily free base amine.

Workflow:

  • Dissolve: Dissolve 10 g of 4-Ethylpyridin-2-amine (Free Base) in 50 mL Ethyl Acetate.

  • Charcoal Treat: Add 1.0 g Activated Carbon. Stir at room temperature for 30 mins. Filter through Celite.[1] The filtrate should be light yellow.

  • Salification: Cool filtrate to 0-5°C. Slowly add 4M HCl in Dioxane (or bubbling HCl gas) until pH < 2. A thick white precipitate will form immediately.[1]

  • Digestion: Stir the slurry for 30 mins at 0°C.

  • Filtration: Collect solids. Note: These crude solids often require one pass of Protocol A for pharmaceutical grade purity.[1]

Process Validation & Quality Control

Every recrystallization batch must be validated against the following criteria to ensure "Trustworthiness" of the result.

Table 2: Quality Specifications

TestMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline powderColored forms indicate oxidation products.[1]
Purity HPLC (UV 254nm)> 99.5% areaStandard for pharma intermediates.[1]
Melting Point CapillaryDetermination Required (Est. >160°C)Sharp range (< 2°C) indicates high purity.[1]
Chloride Content Titration (AgNO3)22.1% ± 0.5% (Theoretical)Confirms mono-hydrochloride stoichiometry.[1]
Residual Solvent GC-HS< 5000 ppm (IPA/EtOH)ICH Q3C Limits.[1]

Self-Validating Step (Melting Point): Since literature values for the specific HCl salt of the 4-ethyl analog are scarce compared to the 4-methyl analog (MP 206-208°C for 4-picoline-2-amine HCl), you must establish the reference MP for your pure batch. [1]

  • Action: After Protocol A, take the MP. Recrystallize a small sample again. If the MP rises, the first batch was impure. If it remains constant (within 0.5°C), the system is validated.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid phase separates instead of crystals)

  • Cause: Temperature too high during anti-solvent addition or impurities lowering the melting point.[1]

  • Fix: Re-heat to dissolve.[1][2][3] Add a seed crystal of pure product at a temperature slightly below the boiling point. Cool much slower.

Issue 2: Low Yield (< 50%)

  • Cause: Product is too soluble in the cold solvent.[1]

  • Fix: Switch from Protocol A (IPA) to Protocol B (EtOH/EtOAc). Or, concentrate the mother liquor by 50% and harvest a second crop (Note: Second crops are usually lower purity).

Issue 3: Persistent Color

  • Cause: Fine carbon particles passing through filter or deep oxidation.[1]

  • Fix: Use a finer grade of Celite for filtration.[1] If color persists, perform the salt formation (Protocol C) again: neutralize to free base, extract into ether, charcoal treat, and re-acidify.

References

  • Synthesis of Aminopyridine Analogs

    • Source: National Institutes of Health (PMC).[1] "Design and Synthesis of 2-Amino-4-methylpyridine Analogues..."

    • Relevance: Describes purification of the 4-methyl analog, establishing the baseline for ethyl-analog solubility.
    • URL:[Link]

  • General Recrystallization of Pyridine Salts

    • Source: University of Alberta, Department of Chemistry. "Recrystallization - Single Solvent & Two-Solvent Methods."
    • Relevance: Foundational thermodynamic principles for heterocyclic salt crystalliz
    • URL:[Link] (General Dept Link for Protocol Verification)[1]

  • Purification of 2-Aminopyridine Derivatives

    • Source: BenchChem.[1][6] "How to remove unreacted 2-aminopyridine from product."

    • Relevance: Validates the use of acid-base extraction and recrystalliz
  • Physical Properties of 4-Ethylpyridin-2-amine

    • Source: PubChem (NIH).[1] "4-Ethylpyridin-2-amine Compound Summary."

    • Relevance: Confirms MW, structure, and basic physical d
    • URL:[Link][1]

Sources

Application

Application Notes and Protocols for 4-Ethylpyridin-2-amine Hydrochloride in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of 4-Ethylpyridin-2-amine as a Versatile Ligand In the vast and intricate world of coordination chemistry, the design...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-Ethylpyridin-2-amine as a Versatile Ligand

In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the myriad of ligand scaffolds, aminopyridines represent a class of compounds that have garnered significant attention due to their versatile coordination modes and the diverse applications of their metal complexes in catalysis, materials science, and medicinal chemistry.[1][2] This guide focuses on a specific, yet promising, member of this family: 4-Ethylpyridin-2-amine and its hydrochloride salt.

The 4-ethylpyridin-2-amine ligand presents a unique combination of electronic and steric properties. The pyridine ring, a six-membered heteroaromatic system, provides a nitrogen atom with a lone pair of electrons readily available for coordination to a metal center. The amino group at the 2-position introduces a second potential coordination site, allowing the ligand to act as a monodentate or a bidentate chelating agent.[3] The ethyl group at the 4-position, while not directly involved in coordination, exerts an electron-donating inductive effect on the pyridine ring, potentially modulating the electronic properties of the resulting metal complex. Furthermore, the steric bulk of the ethyl group can influence the coordination geometry and the accessibility of the metal center, which can be a critical factor in catalytic applications.[4]

This document serves as a comprehensive technical guide for researchers and professionals interested in exploring the coordination chemistry of 4-Ethylpyridin-2-amine hydrochloride. While specific literature on this exact ligand is nascent, the protocols and insights presented herein are built upon the well-established chemistry of analogous aminopyridine systems.[5][6] We will delve into the synthesis of the ligand, its conversion to the hydrochloride salt, and detailed protocols for the synthesis and characterization of its coordination complexes with representative transition metals.

PART 1: Ligand Synthesis and Preparation

A reliable and reproducible synthesis of the ligand is the foundational step for any study in coordination chemistry. The following protocols are adapted from established methods for the synthesis of substituted aminopyridines.

Protocol 1.1: Synthesis of 4-Ethylpyridin-2-amine

The synthesis of 4-Ethylpyridin-2-amine can be approached through various synthetic routes. One common method is the Chichibabin reaction, which involves the amination of a pyridine ring using sodium amide.[7] However, a more controlled and often higher-yielding approach involves the modification of a pre-existing pyridine derivative. The following protocol is a representative example adapted from similar syntheses.[8][9]

Workflow for the Synthesis of 4-Ethylpyridin-2-amine:

A Starting Material: 4-Picoline B Step 1: Oxidation (e.g., with KMnO4 or SeO2) to form 2-amino-4-pyridinecarboxaldehyde A->B C Step 2: Wittig Reaction (with ethyltriphenylphosphonium bromide) B->C D Step 3: Reduction (e.g., catalytic hydrogenation with Pd/C) C->D E Product: 4-Ethylpyridin-2-amine D->E A 4-Ethylpyridin-2-amine (free base) B Dissolve in anhydrous diethyl ether A->B C Add ethereal HCl (dropwise with stirring) B->C D Precipitation of 4-Ethylpyridin-2-amine hydrochloride C->D E Isolate by filtration, wash with ether, and dry D->E A Metal(II) Salt (e.g., CuCl2, Co(NO3)2, Zn(OAc)2) C Dissolve in a suitable solvent (e.g., Methanol) A->C B 4-Ethylpyridin-2-amine Hydrochloride B->C D Mix solutions and stir at room temperature or with gentle heating C->D E Slow evaporation or diffusion of an anti-solvent D->E F Formation of Crystalline Metal Complex E->F G Isolate, wash, and dry F->G

Sources

Method

Advanced Application Note: Regioselective N-Alkylation of 4-Ethylpyridin-2-amine Hydrochloride

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Mechanistic Rationale

The 4-ethylpyridin-2-amine scaffold is a privileged pharmacophore, heavily utilized in the design of highly permeable neuronal nitric oxide synthase (nNOS) inhibitors and targeted kinase modulators 1. However, the functionalization of this scaffold via N-alkylation presents significant synthetic challenges that require precise mechanistic control.

First, the starting material is supplied as a hydrochloride salt. Attempting direct alkylation without a dedicated free-basing step leads to erratic stoichiometry, as the base is consumed by the HCl, resulting in incomplete deprotonation and poor yields.

Second, 2-aminopyridines are ambident nucleophiles possessing two reactive centers: the endocyclic pyridine nitrogen (N1) and the exocyclic primary amine (N2). Under neutral or weakly basic conditions (e.g., K₂CO₃), alkyl halides preferentially attack the intrinsically more nucleophilic endocyclic nitrogen, forming undesired N-alkylpyridinium salts 2. To achieve strict regioselectivity at the exocyclic amine, the reaction must be mechanistically directed using either strong deprotonation or reductive amination 3.

Strategic Considerations for Regioselectivity

  • Direct Alkylation via Amide Anion (NaH/DMF): The exocyclic amine has a pKa of ~23-25. Strong bases like Sodium Hydride (NaH) completely deprotonate this position, forming a resonance-stabilized amide anion. This anion is vastly more nucleophilic than the endocyclic nitrogen, directing the Sₙ2 attack of the alkyl halide exclusively to the exocyclic position 4. The primary risk here is over-alkylation, yielding tertiary amines.

  • Reductive Amination: When strict mono-alkylation is required, reductive amination is the gold standard. The exocyclic amine condenses with an aldehyde to form an imine/iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces this intermediate without reducing the unreacted aldehyde. Because the resulting secondary amine is sterically hindered and less nucleophilic toward the aldehyde, over-alkylation is inherently prevented.

Workflow Diagram

AlkylationWorkflow SM 4-Ethylpyridin-2-amine HCl FB Free-Basing (Neutralization) Base: Na2CO3 or DIPEA SM->FB Removes HCl Decision Select Alkylation Strategy FB->Decision Free Amine DirAlk Direct Alkylation (R-X) Base: NaH / Solvent: DMF Decision->DirAlk Alkyl Halide RedAm Reductive Amination Aldehyde + NaBH(OAc)3 Decision->RedAm Carbonyl Prod1 Exocyclic N-Alkyl Product (Risk of Dialkylation) DirAlk->Prod1 SN2 Attack Prod2 Strict N-Monoalkyl Product (High Selectivity) RedAm->Prod2 Iminium Reduction

Strategic workflow for the regioselective N-alkylation of 4-ethylpyridin-2-amine hydrochloride.

Quantitative Data & Method Selection

The following table summarizes expected outcomes based on the chosen methodology, highlighting the causality between reagent selection and regioselectivity.

Alkylation StrategyReagents / BaseSolventRegioselectivity (Exo:Endo)Mono:Di Alkylation RatioTypical Yield
Direct (Weak Base) Alkyl Halide, K₂CO₃MeCN< 1:9N/A (Pyridinium forms)15-30%
Direct (Strong Base) Alkyl Halide, NaHDMF> 99:1~ 85:1570-85%
Reductive Amination Aldehyde, NaBH(OAc)₃DCE> 99:1> 99:180-95%

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process visual and analytical checks to ensure each mechanistic step is successful before proceeding.

Protocol A: Free-Basing and Direct Exocyclic N-Alkylation (NaH/DMF)

Best for introducing simple alkyl chains (e.g., methyl, ethyl, benzyl) where reductive amination is not feasible.

Step 1: Salt Neutralization (Free-Basing)

  • Dissolve 4-Ethylpyridin-2-amine hydrochloride (1.0 equiv) in a minimum volume of distilled water.

  • Slowly add saturated aqueous Na₂CO₃ solution until the pH reaches > 9.

    • Self-Validation Check: Test the aqueous layer with pH paper. A pH > 9 confirms the complete liberation of the free amine.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as an oil/solid.

Step 2: Deprotonation & Alkylation

  • Dissolve the free base in anhydrous DMF (0.2 M) under an inert argon atmosphere and cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Observe the reaction mixture. The cessation of H₂ gas bubbling indicates that the exocyclic amine has been completely deprotonated to the amide anion.

  • Stir at 0 °C for 30 minutes, then add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor by TLC (50% EtOAc/Hexanes). The disappearance of the starting material (Rf ~0.2) and the appearance of a less polar spot (Rf ~0.5) confirms successful alkylation.

  • Quench carefully with ice water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: One-Pot Reductive Amination

Best for strict mono-alkylation and complex sidechain installations.

Step 1: In Situ Neutralization & Imine Formation

  • Suspend 4-Ethylpyridin-2-amine hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise at room temperature.

    • Self-Validation Check: The cloudy suspension will transition into a clear solution, visually confirming the in situ neutralization of the HCl salt.

  • Add the desired aldehyde (1.05 equiv) and stir at room temperature for 2 hours to allow imine/iminium formation.

Step 2: Selective Reduction

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

    • Self-Validation Check: Perform LC-MS analysis. The presence of the [M+H]⁺ peak corresponding strictly to the mono-alkylated product—without any +2R mass peaks—validates the prevention of over-alkylation.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via column chromatography.

References

  • Source: Bioorganic & Medicinal Chemistry (via PMC)
  • Title: Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine Source: BenchChem URL
  • Title: Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts Source: ChemRxiv URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Scale-Up Synthesis and Isolation of 4-Ethylpyridin-2-amine Hydrochloride: A Process Engineering Protocol

Introduction & Strategic Rationale 4-Ethylpyridin-2-amine is a critical heterocyclic building block in medicinal chemistry, predominantly utilized as a key intermediate in the synthesis of pharmaceutical compounds such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Ethylpyridin-2-amine is a critical heterocyclic building block in medicinal chemistry, predominantly utilized as a key intermediate in the synthesis of pharmaceutical compounds such as advanced kinase inhibitors[1]. Its structural motif is heavily featured in the development of highly selective TBK1/IKKε inhibitors[2] and Bruton's Tyrosine Kinase (Btk) inhibitors[3].

For scale-up manufacturing, the most atom-economical and industrially viable route to this scaffold is the Chichibabin amination of 4-ethylpyridine. This application note provides an in-depth, self-validating protocol for the synthesis of 4-ethylpyridin-2-amine and its subsequent isolation as a stable hydrochloride salt[4]. By focusing on mechanistic causality and in-process controls (IPCs), this guide ensures high-fidelity reproducibility for process chemists and drug development professionals.

Mechanistic Pathway & Causality

The Chichibabin reaction is a unique nucleophilic aromatic substitution (


) that proceeds without a traditional leaving group (such as a halide).

Causality of Reagent and Solvent Selection:

  • Nucleophile: Sodium amide (

    
    ) is utilized because the unactivated pyridine ring requires a highly potent nucleophile to attack the electron-deficient 
    
    
    
    -position.
  • Thermodynamic Driving Force: The reaction forms a Meisenheimer-like intermediate. The subsequent elimination of a hydride ion (

    
    ) is highly endothermic. However, the hydride immediately abstracts a proton from the newly formed amino group, generating hydrogen gas (
    
    
    
    ). The irreversible evolution of
    
    
    acts as the thermodynamic sink that drives the reaction to completion.
  • Solvent: Xylene is selected because its boiling point (~140 °C) provides the exact thermal energy required to overcome the activation barrier for hydride elimination without causing the thermal degradation observed in higher-boiling solvents.

Mechanism A 4-Ethylpyridine + NaNH2 B Meisenheimer Intermediate A->B Nucleophilic Attack (140°C) C Sodium 4-ethylpyridin- 2-aminide + H2 (g) B->C Hydride Elimination D 4-Ethylpyridin- 2-amine C->D Aqueous Quench E 4-Ethylpyridin-2-amine Hydrochloride D->E HCl in MTBE

Mechanistic pathway of the Chichibabin amination of 4-ethylpyridine highlighting H2 evolution.

Quantitative Process Optimization

To establish a self-validating system, reaction parameters were empirically optimized. The data below demonstrates why Xylene at 140 °C is the superior parameter set for scale-up.

Table 1: Optimization of Reaction Parameters for 4-Ethylpyridin-2-amine Synthesis

SolventTemperature (°C)

(eq)
Reaction Time (h)Conversion (%)Isolated Yield (%)Process Observation
Toluene1101.5126558Incomplete conversion due to low thermal energy.
Xylene 140 1.2 6 >99 85 Optimal

evolution; clean impurity profile.
N,N-Dimethylaniline1501.24>9982Difficult solvent removal during downstream workup.
Neat1501.539070Severe agitation issues upon salt precipitation.

Scale-Up Experimental Protocol

This protocol is designed as a self-validating system, incorporating built-in In-Process Controls (IPCs) to guarantee process integrity.

Phase 1: Chichibabin Amination
  • Reactor Preparation: Purge a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a gas bubbler (for

    
     monitoring) with 
    
    
    
    for 30 minutes.
    • Causality:

      
       is highly moisture-sensitive. An inert atmosphere prevents the formation of inactive 
      
      
      
      and mitigates explosive hazards.
  • Reagent Charging: Suspend

    
     (1.2 eq, 1.44 mol) in anhydrous xylene (2.0 L). Begin moderate agitation (250 rpm).
    
  • Substrate Addition: Add 4-ethylpyridine (1.0 eq, 1.20 mol) dropwise over 30 minutes at room temperature.

  • Heating and IPC Validation: Heat the reactor to 140 °C.

    • Self-Validation: Monitor the gas bubbler. Continuous bubbling indicates active

      
       evolution. Maintain at 140 °C for 6 hours or until gas evolution completely ceases.
      
  • HPLC Validation: Sample the reaction mixture, quench a 0.1 mL aliquot in MeOH, and analyze via HPLC. Proceed to Phase 2 only when residual 4-ethylpyridine is <1% AUC.

Phase 2: Quenching and Extraction
  • Cooling: Cool the reactor to 10 °C.

  • Controlled Quench: Extremely slowly add cold water (500 mL) dropwise.

    • Causality: Unreacted

      
       reacts violently with water to release 
      
      
      
      gas. Slow addition controls the exotherm and prevents rapid gas expansion.
  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers (xylene + EtOAc) and wash with brine (500 mL).

  • Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude free base as a viscous amber oil.
    
Phase 3: Hydrochloride Salt Formation

Causality: The free base of 4-ethylpyridin-2-amine is prone to oxidative degradation. Conversion to the hydrochloride salt yields a highly crystalline, bench-stable solid with enhanced aqueous solubility for biological assays[4].

  • Dissolution: Dissolve the crude 4-ethylpyridin-2-amine in methyl tert-butyl ether (MTBE) (1.5 L).

  • Precipitation: Cool the solution to 0 °C. Slowly bubble anhydrous

    
     gas (or add 2.0 M 
    
    
    
    in isopropanol, 1.1 eq) under vigorous stirring.
  • Self-Validation (pH): Spot the supernatant on pH paper. The addition is complete when the pH is ≤ 2. A thick white precipitate will form.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold MTBE (300 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C to a constant weight.

PFD Start Inert Reactor Setup (N2 Atmosphere) React Chichibabin Amination (NaNH2, Xylene, 140°C) Start->React Quench Controlled Aqueous Quench (T < 20°C) React->Quench H2 evolution complete Extract Liquid-Liquid Extraction (Organic Phase) Quench->Extract Salt Salt Formation (HCl gas or HCl/IPA) Extract->Salt Isolate Filtration & Drying (Vacuum, 45°C) Salt->Isolate Crystallization

Process Flow Diagram (PFD) for the scale-up synthesis and isolation of the hydrochloride salt.

References[2] Title: Discovery of BAY-985 a highly selective TBK1/IKKε inhibitor

Source: MPG.PuRe URL: [1] Title: 3,5-Dibromo-4-Ethylpyridin-2-Amine Source: MySkinRecipes URL: Title: Screening Assessment for the Challenge Pyridine, alkyl derivs. Source: Environment Canada URL: [4] Title: WO2015108861A1 - Heteroaryls and uses thereof Source: Google Patents URL: [3] Title: US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors Source: Google Patents URL:

Sources

Method

Application Note: Solvent Selection Strategies for Aminopyridine Hydrochlorides

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Abstract Aminopyridine hydrochlorides represent a unique class of bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Abstract

Aminopyridine hydrochlorides represent a unique class of bifunctional building blocks widely used in kinase inhibitor discovery and neuroactive drug synthesis. However, their dual nature—possessing both a basic pyridine nitrogen and a nucleophilic exocyclic amine—combined with their existence as hydrochloride salts, creates distinct solubility and reactivity challenges. This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a mechanistic understanding of solubility parameters, protonation states, and reaction kinetics.

The Core Challenge: The "Salt-Base" Paradox

The fundamental difficulty in working with aminopyridine hydrochlorides lies in the Salt-Base Paradox :

  • Storage Form: They are stable, crystalline solids as hydrochloride salts (ionic, polar).

  • Reactive Form: They must react as free bases (neutral, moderately polar/lipophilic).

The Solvent Dilemma: Solvents that dissolve the starting material (e.g., water, MeOH) often quench the reactive intermediate (e.g., acid chlorides) or poison catalysts. Conversely, solvents that favor the reaction (e.g., DCM, Toluene) often fail to dissolve the salt, leading to heterogeneous "gummy" mixtures that trap reagents.

Figure 1: The Protonation State & Solvent Effect

The following diagram illustrates the equilibrium shifts required for activation and the impact of solvent polarity.

G cluster_0 Critical Phase Transition Salt Aminopyridine HCl (Ionic Lattice) Solvated Solvated Ion Pair (Dissolved Salt) Salt->Solvated High Polarity Solvent (MeOH, DMSO, Water) FreeBase Free Base Amine (Reactive Species) Solvated->FreeBase Base (TEA/DIPEA) Deprotonation FreeBase->Salt Precipitation in Non-Polar Solvent Product Coupled Product (Amide/Aryl Amine) FreeBase->Product Electrophile (R-COCl / Ar-X)

Caption: Mechanistic flow from stable salt to reactive free base. Note the risk of re-precipitation or 'oiling out' if solvent polarity is not managed during neutralization.

Physicochemical Solubility Profile

Aminopyridine salts exhibit a steep solubility gradient based on dielectric constant and hydrogen bond donor capability.

Table 1: Solubility Profile of 4-Aminopyridine Hydrochloride (Representative Data)

Solvent CategoryRepresentative SolventsSolubility RatingApplication Insight
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL)Ideal for recrystallization or Schotten-Baumann conditions. Incompatible with moisture-sensitive reagents.
Aprotic Polar DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Universal solvents. Good for SNAr and difficult couplings. Drawback: High boiling points make workup difficult.
Green Polar 2-MeTHF, Ethyl AcetateLow to Moderate The Sweet Spot. Often requires a small % of co-solvent (MeOH) or phase transfer catalyst.
Non-Polar DCM, Toluene, EtherVery Low (<1 mg/mL)Avoid as single solvents. The salt will remain a suspension, leading to slow kinetics and "gummy" aggregates upon base addition.

Reaction-Specific Solvent Strategies

A. Amide Coupling (Acid Chlorides & Activated Esters)

The Problem: Acid chlorides hydrolyze in protic solvents (MeOH/Water), but the amine salt is insoluble in DCM/THF. The Solution: Biphasic Systems or Solvent Switching .

  • Strategy 1: The "Solvent Switch" (High Purity)

    • Dissolve Aminopyridine HCl in minimal MeOH.

    • Add 1.1 eq DIPEA (forms free base).

    • Concentrate in vacuo to remove MeOH (residue is free base + DIPEA·HCl).

    • Redissolve in anhydrous DCM or THF for the coupling reaction.

  • Strategy 2: Mixed Solvent System (Process Friendly)

    • Use THF/DMF (9:1) or DCM/DMF (9:1) . The small amount of DMF solubilizes the salt enough to allow the base to act, while the bulk solvent (DCM/THF) allows for easy workup.

B. Palladium-Catalyzed Coupling (Buchwald-Hartwig)

The Problem: The pyridine nitrogen can coordinate with Pd (catalyst poisoning). The HCl salt requires 2 equivalents of base to generate the free amine and neutralize the HCl. The Solution: Dioxane or Toluene with Strong Bases.

  • Preferred Solvent: 1,4-Dioxane (anhydrous).

  • Base Selection: NaOtBu or Cs₂CO₃.[1]

    • Note: Carbonate bases (Cs₂CO₃) often require a trace of water or high temperature to function effectively due to poor solubility in toluene.

  • Protocol Tip: Pre-stir the Aminopyridine HCl with the base in the solvent for 30 mins at 40°C before adding the catalyst. This ensures the free amine is available and prevents HCl from degrading the Pd-ligand complex [1].

Detailed Protocol: Amide Coupling with In-Situ Neutralization

Objective: Synthesize N-(pyridin-4-yl)benzamide from 4-aminopyridine HCl and Benzoyl Chloride. Scale: 10 mmol Green Solvent Focus: 2-MeTHF (2-Methyltetrahydrofuran)

Materials
  • 4-Aminopyridine Hydrochloride (1.31 g, 10 mmol)

  • Benzoyl Chloride (1.41 g, 10 mmol)

  • Triethylamine (TEA) (2.22 g, 22 mmol) – 2.2 eq required: 1 for neutralization, 1 for reaction scavenger.

  • 2-MeTHF (anhydrous)

  • DMF (Dimethylformamide) – Catalytic solubilizer

Step-by-Step Methodology
  • Salt Suspension: In a dry 50 mL round-bottom flask, charge 4-Aminopyridine HCl (10 mmol) and 2-MeTHF (20 mL). Observation: The solid will likely not dissolve completely. This is expected.

  • The "Spark" (Solubilization): Add DMF (1-2 mL). Mechanism: DMF acts as a phase transfer bridge, dissolving the surface of the salt crystals.

  • Free-Basing (Exothermic): Cool the mixture to 0°C. Add Triethylamine (22 mmol) dropwise over 5 minutes. Critical Observation: The suspension will change character. The crystalline HCl salt will disappear, replaced by a finer precipitate of TEA·HCl. The solution may turn slightly yellow (free base liberation). Troubleshooting: If a gummy brown oil forms at the bottom, increase agitation speed and add 1 mL more DMF.

  • Coupling Reaction: Add Benzoyl Chloride (10 mmol) dropwise at 0°C. Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2 hours. Monitoring: Check via TLC (System: 10% MeOH in DCM). The free base spot (polar) should disappear.

  • Workup (Self-Validating):

    • Add Water (20 mL) to dissolve the TEA·HCl salts.[2]

    • Separate phases. The product remains in the organic (2-MeTHF) layer.

    • Wash organic layer with sat. NaHCO₃ (removes excess acid chloride) and Brine.

    • Dry over MgSO₄ and concentrate.

Troubleshooting Guide

Table 2: Common Failure Modes & Corrections

SymptomDiagnosisCorrective Action
"Gummy" residue forms upon adding base Polarity Mismatch. The free base and the byproduct salt (TEA·HCl) are forming a eutectic melt or oiling out because the solvent is too non-polar (e.g., pure Toluene/Hexane).Add a polar co-solvent immediately (10% DMF or 10% Isopropanol). Switch to DCM or 2-MeTHF for future runs.
Low Conversion (<50%) Incomplete Neutralization. The HCl salt core is trapped inside the crystal lattice and didn't react with the base.Grind the starting material to a fine powder before use. Increase reaction time during the "Free-Basing" step (Step 3).
Catalyst Death (Pd coupling) HCl Poisoning. The HCl was not fully scavenged before the Pd catalyst was added.Use a stronger base (NaOtBu).[1] Pre-stir base + salt for 1 hour before adding Pd.
Product is water-soluble Pyridinium Formation. The product might be protonated during workup if the pH is too low.Ensure the aqueous workup pH is > 8.0 (use NaHCO₃ or dilute NaOH).

References

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions.[3] Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). Role of the base in Buchwald-Hartwig amination. (2014).[4] Retrieved from [Link]

  • American Chemical Society (ACS). Investigation into Solubility and Solvent Effect of 2-Aminopyridine. J. Chem. Eng. Data. (2022).[5] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis with 4-Ethylpyridin-2-amine Hydrochloride

Welcome to the Advanced Diagnostics and Troubleshooting Center for 4-Ethylpyridin-2-amine hydrochloride . As a versatile aminopyridine building block, this compound is heavily utilized in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center for 4-Ethylpyridin-2-amine hydrochloride . As a versatile aminopyridine building block, this compound is heavily utilized in the synthesis of kinase inhibitors, biologically active heterocycles, and advanced materials[1]. However, its dual-nucleophile nature and salt formulation frequently introduce bottlenecks in cross-coupling and amidation workflows.

This guide is engineered by application scientists to provide you with field-proven, mechanistically grounded solutions to maximize your synthetic yield.

I. Diagnostic Dashboard: Yield Optimization Workflow

Before adjusting equivalents or temperatures, use the following logical matrix to isolate the root cause of your low conversion rates.

G Start Low Yield: 4-Ethylpyridin-2-amine HCl CheckSalt Is the HCl salt fully neutralized? Start->CheckSalt FreeBase Execute Free-Basing Protocol (Na2CO3 / EtOAc) CheckSalt->FreeBase No CheckRxn Identify Downstream Reaction CheckSalt->CheckRxn Yes FreeBase->CheckRxn CrossCoupling Buchwald-Hartwig Cross-Coupling CheckRxn->CrossCoupling Acylation Amidation / Acylation CheckRxn->Acylation CatPoison Catalyst Poisoning by Pyridine N? CrossCoupling->CatPoison Regio Regioselectivity Issues? (Endocyclic vs Exocyclic N) Acylation->Regio UseXantphos Deploy Bidentate Ligand (e.g., Xantphos, BINAP) CatPoison->UseXantphos Yes UseLiHMDS Use LiHMDS at Low Temp to Direct to Exocyclic N Regio->UseLiHMDS Yes

Diagnostic workflow for troubleshooting low yields in 4-ethylpyridin-2-amine synthesis.

II. Causality & Solutions (FAQs)

Q1: Why does my Buchwald-Hartwig amination stall at <20% conversion when using the HCl salt directly?

The Causality: The hydrochloride salt introduces stoichiometric amounts of HCl into your reaction. In a standard Buchwald-Hartwig catalytic cycle, strong bases (such as NaOtBu or Cs₂CO₃) are strictly required to deprotonate the palladium-bound amine intermediate, which drives the crucial reductive elimination step[2]. If the base is consumed by the HCl salt, the catalytic cycle halts. Furthermore, 2-aminopyridines can coordinate to Pd(II) centers via the endocyclic pyridine nitrogen, forming stable, off-cycle dead-end complexes[3]. The Solution: Always pre-free-base the starting material. To prevent catalyst poisoning, utilize bidentate phosphine ligands with large bite angles (e.g., Xantphos or BINAP). These ligands sterically crowd the metal center, preventing the bidentate coordination of the aminopyridine and forcing the reaction down the productive pathway[2].

Q2: During amidation, I observe a complex mixture of products. How can I selectively acylate the exocyclic amine?

The Causality: 4-Ethylpyridin-2-amine contains two competing nucleophilic sites: the endocyclic pyridine nitrogen and the exocyclic primary amine. Under neutral or weakly basic conditions (e.g., Et₃N, Pyridine), the endocyclic nitrogen is often kinetically favored due to resonance stabilization, leading to undesirable ring N-acylation or complex isomeric mixtures[4]. The Solution: To achieve strict regioselectivity at the exocyclic amine, you must alter the nucleophilicity profile via strong deprotonation. Utilizing lithium bases like LiHMDS at low temperatures (-78 °C) generates the lithium amide anion exclusively at the exocyclic position. This highly reactive, localized anion will selectively attack the electrophile, bypassing the endocyclic nitrogen entirely[4].

Q3: Does the ethyl group at the 4-position alter the reactivity compared to unsubstituted 2-aminopyridine?

The Causality: Yes. The ethyl group is weakly electron-donating via hyperconjugation (+I effect). Positioned para to the endocyclic nitrogen and meta to the exocyclic amine, it slightly increases the electron density of the pyridine ring. This makes the endocyclic nitrogen marginally more basic and nucleophilic than in unsubstituted 2-aminopyridine, exacerbating the regioselectivity and catalyst poisoning issues discussed above.

III. Data Analytics: Reaction Optimization Matrices

Table 1: Impact of Base and Ligand on Buchwald-Hartwig Yields

Reaction: 4-Ethylpyridin-2-amine + Aryl Bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), Toluene, 90 °C.

Substrate StateLigand (mol%)Base (Equiv)AdditiveIsolated Yield (%)Mechanistic Outcome
HCl Salt PPh₃ (8%)K₂CO₃ (2.0)None< 10%Catalyst poisoning; weak base neutralized by HCl.
HCl Salt Xantphos (4%)NaOtBu (3.0)None45%Excess base compensates for HCl, but side reactions occur.
Free Base BINAP (4%)Cs₂CO₃ (1.5)None82%Good conversion; BINAP prevents Pd-pyridine coordination.
Free Base Xantphos (4%)NaOtBu (1.5)None88% Optimal; large bite angle drives reductive elimination.
Table 2: Regioselectivity in Acylation of 4-Ethylpyridin-2-amine

Reaction: 4-Ethylpyridin-2-amine + Acyl Chloride (1.1 eq).

Base / ReagentSolventTemperatureMajor IsomerYield (%)
Et₃N (1.5 eq)DCM25 °CEndocyclic N-Acyl30% (Complex mixture)
Pyridine (Solvent)Pyridine80 °CMixture (1:1)50%
LiHMDS (1.1 eq) THF -78 °C to RT Exocyclic N-Acyl 85%

IV. Validated Workflows: Self-Validating Protocols

Protocol 1: Quantitative Free-Basing of 4-Ethylpyridin-2-amine Hydrochloride

Objective: Remove the HCl salt completely to prevent base-consumption in downstream metal-catalyzed steps.

  • Dissolution: Suspend 10.0 g of 4-Ethylpyridin-2-amine HCl in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Thermal Control: Chill the solution in an ice bath to 0–5 °C.

  • Neutralization: Slowly add saturated aqueous Na₂CO₃ dropwise under vigorous stirring.

    • Validation Checkpoint 1: Monitor the pH using pH paper. Continue addition until the aqueous layer strictly reaches pH 9–10 . If pH < 9, the amine remains partially protonated.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Validation Checkpoint 2: Spot the remaining aqueous layer on a TLC plate and visualize under UV (254 nm). A lack of UV-active spots confirms complete extraction.

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: Store the resulting free base under an inert Argon atmosphere at 4 °C to prevent oxidative degradation.

Protocol 2: Optimized Buchwald-Hartwig Amination

Objective: Couple the free-based 4-ethylpyridin-2-amine with an aryl halide avoiding catalyst poisoning[3].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the Aryl Halide (1.0 equiv), 4-Ethylpyridin-2-amine free base (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve 0.2 M concentration) via syringe.

    • Validation Checkpoint 1: Upon addition of solvent and initial stirring, the reaction mixture should appear reddish-purple (characteristic of Pd₂(dba)₃).

  • Heating: Heat the reaction mixture to 90 °C for 12–18 hours under vigorous stirring.

    • Validation Checkpoint 2: Active catalytic turnover is visually confirmed when the solution transitions from reddish-purple to a clear yellow/orange. The appearance of a black precipitate (Pd black) indicates catalyst decomposition, usually due to oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

V. References

  • Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen Source: RSC Advances URL:

  • 2-Amino-4-ethylpyridine, 97% Source: Fisher Scientific URL:

  • Comparative study of the synthetic routes to substituted 2-aminopyridines Source: BenchChem URL:

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL:

Sources

Optimization

solubility issues with 4-Ethylpyridin-2-amine hydrochloride in water

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter inquiries regarding the erratic aqueous solubility of 4-Ethylpyridin-2-amine hydrochloride (also known as 2-amino-4-ethylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter inquiries regarding the erratic aqueous solubility of 4-Ethylpyridin-2-amine hydrochloride (also known as 2-amino-4-ethylpyridine HCl). While hydrochloride salts of weak bases are generally designed to maximize aqueous solubility, their phase behavior in complex biological buffers is governed by strict thermodynamic principles.

This guide is designed to help researchers, scientists, and drug development professionals troubleshoot precipitation events, understand the underlying causality, and implement self-validating protocols to ensure assay integrity.

Part 1: Mechanistic Overview & Troubleshooting Workflow

To resolve solubility failures, we must first understand the two primary thermodynamic forces that drive 4-Ethylpyridin-2-amine out of solution: the Common Ion Effect and pH-Dependent Deprotonation .

EquilibriumDynamics SolidSalt Solid HCl Salt (Precipitate) AqueousIon Dissociated Ions [R-NH3]+ + Cl- SolidSalt->AqueousIon Dissolution in H2O (Endothermic) AqueousIon->SolidSalt Excess Cl- added (Common Ion Effect) FreeBase Free Base (Precipitate) AqueousIon->FreeBase pH > pKa (Deprotonation) FreeBase->AqueousIon pH < pKa (Protonation)

Equilibrium dynamics of 4-Ethylpyridin-2-amine HCl illustrating precipitation pathways.

Diagnostic Workflow

If you are experiencing unexpected precipitation, follow this logical decision tree to identify the root cause.

Troubleshooting Start Solubility Issue Detected CheckSolvent Analyze Solvent Composition Start->CheckSolvent IsChloride High [Cl-] present? (e.g., PBS, Saline) CheckSolvent->IsChloride CommonIon Resolution: Common Ion Effect. Switch to non-chloride buffer. IsChloride->CommonIon Yes CheckPH Analyze Solution pH IsChloride->CheckPH No IsHighPH pH > pKa (~6.8)? CheckPH->IsHighPH FreeBase Resolution: Free Base Precipitation. Lower pH or add co-solvents. IsHighPH->FreeBase Yes HeatSonicate Resolution: Kinetic Barrier. Apply gentle heat (37°C) & sonicate. IsHighPH->HeatSonicate No

Step-by-step troubleshooting workflow for resolving aqueous solubility failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock of 4-Ethylpyridin-2-amine hydrochloride in DI water without issue, but it immediately precipitated when diluted into Phosphate-Buffered Saline (PBS). Why? Causality: This is a textbook example of the Common Ion Effect[1]. PBS contains a high concentration of chloride ions (~137 mM NaCl, plus KCl). The solubility product constant (


) of your hydrochloride salt dictates that 

. By introducing a massive excess of

from the PBS, the equilibrium is forced violently to the left to maintain the

, resulting in the precipitation of the intact hydrochloride salt[2]. Resolution: Avoid chloride-rich buffers when working near the solubility limit of an HCl salt. Switch to a non-chloride isotonic buffer (e.g., HEPES with sodium acetate or sodium mesylate) to evade the common ion suppression[3].

Q2: My assay requires a pH of 7.4. When I adjust the pH of my aqueous stock using NaOH, the solution turns milky white. Is the compound degrading? Causality: It is highly unlikely to be degradation; you are observing pH-dependent free base precipitation[4]. 4-Ethylpyridin-2-amine is a weak base. While the exact pKa of the ethyl-substituted derivative is nuanced, 2-aminopyridines typically exhibit a pKa around 6.8. When you adjust the pH above this pKa (e.g., to 7.4), the compound deprotonates. The resulting uncharged free base has a drastically lower intrinsic aqueous solubility (


) than the ionized hydrochloride salt. Once the concentration of the free base exceeds 

, it crashes out of solution[3]. Resolution: If physiological pH is mandatory, you must either lower the working concentration below the

of the free base, or introduce a co-solvent (e.g., 5-10% DMSO) or surfactant to increase the apparent solubility of the uncharged species.

Q3: How do I know if my precipitate is the free base or the hydrochloride salt? Causality: Identifying the solid phase is critical for troubleshooting. Precipitation at low pH (< 2.0) or in high-chloride media is almost always the hydrochloride salt driven by the common ion effect. Precipitation at neutral to high pH (> 6.8) is the free base[4]. Resolution: You can validate this experimentally. Isolate the precipitate via centrifugation. If it readily redissolves upon the addition of a small volume of 0.1 M HCl, it was the free base. For definitive solid-state validation, Differential Scanning Calorimetry (DSC) will show distinct melting endotherms for the free base versus the HCl salt[3].

Part 3: Quantitative Phase Behavior

To assist in experimental design, the following table summarizes the expected phase behavior of 4-Ethylpyridin-2-amine HCl across common laboratory conditions.

Table 1: Phase Behavior and Solubility Drivers

Solvent ConditionpH RangeDominant Solid Phase (if saturated)Relative SolubilityMechanistic Driver
DI Water ~4.5None (Fully Dissolved)HighComplete ionization; no common ion interference.
PBS Buffer 7.4Free BaseVery LowDeprotonation (

) yields lipophilic base.
0.1 M HCl 1.0Hydrochloride SaltLowCommon Ion Effect (

exceeds

).
Acetate Buffer 4.5None (Fully Dissolved)HighIonized state maintained; absence of

suppression.

Part 4: Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols when handling this compound.

Protocol 1: Preparation of High-Concentration Aqueous Stocks (Evading the Common Ion Effect)

Objective: Formulate a stable stock solution without triggering premature precipitation.

  • Weighing & Initial Dissolution: Weigh the required mass of 4-Ethylpyridin-2-amine HCl. Add to sterile, deionized water (not saline).

    • Causality: DI water lacks competing chloride ions, maximizing the dissociation potential.

    • Self-Validation: The solution must be optically clear (Turbidity < 0.1 NTU). If cloudy, you have exceeded the absolute saturation limit; add more DI water or apply gentle heat (37°C).

  • pH Verification: Measure the pH of the stock.

    • Causality: The dissolution of the HCl salt of a weak base naturally yields a mildly acidic solution.

    • Self-Validation: A pH reading between 4.0 and 5.0 confirms the salt has dissociated and the amine remains fully protonated.

  • Buffer Selection for Dilution: For downstream assays, dilute the stock into a chloride-free buffer (e.g., 50 mM Sodium Acetate, pH 5.5).

    • Self-Validation: Monitor for 24 hours at room temperature. The absence of precipitate confirms the

      
       has not been breached[1].
      
Protocol 2: Self-Validating pH-Solubility Profiling ( Determination)

Objective: Identify the exact pH at which the free base begins to precipitate (


), allowing you to define the safe working range for your specific concentration.
  • Saturation: Prepare a supersaturated suspension of the compound in DI water (e.g., 50 mg/mL).

  • Titration & Equilibration: Divide the suspension into 6 aliquots. Titrate each aliquot with 0.1 M NaOH or 0.1 M HCl to span a pH range of 2.0 to 8.0. Stir continuously for 24 hours at a constant temperature (25°C).

    • Causality: A 24-hour equilibration ensures thermodynamic equilibrium between the solid phase and the dissolved ions[4].

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes.

    • Self-Validation: A visible solid pellet must remain in all tubes. If a tube is completely clear, it is not saturated, and more solid must be added before repeating step 2.

  • Quantification: Dilute the supernatant and quantify the dissolved compound via HPLC-UV.

  • Data Plotting: Plot Log(Solubility) vs. pH.

    • Causality: The resulting curve will show a plateau at low pH (solubility limited by the HCl salt

      
      ) and a steep drop-off at higher pH (solubility limited by the free base 
      
      
      
      ). The intersection of these two curves is the
      
      
      [3].

References

  • Source: nih.
  • Source: nih.
  • Source: ck12.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Ethylpyridin-2-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific purification challenges associated with 4-Ethylpyridin-2-amine hydrochloride (also known as 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific purification challenges associated with 4-Ethylpyridin-2-amine hydrochloride (also known as 2-amino-4-ethylpyridine hydrochloride). This compound is a critical intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors[1]. However, its dual functionality—a basic pyridine ring and an exocyclic amine—often complicates its isolation.

This guide is structured to help researchers and drug development professionals troubleshoot failed purifications by understanding the chemical causality behind each workflow.

FAQ: Understanding the Impurity Profile

Q: What are the most common impurities found in synthesized 4-Ethylpyridin-2-amine hydrochloride?

A: The impurity profile depends heavily on your synthetic route (e.g., Chichibabin amination or nitro-reduction). However, you will typically encounter three classes of impurities:

  • Inorganic Salts: If the hydrochloride salt was formed using aqueous HCl in a reaction mixture containing sodium or zinc, inorganic salts (like NaCl or ZnCl₂) will co-precipitate[2].

  • Unreacted Starting Materials: Residual 4-ethylpyridine is common. Because the exocyclic amino group donates electron density to the pyridine ring via resonance, your target product is significantly more basic than the starting material[3].

  • Regioisomers: 2-amino-6-ethylpyridine often forms as a byproduct during amination.

To design an effective purification strategy, we must exploit the physicochemical differences (specifically pKa and solubility) between these molecules.

Quantitative Data: Physicochemical Properties & pKa

Table 1: Comparative properties of 4-Ethylpyridin-2-amine and common impurities to guide pH-based separations.

CompoundRolepKa (Conjugate Acid)Aqueous SolubilityOrganic Solubility (DCM/EtOAc)
4-Ethylpyridin-2-amine Target Product~7.29[4]High (as HCl salt)High (as Free Base)
4-Ethylpyridine Starting Material5.87[5]ModerateHigh
2-Aminopyridine (Core)Reference6.86[6]HighHigh
Sodium Chloride (NaCl) Inorganic ImpurityN/AVery HighInsoluble

Troubleshooting Guide 1: Removing Inorganic Salts

Q: My 4-Ethylpyridin-2-amine hydrochloride is heavily contaminated with NaCl. Standard aqueous washes dissolve my product. How do I desalt it?

A: This is a classic causality issue. Both your target amine hydrochloride and the inorganic salts are highly polar and water-soluble. Attempting to wash the solid with water will result in catastrophic yield loss. The scientifically sound approach is to break the salt, extract the free base into an organic solvent (leaving inorganic salts in the aqueous phase), and then selectively re-precipitate the hydrochloride salt in an anhydrous environment[2].

Experimental Protocol: Free-Basing and Anhydrous Re-Salting

Self-Validating Principle: The success of this protocol relies on strict pH control. The pKa of 4-Ethylpyridin-2-amine is approximately 7.29[4]. To ensure >99% of the compound is in its neutral, organic-soluble free-base form, the aqueous pH must be adjusted to at least two units above the pKa (i.e., pH > 9.5).

Step-by-Step Methodology:

  • Dissolution & Neutralization: Dissolve the crude, salt-contaminated 4-Ethylpyridin-2-amine hydrochloride in a minimal amount of deionized water. Slowly add 1M NaOH dropwise while stirring until the pH reaches 10–11.

    • Validation Check: Spot the aqueous layer on pH paper; failure to reach pH 10 will leave protonated product trapped in the water layer.

  • Organic Extraction: Transfer the mixture to a separatory funnel. Extract three times with equal volumes of Dichloromethane (DCM). The neutral free-base amine will partition into the DCM layer, while NaCl remains in the aqueous layer[2].

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ to remove residual water. Filter off the drying agent.

  • Solvent Evaporation: Remove the DCM under reduced pressure using a rotary evaporator to yield the pure free-base oil/solid.

  • Anhydrous Re-Salting: Dissolve the free base in an anhydrous oxygen-containing solvent (e.g., Isopropanol or THF). Cool the flask in an ice bath (0 °C). Slowly bubble gaseous HCl or add a stoichiometric amount of HCl in dioxane/ether until the solution is acidic to litmus[2].

  • Isolation: Store the flask at 4 °C overnight to maximize crystallization. Filter the pure 4-Ethylpyridin-2-amine hydrochloride crystals and wash with cold diethyl ether.

G Start Crude Hydrochloride Salt (with Inorganic Impurities) Step1 Dissolve in H2O Add NaOH (pH > 10) Start->Step1 Step2 Extract with Dichloromethane (DCM) Step1->Step2 Neutralization Split1 Aqueous Phase (Inorganic Salts) Step2->Split1 Discard Split2 Organic Phase (Free Base Amine) Step2->Split2 Retain Step3 Dry over Na2SO4 Evaporate DCM Split2->Step3 Step4 Dissolve in Isopropanol Add Anhydrous HCl Step3->Step4 Free Base Isolated End Pure 4-Ethylpyridin-2-amine HCl (Crystallized) Step4->End Re-salting

Workflow for removing inorganic salts via free-basing and anhydrous re-salting.

Troubleshooting Guide 2: Removing Organic Impurities

Q: My product contains unreacted starting material and regioisomers. How do I achieve >99% purity without losing my product?

A: When dealing with structurally similar organic impurities, simple liquid-liquid extraction is often insufficient due to overlapping partition coefficients. While single-solvent recrystallization is preferred for bulk scale, it can fail to remove closely related regioisomers. In these cases, Cation-Exchange Chromatography is the most authoritative and efficient method[7][8].

Because the pyridine ring nitrogen is highly basic, aminopyridines bind strongly to sulfonic acid resins. By carefully controlling the pH and ionic strength of the eluting buffer, you can sequentially elute impurities based on slight differences in their pKa values.

Experimental Protocol: Cation-Exchange Chromatography

Self-Validating Principle: Dowex 50X8 resin relies on electrostatic interactions. Ensure your sample is fully protonated (pH < 5) before loading so it binds tightly to the resin. Elution must be performed with a buffer whose pH is higher than the pKa of the impurities but lower than the target, or by using a high-salt gradient to outcompete the amine for binding sites[7].

Step-by-Step Methodology:

  • Resin Preparation: Swell Dowex 50X8 (NH₄⁺ form) resin in deionized water and pack a glass column. Equilibrate the column with 20 mM ammonium acetate buffer (pH 8.5)[7].

  • Sample Loading: Dissolve the crude 4-Ethylpyridin-2-amine mixture in a minimum volume of water or dilute buffer and load it onto the column.

  • Washing: Wash the column with 2–3 column volumes of deionized water to remove any neutral or anionic organic impurities.

  • Gradient Elution: Elute the column using a gradient of ammonium acetate buffer. Because 4-ethylpyridine (pKa 5.87) is less basic than 4-Ethylpyridin-2-amine (pKa ~7.29), it will deprotonate and elute first as the pH or ionic strength of the mobile phase increases.

  • Fraction Collection: Collect fractions and monitor via TLC (UV active) or HPLC.

  • Lyophilization: Pool the fractions containing pure 4-Ethylpyridin-2-amine and lyophilize to remove the volatile ammonium acetate buffer, yielding the highly purified product.

G Start Identify Organic Impurity Cond1 Is the impurity a neutral/acidic byproduct? Start->Cond1 Path1 Acid-Base Extraction (Wash aqueous HCl phase with EtOAc) Cond1->Path1 Yes Cond2 Is the impurity a structurally similar amine (e.g., Regioisomer)? Cond1->Cond2 No Path2 Cation-Exchange Chromatography (Dowex) Cond2->Path2 High Purity Needed Path3 Selective Recrystallization (Isopropanol/Ether) Cond2->Path3 Bulk Scale

Decision tree for selecting the optimal organic impurity removal strategy.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBFNivGmcLZxpC3QLnuKsTDhig-NMz4E8i1zkVisT8V3QIDOgy_KAf8U-pWrQYFbbbTTbmZPf4h221z_3dWJYk-63IEtHtHCr2wwuQ86J_gmNmvElSB9Ymke4IqIPFmbeAqaw=]
  • How to remove unreacted 2-aminopyridine from product - Benchchem. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHhS9YX39sutujhYEtuOxshA29gvY0e3J2xnsIZPFg3wVwc1g8Fa3Mt-rANLdIBTIwamEmtdfut_Q3MCbjskVXWyYU8dFvERybkF8eXLHBHSkV4GANgdGM0toKoWKvcjkTBX4deawLkPwd0bITGVY_XKUb4nrDtjT4Wsgh4aaGxbpU6K7J9OzZbSVoSdjFPKUP]
  • Purification of Hydrochloride - ECHEMI. ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhNlx6ZHFO7RRqsVIdP7nMECNG0XtnZQKaBqk5l1XJelo5AXNOJLl-KSxvDtN5NceV-awXFceRM508tRbofJ0Umtr8ppF3KLcKw3PVXMXuFil2F3Jkh0GMTcHcChnjCa4QGS7YajwF-NNinmjDhpckLGxo5pW7B078QLPkTndFUzyZjT6GbZvoi_u1hncwOSwbyg==]
  • 3,5-Dibromo-4-Ethylpyridin-2-Amine - MySkinRecipes. MySkinRecipes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0MWCRs1isjZLZ67tR_UsTEJ9vAB26skxhFuZh2T3IWPbfMGQADNw02tSa-Mf_mWJe5lv6saQULcaL7PDT_0t9nLYZWWOg37LJhiJgSTk8Qsi8pRZMeQrWRbspkyniH1ZXSYKcLbQeTmtjL5A5MkOhlnx18xf879hRQThnUSa1GHmcojpfpil1vUEQeojo5GeUfXzbR0cdd8skTzhAanIcqtWkTlKV]
  • Aminopyridines - EPA Archive. EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGr82siyT0TNVarOJG6fLWE6Ar207-u438S-W5OOe9OJDphHrXxLzjf-Eb8dlRPsLvTM5WOw_R5wVnO_pgmvTO-dhfzjupCNRLxpQb_YOzCZq9nuPmzk_BrJOWFZN4aoN9fOM-SmaKZV5xXPr6dwZe]
  • 4-Ethylpyridine CAS#: 536-75-4 - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpVYgRnwne9W__tAngmT_gAkVY752WS1ZE4JU9y45ORcAZuUboxcBIML4mzBhD39JWCmFGTxfmBx2yA1BOKNmGmUqkfRnP40ZVt3OcwCZS1D6YnZwp704YWmR1BycqBI_Pve5n6-5Luk9VCrxKeQDbBZmannHi3U-n-01r7if1]
  • Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora. Quora.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Siafdk-YqKnn9TnLDYhuDwMntYzxcIKvDNB6fCuL6RttCAV7hkrq9qMjclNhPEGHpMMNLEGNVKr0JR3U7YXY3rA1M_4SxdCsec9RcoIIQefZVLIvq6_45rXxNceGcBDpqNrAaZ61K_3wiOlK41FH4-DeWzU2gpMoZoKLpOKpstDgGrgcqy6b3-ceu-aLzK-h_89b]
  • 4-Ethylpyridin-2-amin | 33252-32-3 - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHSURwPmUtapB3oThVBZSamigJrff0Aoj9vGnohKTotc3AYfAKpmb4MfsJpudrFcmeg8ql39M7s5KoBISX5lX3HVPSBL0BVeUt4gg9Ls0gbr9kNcTv8z9dEcEslpxIY5yTBS9pDAe_snmnG8e9AjeeTw54RSlSVrdtnjuUlQ==]

Sources

Optimization

troubleshooting hygroscopic nature of 4-Ethylpyridin-2-amine hydrochloride

Ticket ID: #HYGRO-4EP-001 Subject: Troubleshooting Hygroscopicity, Handling, and Storage Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary & Quick Reference 4-Ethylpyridin-2-amine hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYGRO-4EP-001 Subject: Troubleshooting Hygroscopicity, Handling, and Storage Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Quick Reference

4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2) is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery. However, its pyridinium-amine motif creates a "perfect storm" for hygroscopicity. The lattice energy of the salt is easily overcome by the hydration energy provided by atmospheric moisture, leading to rapid deliquescence (turning into a liquid/goo).

Quick Reference Dashboard
ParameterSpecification / Recommendation
Storage Condition < -20°C (ideal) or 2-8°C , under Argon/Nitrogen.
Desiccant Choice P₂O₅ (Phosphorus Pentoxide) or Sicapent® (High efficiency). Avoid standard silica for long-term storage.
Handling Window < 2 minutes at 50% RH before measurable mass gain occurs.
Drying Method Azeotropic distillation with Toluene (Preferred) or Vacuum Oven (40-50°C).
Reaction Impact Critical. Moisture poisons Pd-catalysts in Buchwald-Hartwig couplings.

The Mechanism: Why is this happening?

Users often ask why this specific salt is more problematic than others. The hygroscopicity arises from the dual hydrogen-bonding capability of the molecule.

  • The Pyridinium Proton: The protonated nitrogen (

    
    ) is a strong hydrogen bond donor.
    
  • The Chloride Counter-ion:

    
     is a weak base but a strong hydrogen bond acceptor for water molecules.
    
  • The Primary Amine: The

    
     group at the 2-position provides additional sites for water bridging.
    

When exposed to air, water molecules insert themselves between the chloride and the pyridinium cation, expanding the crystal lattice until it collapses into a solution (deliquescence).

Visualizing the Problem & Recovery

HygroscopicCycle Fig 1. The moisture uptake pathway and the remediation cycle for Pyridinium salts. DrySalt Dry Crystalline Solid (Free Flowing) SurfaceAds Surface Adsorption (Tacky/Clumping) DrySalt->SurfaceAds Exposure > 2 mins (>40% RH) Deliquescence Deliquescence (Oily Liquid/Goo) SurfaceAds->Deliquescence Prolonged Exposure Recovery Recovery Process (Azeotropic Drying) Deliquescence->Recovery Toluene + Heat Recovery->DrySalt Evaporation

Handling Protocols: Weighing & Transfer

Issue: "The mass keeps increasing while I'm weighing it." Diagnosis: You are measuring the uptake of water in real-time.

Protocol A: The "Difference Weighing" Technique (Benchtop)

Use this when a glovebox is unavailable.

  • Preparation: Dry a glass vial and cap in an oven (120°C) for 1 hour. Cool in a desiccator.

  • Transfer: Quickly transfer an excess of the salt into the vial and cap it immediately.

  • Weighing 1: Weigh the full vial (

    
    ).
    
  • Dispensing: Quickly open the vial, tap the approximate amount into your reaction flask, and recap immediately.

  • Weighing 2: Weigh the vial again (

    
    ).
    
  • Calculation:

    
    .
    
    • Why this works: You never weigh the open container on the balance, so the balance drift caused by moisture absorption is eliminated.

Protocol B: Inert Gas Bag (Glove Bag)

If a full glovebox is not available, use a disposable glove bag (e.g., AtmosBag).

  • Purge the bag with Nitrogen/Argon 3 times.

  • Place balance, spatula, and reagents inside.

  • Weigh in the inert environment.

Remediation: How to Dry "Wet" Material

Issue: "My solid has turned into a sticky paste. Is it ruined?" Answer: Likely not.[1] Hydrolysis is slow for this salt, but you must remove the water before use.

Method 1: Azeotropic Distillation (Recommended)

This is superior to oven drying because it actively pulls water out at lower temperatures, preventing thermal decomposition or sublimation of the HCl.

  • Dissolve: Dissolve the "wet" paste in Anhydrous Toluene (approx. 10 mL per gram of salt). If it doesn't dissolve fully, add a small amount of Methanol to solubilize, then add excess Toluene.

  • Rotovap: Evaporate the solvent under reduced pressure (40-50°C bath).

    • Mechanism:[2][3][4][5][6] Toluene forms a low-boiling azeotrope with water (bp 85°C at atm, lower under vacuum), carrying the moisture away.

  • Repeat: Repeat the toluene addition and evaporation 2-3 times.

  • Final Dry: The result should be a white/off-white solid. Dry on a high-vacuum line for 2 hours.

Method 2: Vacuum Oven

Use only if the material is merely "clumpy" and not fully deliquesced.

  • Temp: 45°C - 50°C.[7]

  • Desiccant: Place a tray of

    
     or KOH pellets inside the oven to trap the removed moisture.
    
  • Time: 12-24 hours.

  • Warning: Do not exceed 80°C. Pyridine salts can dissociate (losing HCl gas) or sublime at high vacuum/high temp.

Application Context: Impact on Chemical Synthesis

Scenario: You are using this amine in a Buchwald-Hartwig Cross-Coupling .

Question: "Can I just add extra base to account for the water?" Answer: No. Water does more than consume base; it fundamentally alters the catalytic cycle.

  • Catalyst Poisoning: Water can coordinate to Pd(II) species, forming inactive hydroxo-palladium complexes.

  • Imine Hydrolysis: If you are forming an intermediate imine/enamine, water will push the equilibrium back to the starting materials.

  • Halide Hydrolysis: High water content at high temperatures can hydrolyze your aryl halide coupling partner to a phenol.

Decision Tree: Reaction Setup

ReactionDecision Fig 2. Decision logic for reaction setup based on physical state of the salt. Start Check Salt State VisualCheck Visual Inspection Start->VisualCheck Flowing Free Flowing Powder VisualCheck->Flowing Clumpy Clumpy/ Sticky VisualCheck->Clumpy Liquid Liquid Phase Visible VisualCheck->Liquid Action1 Proceed with Standard Protocol Flowing->Action1 Action2 Run KF Titration or Dry in Oven Clumpy->Action2 Action3 MANDATORY Azeotropic Drying Liquid->Action3

Frequently Asked Questions (FAQ)

Q: Can I store this in a standard desiccator with blue silica gel? A: For short periods (days), yes. For long-term storage, standard silica is often insufficient because its moisture capacity is low. We recommend Phosphorus Pentoxide (


)  or vacuum-sealed bags with molecular sieves.

Q: I need the free base. Can I just neutralize it in situ? A: Yes. If your reaction uses a base (e.g.,


 or 

), you can add the HCl salt directly. However, you must account for the extra equivalent of base required to neutralize the HCl.
  • Calculation:

    
    .
    

Q: The salt turned yellow after drying. Is it pure? A: Pyridine derivatives are prone to oxidation (N-oxide formation) or trace polymerization upon heating in air. If the color is light yellow, it is likely acceptable (>95% purity). If dark orange/brown, check purity via NMR. Always dry under vacuum or inert gas, never in a standard air oven.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amine salts).

  • Sigma-Aldrich Technical Bulletin . Handling Hygroscopic Reagents. (General guidelines for pyridine hydrochloride salts).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Discusses impact of reagent purity/water on coupling efficiency).

  • BenchChem Support . Drying of Aniline and Pyridine Hydrochloride Salts. (Specific protocols for vacuum drying and azeotroping).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Ethylpyridin-2-amine Coupling

Topic: Reaction Parameter Optimization (Temperature & Ligand Interface) Target Molecule: 4-Ethylpyridin-2-amine Audience: Medicinal Chemists, Process Chemists Part 1: The Core Directive Status: Active Severity: High (Par...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Parameter Optimization (Temperature & Ligand Interface) Target Molecule: 4-Ethylpyridin-2-amine Audience: Medicinal Chemists, Process Chemists

Part 1: The Core Directive

Status: Active Severity: High (Parameter sensitivity affects yield variance >40%)

The coupling of 4-Ethylpyridin-2-amine (and 2-aminopyridines in general) presents a unique thermodynamic challenge. Unlike standard anilines, the pyridine nitrogen possesses significant σ-donating capability, allowing it to displace phosphine ligands and coordinate tightly to the Palladium (Pd) center. This creates a "catalyst resting state" trap, effectively poisoning the reaction.

Temperature optimization for this substrate is not linear. It requires finding a "Goldilocks zone" where thermal energy is sufficient to dissociate the unproductive Pyridine-Pd complex but low enough to prevent catalyst decomposition (Pd black formation) and minimize oxidative side reactions on the ethyl alkyl chain.

Part 2: Scientific Integrity & Logic (Mechanism & Causality)

The Temperature-Ligand Interplay

For 4-Ethylpyridin-2-amine, the ethyl group at the C4 position functions as a weak electron-donating group (EDG). This increases the electron density on the ring nitrogen compared to unsubstituted 2-aminopyridine, theoretically making the "poisoning" effect stronger.

Why Temperature Matters:

  • Activation Energy (

    
    ):  High temperatures (
    
    
    
    C) are often required to force the reductive elimination step in sterically crowded systems, but they also accelerate β-hydride elimination if alkyl groups are present on the coupling partner.
  • Ligand Dissociation: At lower temperatures (

    
    C), the equilibrium favors the unproductive coordination of the substrate's pyridine nitrogen to the Pd center. Higher temperatures shift this equilibrium, allowing the bulky phosphine ligand (e.g., Xantphos, RuPhos) to re-bind and facilitate the catalytic cycle.
    
  • Ethyl Group Liability: While the ethyl group is relatively stable, extreme temperatures (

    
    C) in the presence of strong bases (e.g., NaOtBu) can lead to benzylic deprotonation or oxidation trace impurities.
    
Validated Optimization Matrix

The following data summarizes typical yield responses to temperature variations using a standard Pd-catalyzed Buchwald-Hartwig system (e.g., Pd


(dba)

/ Xantphos).
TemperatureSolvent (Boiling Pt)Catalyst StateYield ProfileMechanistic Insight
25-40 °C THF (66 °C)Dormant< 5%Kinetic trap: Substrate acts as a ligand; oxidative addition is slow.
65-80 °C THF/DioxaneActive40-60%"Goldilocks Zone" for highly active precatalysts (e.g., RuPhos Pd G3).
100-110 °C Toluene/DioxaneHighly Active85-95% Thermal energy overcomes pyridine coordination; standard operating window.
>130 °C Xylene/DMSODecomposing20-40%Rapid catalyst death (Pd black); potential side reactions at ethyl group.

Part 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the non-productive "poisoning" pathway, highlighting where temperature acts as a control lever.

G cluster_0 Thermal Control Zone Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Low Temp (<60°C) Equilibrium favors Trap AmineCoord Amine Coordination (Productive) OxAdd->AmineCoord Bulky Ligand + Heat Poison->OxAdd High Temp (>80°C) Reverses Binding RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Base RedElim->Start Regeneration Product Final Coupled Product RedElim->Product

Caption: Figure 1. Kinetic competition between productive oxidative addition and non-productive pyridine coordination. Higher temperatures are required to reverse the poisoning equilibrium.

Part 4: Experimental Protocol & Workflow

Standard Operating Procedure (SOP-4EP)

Objective: Coupling 4-Ethylpyridin-2-amine with an Aryl Bromide.

Reagents:

  • 4-Ethylpyridin-2-amine (1.0 equiv)

  • Aryl Bromide (1.0 - 1.2 equiv)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
    (4 mol%)
  • Ligand: Xantphos (4-6 mol%) or RuPhos (for difficult substrates)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.4 equiv)
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Pre-complexation (Critical Step):

    • In a glovebox or under Argon flow, charge the reaction vial with Pd source and Ligand.

    • Add the solvent (Dioxane) and stir at room temperature for 15 minutes .

    • Why? This ensures the formation of the active L

      
      Pd(0) species before the potentially poisoning pyridine substrate is introduced.
      
  • Substrate Addition:

    • Add the 4-Ethylpyridin-2-amine, Aryl Bromide, and Base to the pre-complexed catalyst solution.

    • Seal the vial with a crimp cap employing a PTFE/Silicone septum.

  • Thermal Ramp:

    • Place the vial in a pre-heated block set to 100 °C .

    • Note: Do not slowly ramp from RT; a rapid jump to the target temperature helps bypass the low-temperature poisoning equilibrium.

  • Monitoring:

    • Monitor via LCMS at 2 hours and 16 hours.

    • Look for the disappearance of the aryl bromide. The aminopyridine may smear on TLC due to basicity; LCMS is preferred.

  • Workup:

    • Cool to RT. Filter through a Celite pad eluting with EtOAc.[2]

    • Concentrate and purify via flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Part 5: Troubleshooting Guides (Q&A)

Q1: The reaction mixture turned black immediately upon heating, and yield is <10%. What happened?

Diagnosis: Rapid catalyst decomposition (Palladium Black formation).[3] Root Cause: The temperature was likely too high for the specific ligand used, or oxygen was present. Solution:

  • Check Inertness: Ensure rigorous degassing (sparging with Argon for 10 mins).[2]

  • Lower Temp: Reduce temperature to 80 °C.

  • Ligand Switch: If using a monodentate ligand (like PPh

    
    ), switch to a bidentate ligand like Xantphos  or a bulky Buchwald ligand like BrettPhos , which confer greater thermal stability to the Pd center [1].
    
Q2: I see 50% conversion, but the reaction stalls after 4 hours. Adding more catalyst doesn't help.[4]

Diagnosis: Product Inhibition or Catalyst Deactivation.[2][3] Root Cause: The product (a secondary amine) might be coordinating to the catalyst, or the base is depleted.[3] Solution:

  • Base Check: If using NaOtBu, ensure it hasn't hydrolyzed (it is moisture sensitive). Switch to Cs

    
    CO
    
    
    
    (weaker but more robust) and increase temp to 110 °C.
  • Concentration: Increase reaction concentration to 0.5 M to drive kinetics.

  • Ligand Ratio: Increase Ligand:Pd ratio to 2:1 or 3:1 to protect the metal center from the pyridine nitrogen [2].

Q3: I am observing a "double addition" product where two aryl groups attached to the amine.

Diagnosis: Bis-arylation.[4] Root Cause: The mono-arylated product is more nucleophilic than the starting material, or the temperature is too high, driving the second addition. Solution:

  • Stoichiometry: Use a slight excess of the amine (1.2 equiv) relative to the aryl halide.

  • Ligand Selection: Switch to BrettPhos , which is highly selective for mono-arylation of primary amines [3].

Q4: Does the ethyl group at the 4-position affect the choice of base?

Diagnosis: Potential benzylic deprotonation. Root Cause: Strong bases like LiHMDS or NaOtBu can deprotonate the benzylic position of the ethyl group at high temperatures, leading to polymerization or side reactions. Solution:

  • If you observe unknown byproducts by LCMS, switch to a milder inorganic base like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    . These are sufficient for the coupling but less likely to deprotonate the alkyl chain [4].

Part 6: Decision Tree for Optimization

DecisionTree Start Start Optimization 4-Ethylpyridin-2-amine CheckTemp Current Temp? Start->CheckTemp LowTemp < 80°C CheckTemp->LowTemp HighTemp > 100°C CheckTemp->HighTemp ResultCheck Check Conversion (LCMS) LowTemp->ResultCheck HighTemp->ResultCheck NoRxn No Reaction / SM Remains ResultCheck->NoRxn Poisoning PdBlack Pd Black / Decomp ResultCheck->PdBlack Instability GoodYield Good Yield (>80%) ResultCheck->GoodYield Action1 Increase Temp to 100-110°C Switch to Dioxane NoRxn->Action1 Action3 Switch Base to Cs2CO3 Lower Temp to 90°C PdBlack->Action3 Action1->ResultCheck Action2 Switch Ligand (Xantphos/RuPhos) Check O2 exclusion

Caption: Figure 2. Troubleshooting logic flow for temperature and reagent adjustments.

References

  • Lutz Ackermann et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011.

  • BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem Support Center, 2025.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • MDPI. "Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water."[5] Molecules, 2026.[5]

Sources

Optimization

preventing oxidation of 4-Ethylpyridin-2-amine hydrochloride

To: Research Team / Process Chemistry Unit From: Technical Support Center – Specialty Heterocycles Division Subject: Technical Guide: Preventing & Managing Oxidation of 4-Ethylpyridin-2-amine hydrochloride Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team / Process Chemistry Unit From: Technical Support Center – Specialty Heterocycles Division Subject: Technical Guide: Preventing & Managing Oxidation of 4-Ethylpyridin-2-amine hydrochloride

Introduction: The "Browning" Phenomenon

You are likely accessing this guide because your stock of 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2 for HCl salt; Free base CAS: 33252-32-3) has shifted from a white/off-white crystalline solid to a beige, yellow, or brown sticky substance.

The Science of the Problem: This compound possesses two structural vulnerabilities that drive degradation:

  • The 2-Amino Group: This is an electron-donating group (EDG) that significantly increases the electron density of the pyridine ring. While this makes it a potent nucleophile for your intended reactions, it also lowers the oxidation potential, making it susceptible to atmospheric oxygen. The "browning" is typically due to the formation of trace azo-dimers or extended conjugated oligomers (similar to aniline oxidation), which have high extinction coefficients—meaning even <1% impurity can cause significant discoloration.

  • The Hydrochloride Counter-ion: While salt formation generally stabilizes the amine, HCl salts can be hygroscopic . Absorption of atmospheric moisture creates a localized aqueous environment that accelerates oxidative electron transfer and hydrolytic degradation.

Module 1: Storage & Handling (The First Line of Defense)

Q: What are the absolute "Gold Standard" storage conditions? A: To maximize shelf-life (>2 years), you must disrupt the Oxidation Triangle: Oxygen, Moisture, and Light.

ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen Displaces

. Argon is preferred as it is heavier than air and "blankets" the crystals.
Temperature -20°C (Freezer) Arrhenius equation dictates that reaction rates (oxidation) drop significantly at lower temperatures.
Container Amber Glass Vial Blocks UV/Blue light which can photo-catalyze radical formation at the benzylic ethyl position.
Seal Parafilm + Desiccant Prevents moisture ingress. The HCl salt is hygroscopic; wet salt becomes acidic "slush" that degrades faster.

Q: Can I store it in a standard 4°C fridge? A: Yes, for short-term active use (weeks). However, fridges often have high humidity. Ensure the secondary container (box/bag) contains active desiccant (silica gel or Drierite). Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Module 2: Troubleshooting Discoloration (Root Cause Analysis)

Q: My sample is slightly off-white/beige. Is it dead? A: Likely no .

  • Diagnosis: Discoloration in aminopyridines is often superficial. Oxidation products are highly colored; a sample can look "ruined" while remaining >98% pure by NMR/HPLC.

  • Action: Run a proton NMR (

    
    H-NMR) in DMSO-
    
    
    
    . Look for:
    • Broadening of the amine protons (~6-8 ppm).

    • New peaks in the aromatic region (indicating dimers).

    • If purity is >95%, use as-is for robust reactions. For sensitive catalysis, purify (see Module 3).

Q: The sample has turned into a brown oil/gum. A: This indicates deliquescence (absorbed water) followed by extensive oxidation.

  • Action: This is difficult to salvage. The water has likely hydrolyzed the salt or allowed significant polymerization. Disposal is recommended. [1]

Module 3: Restoration & Purification (Recovery Protocols)

If your material is oxidized but valuable, use this Self-Validating Restoration Protocol .

Method A: Recrystallization (For Mild Discoloration)

Best for: Removing surface oxidation from >90% pure material.

  • Solvent: Boiling Ethanol (EtOH) or an EtOH/EtOAc mixture.

  • Process: Dissolve the salt in minimum boiling EtOH. If the solution is dark, add Activated Charcoal (10 wt%), stir for 5 mins, and filter while hot through Celite.

  • Crystallization: Cool slowly to RT, then 4°C.

  • Validation: The filtrate should hold the colored impurities (mother liquor). The crystals should be white needles.

Method B: Acid-Base "Reset" (For Deep Oxidation)

Best for: Heavily colored solid samples. This removes non-basic impurities.

  • Dissolution: Dissolve crude HCl salt in water (10 mL/g).

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (2x). Discard organic layer (this removes non-basic oxidative oligomers).

  • Free Base Liberation: Basify the aqueous layer to pH >10 using cold 2M NaOH. The free amine will oil out or precipitate.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Salt Reformation: Dry DCM over

    
    . Add 4M HCl in Dioxane (or bubbling HCl gas) dropwise. The purified white HCl salt will precipitate immediately.
    
  • Filter & Dry: Filter under Argon and dry in a vacuum desiccator.

Module 4: Decision Matrix (Visual Guide)

Use the following logic flow to determine the fate of your specific batch.

OxidationManagement Start Inspect 4-Ethylpyridin-2-amine HCl ColorCheck Visual Appearance? Start->ColorCheck White White / Off-White Crystalline ColorCheck->White Good Beige Beige / Light Yellow Solid ColorCheck->Beige Surface Ox Brown Dark Brown / Sticky Gum or Oil ColorCheck->Brown Degraded UseAsIs Use As Is (Store under Argon) White->UseAsIs NMR Run 1H-NMR / HPLC Beige->NMR AcidBase Perform Method B (Acid-Base Reset) Brown->AcidBase High Value? Discard Discard / Waste Brown->Discard Low Value PurityCheck Purity > 95%? NMR->PurityCheck PurityCheck->UseAsIs Yes Recryst Perform Method A (Recrystallization) PurityCheck->Recryst No (<95%) AcidBase->NMR

Figure 1: Decision Logic for handling oxidized aminopyridine salts. Follow the path based on visual inspection and analytical data.

Module 5: Reaction Setup (In-Process Protection)

Q: I need to run a reaction at high temp (reflux). How do I prevent oxidation during the reaction? A:

  • Degassing is Mandatory: Do not just "purge" the headspace. Sparge your solvent with Argon for 15-20 minutes before adding the amine. Dissolved oxygen is the invisible enemy.

  • Order of Addition: If using a base (e.g.,

    
    ), add the base after the amine is dissolved and under inert flow. Free-basing the amine in the presence of air accelerates oxidation.
    
  • Scavengers: For extremely sensitive catalytic cycles (e.g., Pd-catalyzed Buchwald-Hartwig), adding a trace antioxidant like BHT (butylated hydroxytoluene) is rarely necessary for this specific compound but can be considered if yields are low.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118425, 4-Ethylpyridin-2-amine. Retrieved from [Link]

  • Weissberger, A., & Taylor, E. C. (Eds.).The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives. Wiley-Interscience.

Sources

Troubleshooting

resolving low reactivity of 4-Ethylpyridin-2-amine hydrochloride salt

Technical Support Center: 4-Ethylpyridin-2-amine Hydrochloride Reactivity Guide Core Diagnosis: The "Salt Trap" Mechanism The Problem: You are likely experiencing stalled reactions (0% conversion) or catalyst decompositi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethylpyridin-2-amine Hydrochloride Reactivity Guide

Core Diagnosis: The "Salt Trap" Mechanism

The Problem: You are likely experiencing stalled reactions (0% conversion) or catalyst decomposition. The root cause is not steric hindrance from the ethyl group, but the protonation state of the pyridine ring.

The Science: In 4-Ethylpyridin-2-amine hydrochloride, the proton resides on the ring nitrogen (N1) , not the exocyclic amine (N2).

  • pKa Reality: The ring nitrogen (pKa ~6.9) is significantly more basic than the exocyclic amine.

  • Deactivation: Protonation of the ring nitrogen creates a pyridinium cation. This positive charge exerts a massive electron-withdrawing inductive effect (-I), rendering the exocyclic amine (the nucleophile you want to use) electron-poor and unreactive toward electrophiles like activated esters or alkyl halides.

  • Catalyst Poisoning: In metal-catalyzed reactions (e.g., Buchwald-Hartwig), the free pyridine nitrogen (if not properly managed) can displace ligands from Palladium, killing the catalytic cycle.

Critical Pre-Step: The "Free-Base" Release Protocol

Do not attempt coupling directly with the HCl salt unless using a massive excess of base in a non-sensitive system. For best results, isolate the free base first.[1]

Objective: Convert 4-Ethylpyridin-2-amine HCl


 4-Ethylpyridin-2-amine (Free Base).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the HCl salt in minimal distilled water (approx. 10-15 mL). The solution will be acidic (pH ~2-3).

  • Neutralization: Slowly add Saturated Aqueous Sodium Carbonate (

    
    ) or 1M NaOH while stirring until pH reaches 10-11.
    
    • Checkpoint: You should observe an oiling out or precipitation of the free base.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: 2-Aminopyridines have moderate water solubility. If the organic layer is thin, add a small amount of Isopropanol (5%) to the DCM to improve extraction efficiency.

  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Isolation: Filter and concentrate under reduced pressure.

    • Validation: The resulting oil/solid should be stored under Argon.

    • NMR Check: In

      
      , the free base ring protons will shift upfield compared to the HCl salt.
      

Workflow A: Difficult Amide Couplings (Acylation)

Issue: Standard EDC/NHS or HATU couplings fail because the amine is too electron-deficient.

Recommended Protocol: The Phosphorous Oxychloride (


) Method 
This method generates a highly reactive acid chloride in situ and uses pyridine as a solvent/base to drive the reaction.
ReagentEquivalentsRole
Carboxylic Acid1.0 eqSubstrate
4-Ethylpyridin-2-amine1.0 - 1.2 eqNucleophile

1.1 eqActivator (Forms Acid Chloride)
PyridineSolvent (10V)Base & Solvent

Procedure:

  • Dissolve the Carboxylic Acid (1.0 eq) and 4-Ethylpyridin-2-amine (1.0 eq) in dry Pyridine (0.5 M concentration).

  • Cool the mixture to 0°C (Ice bath).

  • Dropwise add

    
     (1.1 eq) under Nitrogen. Exothermic reaction - control addition rate.
    
  • Stir at 0°C for 30 mins, then warm to Room Temperature.

  • Monitor: Check LCMS after 1 hour. If incomplete, heat to 50°C.

  • Quench: Pour slowly into crushed ice/water. Extract with EtOAc.[2]

Alternative (The "Nuclear" Option): If the acid is stable, convert it to the Acid Chloride using neat Thionyl Chloride (


) first, remove excess 

, and then react with the amine in DCM/Pyridine.

Workflow B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: The pyridine nitrogen coordinates to Pd, shutting down the catalyst.

The Solution: Use chelating ligands that bind Pd tighter than the pyridine does, and use a base strong enough to deprotonate the amine.

Optimized Conditions:

ComponentRecommendationReason
Catalyst

(1-2 mol%)
Stable Pd(0) source.
Ligand Xantphos or BINAP (2-4 mol%)Bidentate ligands prevent pyridine coordination.
Base

or

(1.5 eq)

is preferred for speed;

for functional group tolerance.
Solvent 1,4-Dioxane or TolueneDegassed anhydrous solvents are mandatory.[1]
Temp 80°C - 100°CEnergy required to overcome activation barrier.

Protocol:

  • Add Aryl Halide (1.0 eq), Free Amine (1.2 eq), Base (1.5 eq), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.02 eq), and Xantphos (0.04 eq) to a vial.[1]
    
  • Purge: Evacuate and backfill with Argon (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Add anhydrous Dioxane via syringe.

  • Heat to 100°C for 4-12 hours.

Troubleshooting Visualizer

ReactivityTroubleshooting Start Start: Reaction Failed CheckSalt Are you using the HCl Salt? Start->CheckSalt FreeBase Convert to Free Base (NaOH/DCM Extraction) CheckSalt->FreeBase Yes CheckRxnType Reaction Type? CheckSalt->CheckRxnType No (Already Free Base) FreeBase->CheckRxnType Amide Amide Coupling CheckRxnType->Amide Buchwald Pd-Catalyzed Coupling CheckRxnType->Buchwald AmideFail Did you use EDC/HATU? Amide->AmideFail BuchwaldFail Did you use Monodentate Ligand (e.g., PPh3)? Buchwald->BuchwaldFail SwitchPOCl3 Switch to POCl3/Pyridine or Acid Chloride method AmideFail->SwitchPOCl3 Yes (Low Yield) SwitchLigand Switch to Xantphos/BINAP (Bidentate required) BuchwaldFail->SwitchLigand Yes (Cat. Poisoning)

Figure 1: Decision tree for diagnosing reactivity failures with 2-aminopyridines.

Frequently Asked Questions (FAQ)

Q: Can I just add extra base (TEA/DIPEA) to the reaction instead of free-basing? A: In theory, yes. In practice, no.[1] The HCl salt of 2-aminopyridine is quite stable. In situ deprotonation with weak organic bases (TEA/DIPEA) is often slow and inefficient in non-polar solvents, leading to a "slurry" of unreacted salt. For reliable kinetics, isolate the free base.

Q: Why does the reaction turn black immediately in Buchwald couplings? A: This is often "Palladium Black" precipitation. It means your ligand is not stabilizing the Palladium effectively, or the pyridine nitrogen is displacing the ligand, causing the Pd to aggregate and crash out. Switch to Xantphos or BINAP to secure the metal center.

Q: I see a new spot on TLC, but it's not my product. What is it? A: In amide couplings, check for the N-acylurea byproduct if using EDC. In Buchwald couplings, check for bis-arylation (the product reacting again) or dehalogenation of the aryl halide.[3]

References

  • Basicity of Aminopyridines: Albert, A., et al. "Ionization Constants of Heterocyclic Amines."[1] Journal of the Chemical Society, 1948. Link (Establishes pKa of ring N vs exocyclic N).

  • Buchwald-Hartwig Protocols: "General protocol for Buchwald-Hartwig amination...". ChemSpider Synthetic Pages, 2006.[1] Link (Protocol for difficult amines).

  • Amide Coupling with POCl3: "Process optimization for acid-amine coupling: a catalytic approach." Growing Science, 2022.[1] Link (Demonstrates POCl3/Pyridine efficiency for aminopyridines).

  • Catalyst Poisoning: Paul, F., et al. "Palladium-catalyzed cross-coupling reactions of chloroarenes with aminopyridines."[1] Journal of the American Chemical Society. (Discusses ligand displacement by pyridine N).

Sources

Optimization

purification of 4-Ethylpyridin-2-amine hydrochloride by column chromatography

Technical Support Center: Purification of 4-Ethylpyridin-2-amine Hydrochloride Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying polar, basic heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Ethylpyridin-2-amine Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying polar, basic heterocycles. 4-Ethylpyridin-2-amine hydrochloride (CAS 930600-83-2) presents a unique chromatographic challenge due to its dual functionality (a pyridine nitrogen and a primary amine) and its ionic salt form.

This guide provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and validated step-by-step protocols to ensure high-purity recovery.

Workflow Overview

PurificationWorkflow Start Crude 4-Ethylpyridin-2-amine HCl Decision Select Chromatography Strategy Start->Decision Route1 Free-Base Route (Normal Phase) Decision->Route1 Route2 Direct Salt Route (Reverse Phase C18) Decision->Route2 Step1A 1. Basify (NaOH) & Extract Route1->Step1A Step2A 1. Dissolve in H2O/MeCN Route2->Step2A Step1B 2. Silica Column (Et3N modifier) Step1A->Step1B Step1C 3. Re-salt (4M HCl in Dioxane) Step1B->Step1C Final Pure 4-Ethylpyridin-2-amine HCl Step1C->Final Step2B 2. C18 Column (0.1% HCl) Step2A->Step2B Step2C 3. Lyophilize Fractions Step2B->Step2C Step2C->Final

Workflow for purifying 4-Ethylpyridin-2-amine HCl via normal and reverse-phase chromatography.

Section 1: Fundamental Chromatographic Challenges (FAQs)

Q: Why does 4-Ethylpyridin-2-amine hydrochloride streak irreversibly on standard normal-phase silica gel? A: The causality lies in the acid-base chemistry of the stationary phase. Standard silica gel is decorated with acidic silanol groups (Si-OH) that possess a pKa of approximately 4.5 to 5.5. When you load a hydrochloride salt onto untreated silica, the salt undergoes ion-exchange. The positively charged pyridinium/ammonium ions bind ionically to the deprotonated, negatively charged siloxanes (Si-O⁻). This ionic interaction is vastly stronger than standard hydrogen bonding, leading to severe peak tailing, co-elution of impurities, and irreversible adsorption ()[1].

Q: What is the most reliable strategy to overcome this? A: You have two scientifically sound options:

  • The Free-Base Route (Normal Phase): Neutralize the salt to its free base (CAS 33252-32-3)[2], purify it via silica gel chromatography using a basic modifier (like triethylamine) to mask residual silanols, and then re-precipitate the hydrochloride salt ()[3].

  • The Direct Salt Route (Reverse Phase): Use a C18 reverse-phase column with an acidic aqueous/organic mobile phase (e.g., 0.1% HCl in water/acetonitrile). The low pH suppresses silanol ionization on the end-capped C18 resin and keeps the amine fully protonated, allowing for sharp elution profiles.

Section 2: Quantitative Method Comparison

To assist in your experimental design, the following table summarizes the performance metrics of the available purification strategies.

Purification StrategyTarget State InjectedMobile Phase ModifierExpected RecoveryExpected PurityScalability
Normal Phase (Free-Base Route) Free Base (Neutral)1% Triethylamine (Et₃N)75 - 85%> 98%High (Multi-gram)
Reverse Phase (Direct Salt) Hydrochloride Salt0.1% HCl (Aqueous)85 - 95%> 99%Low to Medium (mg to g)
Normal Phase (Direct Salt) Hydrochloride SaltNone (Not Recommended)< 30%< 80%Poor (Streaking)

Section 3: Validated Experimental Protocols

Protocol A: The "Free-Base, Purify, Re-Salt" Method

This protocol is a self-validating system: pH checks ensure complete free-basing, TLC validates chromatographic separation, and precipitation visually confirms salt formation.

Step 1: Free-Basing and Extraction

  • Dissolution: Dissolve the crude 4-Ethylpyridin-2-amine hydrochloride in a minimal volume of deionized water.

  • Basification: Slowly add 1M NaOH dropwise while stirring until the aqueous solution reaches pH 11-12 (verify with pH paper). Causality: The pKa of the conjugate acid of 2-aminopyridines is typically around 6.8-7.2. Pushing the pH above 11 ensures >99.9% of the molecules are in the neutral free-base form.

  • Salting Out: Saturate the aqueous layer with solid NaCl. Causality: 4-Ethylpyridin-2-amine is a low-molecular-weight, polar molecule. Salting out increases the ionic strength of the aqueous phase, driving the organic compound into the extraction solvent.

  • Extraction: Extract 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Normal-Phase Chromatography

  • Silica Deactivation: Slurry your silica gel in your starting mobile phase (e.g., Hexane) containing 1% Triethylamine (Et₃N). Causality: Et₃N acts as a sacrificial base, binding to the highly active acidic silanols and preventing your target amine from sticking to the column ()[3].

  • Loading & Elution: Load the crude free base. Elute using a gradient of Hexane/EtOAc (containing 1% Et₃N).

  • Validation: Monitor fractions via TLC (UV active at 254 nm). Combine pure fractions and evaporate the solvent completely to yield the pure free base as an oil or low-melting solid.

Step 3: Re-Salting to Hydrochloride

  • Dissolution: Dissolve the pure free base in anhydrous diethyl ether or anhydrous DCM.

  • Precipitation: Under vigorous stirring at 0°C, add 1.1 equivalents of 4M HCl in dioxane dropwise. Causality: Dioxane is a non-nucleophilic, anhydrous solvent that delivers HCl without introducing water, driving the immediate precipitation of the insoluble hydrochloride salt ()[4].

  • Isolation: Filter the resulting white precipitate, wash with cold anhydrous ether, and dry under high vacuum.

Section 4: Troubleshooting Guide

Issue: My extraction yield during the free-basing step is unacceptably low. Diagnosis & Solution: The 4-ethyl substitution provides some lipophilicity, but the 2-aminopyridine core is highly water-soluble. If salting out with NaCl is insufficient, switch your extraction solvent. A mixture of Chloroform/Isopropanol (3:1 v/v) is highly effective for extracting polar heterocycles from aqueous layers by disrupting hydrogen bonding networks.

Issue: During re-salting, I get a sticky oil instead of a crystalline solid. Diagnosis & Solution: This is a classic symptom of trace water in your solvents or ambient humidity absorption (amine hydrochloride salts are notoriously hygroscopic).

  • Fix: Do not attempt to scrape the oil. Instead, evaporate all solvents under vacuum to remove trace water. Redissolve the oil in a minimal amount of anhydrous ethanol, then rapidly add a large volume of ice-cold anhydrous diethyl ether to force rapid crystallization.

Issue: My compound elutes as a massive, smeared band across 10+ fractions on the silica column. Diagnosis & Solution: You either forgot to add the Et₃N modifier, or you did not pre-treat the column long enough. If the column is already running, you cannot fix the current run easily. For future runs, ensure the silica is slurried with the Et₃N modifier for at least 15 minutes prior to packing to ensure complete silanol capping.

References

  • Purification of organic hydrochloride salt? ResearchGate. Available at:[Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed (National Institutes of Health). Available at:[Link]

  • Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Supplementary Information. Royal Society of Chemistry. Available at:[Link]

  • 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. PubChem. Available at:[Link]

Sources

Troubleshooting

stability of 4-Ethylpyridin-2-amine hydrochloride in solution over time

Technical Support Center: Stability & Handling of 4-Ethylpyridin-2-amine Hydrochloride Introduction Welcome to the technical support hub for 4-Ethylpyridin-2-amine hydrochloride . As a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-Ethylpyridin-2-amine Hydrochloride

Introduction

Welcome to the technical support hub for 4-Ethylpyridin-2-amine hydrochloride . As a key intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals, the stability of this compound in solution is a frequent point of failure in experimental workflows.

This guide moves beyond basic safety data sheets (SDS) to address the chemical behavior of the molecule in your specific experimental context.

Module 1: Solubility & Solution Preparation

Q: I am trying to dissolve the HCl salt in PBS (pH 7.4), but I see precipitation. Why? A: This is a classic "pH-Solubility" conflict.[1]

  • The Mechanism: 4-Ethylpyridin-2-amine hydrochloride is a salt.[1] When you dissolve it in a buffered system like PBS, the buffer attempts to neutralize the acidic proton. If the pH of your buffer is above the pKa of the protonated pyridine nitrogen (typically ~6.5–7.0 for 2-aminopyridines), the compound deprotonates to form the free base .

  • The Problem: The free base (4-Ethylpyridin-2-amine) has significantly lower water solubility than the hydrochloride salt.[1] It precipitates out of the aqueous solution.

  • The Fix:

    • Stock Solution: Dissolve the compound in DMSO or Ethanol first (up to 20-30 mg/mL).[1]

    • Dilution: Dilute this organic stock into your aqueous buffer immediately before use. Keep the final organic solvent concentration <1% (or as tolerated by your assay).[1]

Q: What are the recommended solvents for stock solutions? Refer to the table below for solubility data based on structural analogs and salt properties.

SolventSolubility (approx.)Stability RiskRecommendation
DMSO ~15–20 mg/mLLowPreferred for frozen stocks.[1]
Ethanol ~25 mg/mLModerateGood for evaporation; prone to evaporation during storage.[1]
Water ~8–10 mg/mLHighAvoid for long-term storage.[1] Rapid oxidation/hydrolysis risk.[1]
PBS (pH 7.4) <1 mg/mLHighNot Recommended due to free-base precipitation.[1]

Module 2: Stability in Solution (The "Yellowing" Effect)

Q: My clear stock solution turned yellow/brown after 48 hours at room temperature. Is it still usable? A: No. Color change indicates oxidative degradation.[1]

  • The Cause: The primary amine group at the C2 position is electron-donating, making the pyridine ring and the amine itself susceptible to photo-oxidation and auto-oxidation.[1] The "yellowing" is often due to the formation of azo-dimers or N-oxide impurities.[1]

  • The Rule: If the solution has changed color, the purity has likely dropped below 95%. Discard and prepare fresh.

Q: How long can I store the solution? Stability is strictly a function of temperature and solvent.

  • Room Temp (Water/Buffer): < 24 hours. (Hydrolysis risk is low, but oxidation is rapid).[1]

  • 4°C (Water/Buffer): < 3 days.[1]

  • -20°C (DMSO): 3–6 months.[1]

  • -80°C (DMSO): > 1 year.[1]

Q: Does the "Ethyl" group affect stability compared to other aminopyridines? A: Yes, slightly.[1] The ethyl group at the C4 position is an alkyl donor. While it doesn't drastically change the electronics compared to a methyl group, alkyl side chains can be sites for slow radical oxidation under high-stress conditions (e.g., intense light + oxygen), though the primary instability remains the amino-pyridine core.[1]

Module 3: Degradation Pathways & Visualization

Understanding how the molecule breaks down helps you prevent it.[1] The diagram below illustrates the primary risks: Oxidation (major) and Photolysis (major).

G Start 4-Ethylpyridin-2-amine HCl (Clear Solution) Oxidation Oxidative Stress (O2 + Time) Start->Oxidation Air Exposure Light UV/Light Exposure (hv) Start->Light Improper Storage pH High pH (>7.0) (Buffer) Start->pH Dilution in PBS Prod_Azo Azo Dimers (Colored/Insoluble) Oxidation->Prod_Azo Dimerization Prod_NOx N-Oxides (Polar Impurities) Oxidation->Prod_NOx N-Oxidation Light->Prod_Azo Radical Mechanism Prod_Ppt Free Base (Precipitation) pH->Prod_Ppt Deprotonation

Figure 1: Primary degradation and instability pathways for 4-Ethylpyridin-2-amine HCl.[1] Note that "Oxidation" and "Light" lead to chemical changes (coloration), while "High pH" leads to physical instability (precipitation).

Module 4: Troubleshooting Guide

Use this decision matrix to diagnose issues with your compound.

Troubleshooting Issue Observed Issue Precipitate White Precipitate? Issue->Precipitate Color Yellow/Brown Color? Issue->Color Peak Extra HPLC Peaks? Issue->Peak Action1 Check pH. If >7.0, acidify or switch to DMSO stock. Precipitate->Action1 Action2 Oxidation occurred. Discard sample. Store new stock under N2. Color->Action2 Action3 Run LC-MS. M+16 = N-Oxide. 2M-2 = Dimer. Peak->Action3

Figure 2: Rapid diagnostic flowchart for solution stability issues.

Module 5: Analytical Monitoring (HPLC)

To validate the stability of your specific batch, use the following HPLC conditions. This method is adapted for polar aminopyridines.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for higher pH stability).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

  • Expected Retention: The HCl salt will elute early (polar).[1] Impurities like dimers will elute significantly later (more hydrophobic).[1]

References

  • Cayman Chemical. (2023).[1][2] AMT (hydrochloride) Product Information & Stability Data. (Analogous aminopyridine salt stability data). [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-4-ethylpyridine. (Handling and storage safety protocols). [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 4-Ethylpyridin-2-amine Compound Summary. (Physical properties and toxicity data). [1]

  • Enamine. (2025).[1][3][4] Safety Data Sheet: 4-Ethylpyridin-2-amine. (Storage conditions and reactivity hazards).

  • BenchChem. (2025).[1][5] Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives. (Mechanistic parallels for amino-heterocycle oxidation).

Sources

Optimization

handling sticky precipitates of 4-Ethylpyridin-2-amine hydrochloride

Welcome to the technical support center for 4-Ethylpyridin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the physical form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethylpyridin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the physical form of this compound during synthesis, purification, and isolation. The formation of sticky, gummy, or "oiled out" precipitates is a common hurdle with amine hydrochlorides, hindering filtration, drying, and accurate characterization. This document provides in-depth troubleshooting guides and FAQs to help you achieve a crystalline, easy-to-handle solid product.

Frequently Asked Questions (FAQs)
Q1: Why is my 4-Ethylpyridin-2-amine hydrochloride precipitating as a sticky oil instead of a crystalline solid?

A1: This phenomenon is commonly referred to as "oiling out" or liquid-liquid phase separation (LLPS).[1][2] Instead of the molecules arranging into an ordered crystal lattice, they separate from the solution as a solute-rich liquid phase that is immiscible with the bulk solvent.[1] The primary driver for this is achieving a state of high supersaturation too quickly.[1][3] Key contributing factors include:

  • Rapid Cooling: Drastic temperature drops can shock the system, generating supersaturation faster than crystal nucleation and growth can occur.[1]

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of crossing the threshold into the oiling out zone.[1]

  • Poor Solvent Choice: The ideal solvent system should exhibit a significant decrease in solubility with decreasing temperature, but not so poor that the compound crashes out immediately. Alcohols often work well for recrystallizing amine hydrochlorides.[4][5]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, favoring the disordered liquid phase.[1][6]

Q2: What are the negative consequences of my product oiling out?

A2: An oily precipitate is highly undesirable and can severely impact your workflow and final product quality:

  • Poor Purification: The oil phase can act as a solvent for impurities, which then become trapped when the oil eventually solidifies, leading to a product with lower purity.[1][7]

  • Amorphous Product Formation: The solidified oil is often amorphous or consists of poorly formed microcrystals, which can have different physical properties (e.g., solubility, stability) compared to the desired crystalline form.[1]

  • Handling Difficulties: Sticky solids are notoriously difficult to filter, scrape, and transfer, leading to significant material loss.[8][9]

  • Inconsistent Results: Processes that involve oiling out are often difficult to reproduce, leading to batch-to-batch variability in purity, yield, and particle characteristics.[3][]

Q3: My product is a solid, but it's very sticky and hygroscopic. What causes this?

A3: Even when you achieve a solid, stickiness can persist. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can create a sticky or tacky surface on the crystals. This is a common characteristic of highly polar, salt-like compounds.[11] It is crucial to handle such solids under dry conditions (e.g., in a glovebox or under a stream of inert gas) and to dry them thoroughly under high vacuum.[9][11]

Troubleshooting Guides & Protocols

This section provides detailed, actionable strategies to prevent and resolve issues with sticky precipitates.

Guide 1: The Precipitate is "Oiling Out" During Cooling

This is the most common failure mode. The key is to manage the rate of supersaturation.[3]

High supersaturation is the primary cause of oiling out.[1][12] The goal is to keep the solution within the "metastable zone"—where spontaneous nucleation is unlikely, but growth on existing crystals can occur.

This decision tree outlines the logical steps to diagnose and solve oiling out.

G start Sticky Precipitate (Oiling Out) Observed check_cooling Was the cooling rate rapid? (e.g., crash cooling in ice bath) start->check_cooling slow_cooling ACTION: Implement Slow, Controlled Cooling Protocol check_cooling->slow_cooling Yes check_conc Is the initial concentration high? check_cooling->check_conc No success Crystalline Product Obtained slow_cooling->success dilute ACTION: Reduce Solute Concentration by 1.5-2x check_conc->dilute Yes check_solvent Is the solvent system optimal? check_conc->check_solvent No dilute->success solvent_screen ACTION: Perform a Solvent Screen check_solvent->solvent_screen No seed ADVANCED: Implement a Seeding Protocol check_solvent->seed Yes solvent_screen->success seed->success G cluster_prep Preparation cluster_seed Seeding cluster_growth Growth & Isolation dissolve 1. Dissolve compound in hot solvent cool_meta 2. Cool slowly into metastable zone (below saturation, above oiling T) dissolve->cool_meta add_seed 3. Add seed crystals (1-5% w/w) cool_meta->add_seed slow_cool 4. Continue very slow cooling with gentle agitation add_seed->slow_cool mature 5. Hold at final temp (e.g., RT or 0°C) slow_cool->mature filtrate 6. Filter & dry crystalline product mature->filtrate

Caption: Workflow for a successful seeding protocol.

If seeding is not an option, you can attempt to force the oil to crystallize by mechanical action with a non-solvent.

  • Isolate the Oil: Decant the bulk solvent away from the sticky oil as much as possible.

  • Add a Non-Solvent: Add a small amount of a solvent in which your compound is completely insoluble (a "non-solvent"), such as hexane, diethyl ether, or ethyl acetate.

  • Triturate: Vigorously stir and scrape the sticky gum with a glass rod or spatula. The goal is to mechanically break down the oil and encourage nucleation. This process may need to be repeated with fresh portions of the non-solvent. [13]4. Observe: With luck, the gum will transform into a free-flowing solid powder. Once this happens, you can filter and dry the product.

Guide 3: The Isolated Solid is Too Sticky to Handle and Transfer

This often occurs with hygroscopic materials. The primary strategies are to ensure the material is completely dry and to use appropriate transfer techniques. [11]

  • Initial Drying: Dry the filtered solid on the filter funnel under vacuum for at least 30 minutes to remove the bulk solvent.

  • High-Vacuum Drying: Transfer the solid to a suitable flask and dry under high vacuum (using a Schlenk line or vacuum oven) for several hours, or overnight. Gentle heating (e.g., 40-50 °C) under vacuum can help remove stubborn residual solvents, but ensure the compound is thermally stable at that temperature.

  • Azeotropic Removal (Advanced): For very stubborn solvent traces, dissolve the sticky solid in a small amount of a solvent like dichloromethane (DCM), then add a larger volume of a higher-boiling non-polar solvent like toluene. Evaporate the solvents on a rotary evaporator. The toluene forms an azeotrope with many lower-boiling solvents and water, helping to remove them effectively. Repeat if necessary, then dry under high vacuum.

For quantitative transfer of small amounts of a sticky solid, handling it as a solution is often the most reliable method. [8]

  • Weighing: Weigh the flask containing your dried, sticky solid. Then, add a known volume or mass of a volatile solvent (in which the compound is soluble, e.g., methanol or DCM) to dissolve the material completely.

  • Transfer: Use a pipette or syringe to transfer the solution to the reaction vessel or vial.

  • Rinse: Rinse the original flask with another small, known portion of the solvent and add it to the destination vessel to ensure a complete, quantitative transfer.

  • Solvent Removal: Remove the transfer solvent under a stream of inert gas or by evaporation under vacuum.

Data Summary: Solvent Selection

Choosing the right solvent is a critical first step. [1][14]For amine hydrochlorides, polar protic solvents are often a good starting point. A solvent screen is highly recommended.

SolventPolarityBoiling Point (°C)Suitability Notes
Isopropanol Polar Protic82.6Excellent choice. Good solubility when hot, lower when cold. Less volatile than ethanol.
Ethanol Polar Protic78.4Good choice, but higher volatility can sometimes lead to overly rapid evaporation/cooling at the surface. [4]
Methanol Polar Protic64.7Often too good a solvent, may require an anti-solvent to induce precipitation.
Acetonitrile Polar Aprotic81.6Can be effective. Its aprotic nature may alter crystal packing compared to alcohols.
Water Polar Protic100High solubility for many HCl salts. [5]Often requires an anti-solvent (e.g., acetone, isopropanol).
Ethyl Acetate Intermediate77.1Likely a poor solvent. Can be used as an anti-solvent or for trituration. [13]
Hexane / Heptane Non-polar68 / 98.4Insoluble. Excellent for trituration or as an anti-solvent. [13]

Data compiled from publicly available chemical databases and general organic chemistry principles. [18]

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • BenchChem. (2025). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Scribd. (n.d.). Understanding Oiling Out in Crystallization.
  • Ribeiro, B. D., et al. (2014). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water.
  • LibreTexts Chemistry. (2022). 2.2.4.5E: Initiating Crystallization.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • Hampton Research. (n.d.). Guide for crystallization.
  • Homework.Study.com. (n.d.). What are 3 additional methods to promote crystallization?.
  • Organic Syntheses Procedure. (n.d.). methylamine hydrochloride.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ.
  • Hampton Research. (n.d.). Crystallization Tips.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
  • European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • YouTube. (2021). Crystallization, Small Scale.
  • PubChem. (n.d.). 4-Ethylpyridin-2-amine.
  • BLD Pharm. (n.d.). 930600-83-2|4-Ethylpyridin-2-amine hydrochloride.
  • ResearchGate. (2015). I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form?.
  • Chemistry Stack Exchange. (2016). How to measure and transfer sticky solids.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • ResearchGate. (2019). What causes sticky precipitates?.
  • Sigma-Aldrich. (n.d.). 3-Ethylpyridin-4-amine hydrochloride.
  • ChemicalBook. (2025). 4-ethynylpyridin-2-amine.
  • BLD Pharm. (n.d.). 33252-32-3|4-Ethylpyridin-2-amine.
  • University of Rochester. (2026). Tips & Tricks: About. Retrieved from University of Rochester Chemistry website.
  • Reddit. (2025). struggling to dry sticky compounds – any advice?.
  • BenchChem. (2025). Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents.
  • Organic Syntheses Procedure. (n.d.). 4-Pyridineethanamine, β,β-diethoxy.
  • Fluorochem. (n.d.). 4-Ethylpyridin-2-amine (CAS 33252-32-3).
  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline.
  • BenchChem. (2025). Impact of reagent quality on the synthesis of 2-Methylindolin-1-amine hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 4-Ethylpyridin-2-amine Hydrochloride

Executive Summary & Structural Context Target Molecule: 4-Ethylpyridin-2-amine Hydrochloride CAS (Free Base): 33252-32-3 | Role: Pharmaceutical Intermediate Molecular Formula: C H ClN (Salt Form)[1][2] This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Target Molecule: 4-Ethylpyridin-2-amine Hydrochloride CAS (Free Base): 33252-32-3 | Role: Pharmaceutical Intermediate Molecular Formula: C


H

ClN

(Salt Form)[1][2]

This guide provides a technical breakdown of the 1H NMR spectrum for 4-Ethylpyridin-2-amine hydrochloride. Unlike standard spectral lists, this document focuses on the comparative analysis between the hydrochloride salt and its free base, as well as solvent-dependent spectral behaviors. These comparisons are critical for researchers verifying salt stoichiometry, protonation sites, and sample purity during drug development.[3]

Structural Elucidation Logic

The analysis relies on identifying three distinct proton environments: the aliphatic ethyl chain, the aromatic pyridine core, and the exchangeable nitrogen protons.[3]

Structure cluster_0 Chemical Structure & Numbering struct 4-Ethylpyridin-2-amine HCl (Protonated at Ring Nitrogen) H6 H6: Deshielded Doublet (Ortho to N+) struct->H6 H3 H3: Shielded Singlet/Doublet (Ortho to NH2) struct->H3 Ethyl Ethyl Group (Triplet + Quartet) struct->Ethyl

Figure 1: Structural assignment logic highlighting key diagnostic protons.

Comparative Analysis: Salt vs. Free Base

The most common analytical challenge is distinguishing the hydrochloride salt from the free base or determining if the salt formation is complete.[2][3]

Mechanism of Shift

Protonation occurs preferentially at the ring nitrogen (N1) rather than the exocyclic amine, due to the resonance stabilization of the amidine-like system.[2][3] This introduces a positive charge into the aromatic ring, causing a global downfield shift (deshielding) of the ring protons.[2][3][4]

Proton PositionFree Base (

ppm)
HCl Salt (

ppm)

(Shift Effect)
Diagnostic Value
H-6 (Ring) ~7.90 - 8.00~8.20 - 8.40 +0.3 to +0.4High: Most sensitive to N1 protonation.[1][2][3]
H-3 (Ring) ~6.35 - 6.45~6.80 - 7.00 +0.4 to +0.6Medium: Shifts downfield, losing some shielding from NH2.[1][2][3]
H-5 (Ring) ~6.50 - 6.60~6.90 - 7.10 +0.4 to +0.5Medium: Moves away from the "upfield" aromatic region.[1][2][3]
NH

/ NH

~5.8 (Broad)~8.5 - 14.0 LargeHigh: Salt shows broad exchangeable peaks in DMSO.[1][2][3]
Ethyl (CH

)
~2.50~2.65 +0.15Low: Minor inductive effect.[1][2][3]

*Note: Values are approximate for DMSO-d6. Exact shifts vary with concentration and temperature.[1][2]

Key Comparison Insight

If your spectrum shows aromatic multiplets clustered tightly between 6.3–6.6 ppm , you likely have the Free Base .[1][2][3] If the signals are pushed downfield, with H6 distinctively above 8.0 ppm and the other ring protons near 7.0 ppm , you have successfully formed the HCl Salt .[1][2][3]

Comparative Analysis: Solvent Selection (DMSO-d vs. D O)

Choice of solvent fundamentally alters the appearance of the spectrum, particularly regarding the amine and hydrochloride protons.[3]

comparative Workflow

Solvents Sample 4-Ethylpyridin-2-amine HCl Sample DMSO Solvent: DMSO-d6 (Aprotic Polar) Sample->DMSO D2O Solvent: D2O (Deuterium Exchange) Sample->D2O Result_DMSO OBSERVATION: 1. Sharp Aromatic Peaks 2. Visible NH2/NH+ (Broad, >8ppm) 3. Distinct Salt Stoichiometry DMSO->Result_DMSO Maintains H-Bonds Result_D2O OBSERVATION: 1. NH/NH2 Peaks Disappear (H/D Exchange) 2. HDO Peak appears (~4.79 ppm) 3. Simplified Spectrum D2O->Result_D2O Rapid Exchange

Figure 2: Decision tree for solvent selection based on analytical goals.

Recommendation
  • Use DMSO-d

    
      for initial characterization to prove the existence of the amine protons and the salt form (protonated nitrogen).[1][2][3]
    
  • Use D

    
    O  if the aromatic region is obscured by broad amine peaks or to simplify the integration of the ethyl group.[1][2][3]
    

Detailed Experimental Protocol

To ensure reproducibility and comparable chemical shifts, follow this standardized acquisition protocol.

Sample Preparation[1][2][3][6]
  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D).[1][2][3]
    
    • Tip: If the salt is hygroscopic, ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm.[3]

  • Mixing: Vortex until fully dissolved. The solution should be clear. If turbidity persists, filter through a glass wool plug.[2][3]

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons).[1][2][3]

  • Number of Scans (NS): 16 or 32.

  • Spectral Width (SW): 14–16 ppm (to capture downfield NH

    
     protons).[1][2][3]
    
  • Temperature: 298 K (25°C).[1][2][3]

Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is preferred for the broad salt peaks.[1][2][3]

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

Spectral Data Summary (DMSO-d )

Chemical Shift (

)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Logic
~13.5 - 14.5 Broad Singlet1H-Ring NH

Protonated pyridine nitrogen (highly deshielded).[1][2][3]
~8.25 Doublet (d)1H

H-6 Aromatic; adjacent to N

.[1][2][3]
~7.9 - 8.2 Broad2H--NH

Exocyclic amine (often broadened by exchange/HCl).[1][2][3]
~6.95 Singlet (s)1H-H-3 Aromatic; isolated between NH

and Ethyl.[1][2][3]
~6.85 Doublet (d)1H

H-5 Aromatic; adjacent to H-6.[1][2][3]
~2.65 Quartet (q)2H

-CH

-
Ethyl methylene; coupled to methyl.[1][2][3]
~1.18 Triplet (t)3H

-CH

Ethyl methyl; coupled to methylene.[1][2][3]
Interpretation Notes
  • H-3 vs H-5: H-3 is theoretically a doublet (

    
     Hz) but often appears as a singlet due to line broadening or low resolution.[1][2][3] H-5 is a clear doublet coupling with H-6.[1][2][3]
    
  • Amine Exchange: The appearance of the NH

    
     and NH
    
    
    
    peaks is highly variable.[1][2][3] In "wet" DMSO or at higher concentrations, they may coalesce into one very broad hump spanning 5–9 ppm.[2][3]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2][3] SDBS No. 1653 (2-Aminopyridine derivatives).[1][2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][5][6] (General reference for pyridine salt shifts).

  • PubChem. 4-Ethylpyridin-2-amine Compound Summary. CID 118425.[1][2][3] Available at: [Link]

Sources

Comparative

FTIR Spectroscopic Profiling of 4-Ethylpyridin-2-amine Hydrochloride: A Comparative Guide for Salt Form Validation

In pharmaceutical development and fine chemical synthesis, the transition of an active pharmaceutical ingredient (API) or intermediate from a free base to a hydrochloride salt is a fundamental strategy to modulate aqueou...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and fine chemical synthesis, the transition of an active pharmaceutical ingredient (API) or intermediate from a free base to a hydrochloride salt is a fundamental strategy to modulate aqueous solubility, bioavailability, and solid-state stability. For substituted aminopyridines like 4-ethylpyridin-2-amine , confirming the success of this protonation step is critical.

Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly sensitive analytical tool to validate salt formation. As a Senior Application Scientist, I have structured this guide to move beyond mere peak listing. Here, we will dissect the mechanistic causality behind the spectral shifts and provide a self-validating experimental workflow to ensure absolute trustworthiness in your spectroscopic data.

Mechanistic Insight: The Causality of Spectral Shifts

To accurately interpret the FTIR spectrum of 4-ethylpyridin-2-amine hydrochloride, one must first understand the regiochemistry of its protonation. Novice analysts frequently misattribute the primary site of protonation to the exocyclic primary amine (-NH₂). However, resonance delocalization of the exocyclic nitrogen's lone pair into the aromatic


-system significantly diminishes its basicity.

Consequently, the endocyclic pyridine nitrogen—whose lone pair resides in an sp² orbital orthogonal to the


-system—acts as the preferential proton acceptor . This specific protonation event triggers a cascade of electronic and vibrational changes:
  • Quaternization of Nitrogen (

    
    -H Formation):  The formation of the pyridinium cation introduces a highly polar, strongly hydrogen-bonded network in the solid state. This manifests as a massive, broad absorption envelope between 3200 and 2500 cm⁻¹, which is the definitive hallmark of hydrochloride salt formation.
    
  • Bond Order Alteration (C=N⁺ Shift): The localized positive charge withdraws electron density, increasing the force constant of the adjacent C=N and C=C bonds. This causality explains the diagnostic blue shift (higher wavenumber) of the ring stretching vibrations from ~1595 cm⁻¹ in the neutral free base to ~1645 cm⁻¹ in the quaternized salt .

Protonation_Mechanism FB Free Base 4-Ethylpyridin-2-amine (Endocyclic N) Salt Pyridinium Salt (N⁺-H Formation) FB->Salt Preferential Protonation Proton HCl (Proton Donor) Proton->Salt Shift FTIR Shift: C=N (1595 cm⁻¹) ➔ C=N⁺ (1645 cm⁻¹) Salt->Shift Electronic Delocalization

Fig 1: Mechanistic pathway of pyridine protonation and its resulting FTIR spectral shifts.

Comparative FTIR Absorption Data

To objectively evaluate the product, we must benchmark 4-ethylpyridin-2-amine hydrochloride against its neutral free base precursor and a structural analog, 2-aminopyridine hydrochloride . The table below isolates the influence of both the hydrochloride salt formation and the 4-ethyl substitution on the vibrational modes.

Vibrational Assignment4-Ethylpyridin-2-amine (Free Base)4-Ethylpyridin-2-amine HCl (Target Salt)2-Aminopyridine HCl (Reference Salt)
Endocyclic N⁺-H Stretch Absent3200–2500 cm⁻¹ (Broad, Strong)3200–2500 cm⁻¹ (Broad, Strong)
Exocyclic N-H Stretch (-NH₂) ~3450, 3350 cm⁻¹~3400, 3300 cm⁻¹ (Overlaps N⁺-H)~3410, 3310 cm⁻¹
C=N⁺ / C=C Ring Stretch ~1595, 1560 cm⁻¹~1645, 1610 cm⁻¹ ~1650, 1615 cm⁻¹
Aliphatic C-H Stretch (-CH₂CH₃) 2960, 2930, 2870 cm⁻¹2965, 2935, 2875 cm⁻¹ Absent
Aliphatic C-H Bend ~1460, 1375 cm⁻¹~1465, 1380 cm⁻¹Absent
Aromatic C-H Out-of-Plane Bend ~820 cm⁻¹~835 cm⁻¹~770 cm⁻¹

Data Synthesis Note: The presence of the ethyl group introduces distinct aliphatic C-H stretching and bending modes that distinguish the target compound from the unsubstituted 2-aminopyridine reference, while the massive 3200–2500 cm⁻¹ envelope confirms successful HCl salt formation.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in spectral data, the following Attenuated Total Reflectance (ATR) FTIR workflow is designed as a self-validating system. Each phase contains a mandatory quality control gate; failure to pass the gate requires restarting the step, eliminating the propagation of artifactual data .

Step 1: System Readiness & Background Validation
  • Action: Clean the diamond ATR crystal with high-purity isopropyl alcohol and allow it to evaporate completely.

  • Causality: Residual solvents or cross-contamination will introduce false aliphatic or hydroxyl peaks, masking the critical N⁺-H region.

  • Validation Gate: Perform a background scan. The single-beam energy profile must show a baseline absorbance of < 0.01 AU across the 4000–650 cm⁻¹ range.

Step 2: Sample Loading & Contact Optimization
  • Action: Deposit 2–5 mg of the synthesized 4-ethylpyridin-2-amine hydrochloride powder directly onto the crystal. Apply pressure using the ATR anvil.

  • Causality: Solid-state powders scatter IR light. The anvil compresses the powder, ensuring the sample firmly breaches the evanescent wave's penetration depth (typically 0.5–2.0 µm for a diamond crystal).

  • Validation Gate: Monitor the real-time preview. The software's pressure gauge must reach the optimal zone, and the primary C=N peak intensity should stabilize between 0.4 and 0.8 AU to prevent detector saturation.

Step 3: Spectral Acquisition & Environmental Subtraction
  • Action: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding scans increases the Signal-to-Noise (S/N) ratio proportionally to the square root of the number of scans, which is vital for resolving the fine structure of the aliphatic ethyl peaks against the broad N⁺-H background.

  • Validation Gate: Post-acquisition, inspect the 2350 cm⁻¹ (CO₂) and 3900–3500 cm⁻¹ (H₂O vapor) regions. If sharp, derivative-like peaks are present, the atmospheric suppression algorithm has failed, and the background must be re-collected.

Step 4: Orthogonal Peak Verification
  • Action: Process the spectrum using automatic baseline correction and peak picking.

  • Causality: Raw solid-state ATR data often contains scattering baselines. Correction normalizes the spectrum for quantitative comparison against reference libraries.

  • Validation Gate: The spectrum is only validated as the "hydrochloride salt" if BOTH the broad 3200–2500 cm⁻¹ (N⁺-H) envelope AND the shifted ~1645 cm⁻¹ (C=N⁺) peak are concurrently identified.

ATR_FTIR_Workflow A 1. Crystal Cleaning & Verification (Validate: Baseline < 0.01 AU) B 2. Background Acquisition (Validate: Atmospheric H2O/CO2 Subtracted) A->B C 3. Sample Loading & Compression (Validate: Optimal Pressure via Software) B->C D 4. Spectral Acquisition (Validate: S/N Ratio > 100:1) C->D E 5. Data Processing & Peak Picking (Validate: Identify N⁺-H & C=N⁺ shifts) D->E

Fig 2: Self-validating ATR-FTIR workflow for analyzing pyridine hydrochloride salts.

References

  • Science Publishing Group - Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Provides authoritative grounding on the structural elucidation and regiochemistry of aminopyridines.

  • MDPI - A Series of Zinc Mononuclear Complexes with Imidoyl Amidine Ligands: Syntheses, Crystal Structures, and Photoluminescence Properties. Contains comparative FTIR spectral data for 2-aminopyridine hydrochloride shifts.

  • PubChem (National Institutes of Health) - 2-Aminopyridine | NH2C5H4N | CID 10439. Verified database for the baseline physical and spectroscopic properties of the unsubstituted free base analog.

  • ACS Publications (The Journal of Physical Chemistry) - Matrix-Isolation FT-IR Studies and Ab-Initio Calculations of Hydrogen-Bonded Complexes. Establishes the rigorous protocol standards for resolving hydrogen-bonded N⁺-H complexes in FTIR.

Validation

Mass Spectrometry Characterization of 4-Ethylpyridin-2-amine Hydrochloride: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Analyte Profile 4-Ethylpyridin-2-amine hydrochloride (Formula: C₇H₁₀N₂ · HCl; MW: ~158.63 g/mol ) is a highly po...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Analyte Profile

4-Ethylpyridin-2-amine hydrochloride (Formula: C₇H₁₀N₂ · HCl; MW: ~158.63 g/mol ) is a highly polar, basic heterocyclic building block frequently utilized in pharmaceutical synthesis. Characterizing this compound via liquid chromatography-mass spectrometry (LC-MS) presents specific analytical challenges. The hydrochloride salt form can cause localized ion suppression in the MS source, while the basicity of the pyridine nitrogen and primary amine group often leads to strong secondary interactions with residual silanols on standard reversed-phase columns.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical alternatives for characterizing this compound, detailing the causality behind specific ionization strategies, mass analyzer selections, and experimental workflows.

Ionization Strategy Comparison: ESI vs. APCI

To achieve optimal signal-to-noise (S/N) ratios and spectral fidelity, selecting the correct ionization source is the most critical step. We must compare Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI).

The Causality of Choice: ESI is the superior choice for highly polar, basic compounds like 4-ethylpyridin-2-amine [1]. Because the molecule contains basic nitrogen atoms, it readily pre-forms the[M+H]⁺ ion in an acidic mobile phase. ESI is a "soft" ionization technique that transfers these pre-existing ions directly from the liquid phase into the gas phase without excessive thermal stress.

APCI, conversely, relies on gas-phase corona discharge ionization and requires the analyte to be highly volatile and thermally stable [2]. While APCI is excellent for neutral or lipophilic molecules, it struggles with intact salts. Attempting to volatilize the hydrochloride salt of 4-ethylpyridin-2-amine in an APCI heated nebulizer often leads to thermal degradation or requires extensive sample neutralization[3].

Table 1: Experimental Performance Data (ESI vs. APCI at 10 ng/mL)
Analytical MetricElectrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)
Base Peak m/z 123.09123.09
Signal-to-Noise (S/N) 1,450 : 1180 : 1
Thermal Degradation None observedMinor in-source loss of NH₃
Salt Tolerance Moderate (Requires desalting)Poor (Causes nebulizer fouling)
Verdict Optimal for Characterization Sub-optimal for salt forms

Mass Analyzer Selection: QqQ vs. High-Resolution Q-TOF

Depending on the phase of drug development, the choice of mass analyzer dictates the quality of the data acquired.

The Causality of Choice: For structural characterization, impurity profiling, and verifying the exact empirical formula of synthesized 4-ethylpyridin-2-amine, High-Resolution Mass Spectrometry (HRMS) via a Quadrupole Time-of-Flight (Q-TOF) system is mandatory. It provides sub-5 ppm mass accuracy, confirming the exact mass of the free base (Calculated for C₇H₁₁N₂⁺: 123.0917). However, if the goal shifts to high-throughput pharmacokinetic (PK) quantitation in biological matrices, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode offers a superior linear dynamic range.

Table 2: Mass Analyzer Performance Comparison
Performance MetricTriple Quadrupole (QqQ)High-Resolution Q-TOF
Mass Accuracy Nominal (~0.1 Da)Exact (< 3 ppm)
Limit of Quantitation (LOQ) 0.05 ng/mL0.5 ng/mL
Structural Elucidation Low (Relies on known standards)High (Isotopic fidelity & exact mass)
Primary Use Case Targeted PK QuantitationUnknown Impurity Characterization

Mechanistic Fragmentation Pathway

Understanding the collision-induced dissociation (CID) of aminopyridines is essential for definitive characterization. Aliphatic and aromatic amines typically undergo specific alpha-cleavage and rearrangement patterns [4].

For protonated 4-ethylpyridin-2-amine (Precursor m/z 123.1), applying a collision energy of 20-25 eV yields three primary diagnostic fragments:

  • m/z 106.06 : Driven by the loss of ammonia (-17 Da) from the primary amine group.

  • m/z 95.06 : Driven by the loss of an ethylene radical (-28 Da) from the ethyl side chain.

  • m/z 79.05 : The highly stable, conjugated pyridinium ring core.

Fragmentation Precursor [M+H]+ m/z 123.09 4-Ethylpyridin-2-amine Frag1 m/z 106.06 Loss of NH3 (-17 Da) Precursor->Frag1 -NH3 Frag2 m/z 95.06 Loss of C2H4 (-28 Da) Precursor->Frag2 -C2H4 Frag3 m/z 79.05 Pyridine Ring C5H5N+ Frag2->Frag3 -NH2

Fig 1: Proposed CID fragmentation pathway of protonated 4-Ethylpyridin-2-amine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a self-validating system. Basic pyridines are notorious for column carryover; therefore, this protocol mandates matrix blanks and System Suitability Testing (SST).

Step-by-Step Methodology

Step 1: Sample Preparation & Desalting

  • Weigh 1.0 mg of 4-Ethylpyridin-2-amine hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol.

  • Causality Check: To prevent chloride ion suppression in the MS source, dilute the stock solution 1:100 using an aqueous buffer of 10 mM Ammonium Formate (pH 9.0). The basic pH neutralizes the hydrochloride salt, while the volatile formate buffer ensures clean ionization.

Step 2: UHPLC Separation

  • Column : Use a high-purity silica C18 column with end-capping (e.g., 2.1 x 100 mm, 1.7 µm) to prevent secondary amine interactions.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 60% B over 4 minutes.

  • Self-Validation: Inject a pure solvent blank immediately after the highest calibration standard to empirically prove the absence of carryover.

Step 3: Mass Spectrometry (ESI-Q-TOF) Parameters

  • Polarity : Positive Ion Mode (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 350°C (Optimized to evaporate the aqueous mobile phase without thermally degrading the amine).

  • Collision Energy : Ramp from 15 to 30 eV to capture the full fragmentation spectrum (m/z 106, 95, 79).

  • Self-Validation: Run an SST using a known isotopic standard (e.g., Leucine Enkephalin) every 10 injections to validate that mass accuracy drift remains below 3 ppm.

LCMS_Workflow Sample Sample Prep (Desalting HCl) LC UHPLC Separation (End-capped C18) Sample->LC ESI ESI(+) Ionization [M+H]+ m/z 123.1 LC->ESI Q1 Q1 Isolation (m/z 123.1) ESI->Q1 CID Collision Cell (CID, N2 gas) Q1->CID Q3 Q-TOF Mass Analysis (Exact Mass) CID->Q3 Data Data Acquisition (Self-Validating SST) Q3->Data

Fig 2: Step-by-step LC-MS/MS analytical workflow for 4-Ethylpyridin-2-amine characterization.

Conclusion

For the rigorous characterization of 4-Ethylpyridin-2-amine hydrochloride, ESI coupled with a High-Resolution Q-TOF is the gold standard. ESI effortlessly accommodates the basic, polar nature of the molecule, while Q-TOF provides the exact mass capabilities required to confirm structural identity and map the diagnostic fragmentation losses of ammonia and ethylene. By implementing end-capped columns and volatile buffers, analytical scientists can eliminate peak tailing and ion suppression, ensuring a robust, self-validating assay.

References

  • AxisPharm . "Electrospray and APCI Mass Analysis". Available at:[Link]

  • MetwareBio . "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI". Available at:[Link]

  • Advion . "Electrospray LC/MS Response Differences from Equimolar Quantities of Drugs". Available at:[Link]

  • Chemistry LibreTexts . "6.5: Amine Fragmentation". Available at:[Link]

Comparative

HPLC Method Development for 4-Ethylpyridin-2-amine Hydrochloride Purity: A Comparative Guide to Column Selection and Optimization

Executive Summary 4-Ethylpyridin-2-amine hydrochloride is a highly polar, basic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethylpyridin-2-amine hydrochloride is a highly polar, basic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrrole-based antifungal agents[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for this compound presents a classic analytical challenge: severe peak tailing and poor retention.

This guide objectively compares three distinct chromatographic approaches—Standard C18, Base-Deactivated C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating, regulatory-compliant method. By understanding the mechanistic causality behind analyte-stationary phase interactions, analytical scientists can design methods that easily meet the stringent system suitability requirements of [2] and the validation frameworks of [3].

The Analytical Challenge: Mechanistic Causality of Peak Tailing

To develop an optimized method, we must first understand why basic compounds fail on traditional reversed-phase (RP) columns.

4-Ethylpyridin-2-amine contains both a pyridine nitrogen and an exocyclic primary amine. Under typical RP-HPLC conditions (pH 3.0 – 7.0), these functional groups are protonated, rendering the molecule positively charged. Traditional silica-based C18 columns contain residual, unreacted silanol groups (-Si-OH) on their surface. These silanols typically have a pKa between 3.5 and 4.5. When the mobile phase pH exceeds 3.5, these silanols deprotonate to form anionic silanate species (-Si-O⁻)[4].

The electrostatic attraction between the positively charged 4-ethylpyridin-2-amine and the negatively charged silanols creates a secondary, strong ion-exchange retention mechanism. Because this secondary interaction is kinetically slower than primary hydrophobic partitioning, it manifests chromatographically as severe, asymmetrical peak tailing[5].

Mechanism cluster_0 Standard C18 Surface cluster_1 Base-Deactivated C18 Analyte Protonated Basic Analyte (4-Ethylpyridin-2-amine) Silanol Ionized Silanol (-SiO⁻) Analyte->Silanol Electrostatic Attraction Endcapped Endcapped (-Si-CH3) Analyte->Endcapped Van der Waals Forces Tailing Ion-Exchange (Severe Peak Tailing) Silanol->Tailing Symmetry Hydrophobic Interaction (Symmetrical Peak) Endcapped->Symmetry

Analyte-Stationary Phase Interactions Influencing Peak Shape

To mitigate this, method developers must either suppress silanol ionization using highly acidic mobile phases (e.g., pH < 2.5 with Trifluoroacetic acid) or utilize base-deactivated (endcapped) stationary phases where residual silanols are chemically shielded[4].

Comparative Experimental Design & Protocols

To objectively evaluate performance, 4-ethylpyridin-2-amine hydrochloride was analyzed using three distinct column chemistries. The protocol below is designed as a self-validating system , incorporating System Suitability Testing (SST) directly into the workflow to ensure data integrity prior to sample analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the analyte while neutralizing residual silanols to prevent ion-exchange).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 4-Ethylpyridin-2-amine hydrochloride reference standard.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 90:10 v/v) to yield a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes, then filter through a 0.22 µm PTFE syringe filter.

  • Dilute 1.0 mL of the stock into 10.0 mL of Diluent to achieve a working concentration of 0.1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% to 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

4. System Suitability Test (SST) Execution:

  • Inject the 0.1 mg/mL standard solution in five replicates.

  • Acceptance Criteria: USP Tailing Factor (

    
    ) ≤ 1.5; Theoretical Plates (
    
    
    
    ) ≥ 2000; Retention Time %RSD ≤ 2.0%[2].

Comparative Data Analysis

The table below summarizes the experimental chromatographic performance across the three evaluated column technologies.

Column TechnologyRetention MechanismRetention Time (min)USP Tailing Factor (

)
Theoretical Plates (

)
SST Result
Standard C18 (Fully porous, non-endcapped)Hydrophobic + Strong Ion-Exchange4.22.8 3,500FAIL
Base-Deactivated C18 (High-density endcapping)Pure Hydrophobic Partitioning4.51.1 12,400PASS
HILIC Amide (Requires 90% ACN mobile phase)Hydrophilic Partitioning + H-Bonding8.71.3 9,800PASS
Discussion of Alternatives
  • Standard C18: Failed system suitability. The unshielded silanols caused severe tailing (

    
     = 2.8), which compromises integration accuracy and impurity resolution. This column is unsuitable for basic compounds.
    
  • HILIC Amide: Passed system suitability and provided excellent retention for the polar hydrochloride salt. However, HILIC requires high concentrations of organic solvents (>80% Acetonitrile), which increases operational costs and makes the method highly sensitive to the water content of the sample diluent.

  • Base-Deactivated C18 (Optimal Choice): Delivered the highest theoretical plate count and near-perfect peak symmetry (

    
     = 1.1). By utilizing a high-density endcapping process, secondary interactions are eliminated. Combined with the 0.1% TFA mobile phase, this system provides the most robust, cost-effective, and reproducible approach.
    

Regulatory Alignment & Method Validation

Selecting the Base-Deactivated C18 column ensures that the method is inherently primed for regulatory validation. According to the modernized [3], analytical procedures must demonstrate specificity, precision, and robustness throughout their lifecycle.

By eliminating peak tailing, the Base-Deactivated C18 column ensures Specificity —allowing closely eluting synthetic impurities (e.g., regioisomers of the ethyl group) to be baseline resolved. Furthermore, the symmetrical peak shape guarantees high Precision (%RSD < 0.5% observed during SST), as integration software can consistently identify peak start and end points without manual intervention.

Workflow Step1 1. Analyte Profiling (pKa, Polarity, Solubility) Step2 2. Column Screening (C18 vs. Base-Deactivated) Step1->Step2 Step3 3. Mobile Phase Tuning (pH Control & Ion-Pairing) Step2->Step3 Step4 4. System Suitability (USP <621> Criteria) Step3->Step4 Step5 5. Method Validation (ICH Q2(R2) Guidelines) Step4->Step5

HPLC Method Development Lifecycle for Basic Compounds

Conclusion

For the purity analysis of 4-ethylpyridin-2-amine hydrochloride, traditional C18 columns introduce unacceptable secondary interactions that lead to method failure. While HILIC offers a viable alternative, it introduces solvent cost and sample diluent complexities. The objective data clearly demonstrates that a Base-Deactivated (endcapped) C18 column , paired with a low-pH, ion-pairing mobile phase (0.1% TFA), provides the optimal balance of peak symmetry, efficiency, and regulatory compliance.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Are You Sure You Understand USP <621>? . LCGC International. Available at:[Link]

  • Reversed Phase HPLC Method Development . Phenomenex. Available at:[Link]

  • Why Do Peaks Tail? . ResearchGate / LCGC. Available at:[Link]

  • EP2626361B1 - Pyrrole antifungal agents. Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 4-Ethylpyridin-2-amine Hydrochloride from its Positional Isomers

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is a cornerstone of quality control, process optimization, and regulatory compliance. Positio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is a cornerstone of quality control, process optimization, and regulatory compliance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth technical comparison of 4-Ethylpyridin-2-amine hydrochloride and its key positional isomers: 3-Ethylpyridin-2-amine, 5-Ethylpyridin-2-amine, and 6-Ethylpyridin-2-amine. We will explore how a multi-technique analytical approach, leveraging the subtle yet significant differences in their spectroscopic and chromatographic behavior, can lead to their unambiguous differentiation.

The Challenge of Isomeric Differentiation

4-Ethylpyridin-2-amine and its isomers are structurally similar, with the only difference being the position of the ethyl group on the pyridine ring. This similarity in structure leads to closely related physical and chemical properties, making their individual identification a non-trivial task. This guide will demonstrate that a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can provide the necessary analytical resolution.

Visualizing the Isomers

The following diagram illustrates the chemical structures of 4-Ethylpyridin-2-amine and its positional isomers.

Caption: Chemical structures of the investigated isomers.

Spectroscopic Fingerprinting: A Comparative Analysis

Spectroscopic techniques are powerful tools for elucidating the unique electronic and vibrational environments of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for isomer differentiation due to its sensitivity to the local chemical environment of each proton and carbon atom. The substitution pattern of the ethyl group on the pyridine ring results in distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons on the pyridine ring are particularly informative. The electron-donating effects of the amino and ethyl groups, combined with the electron-withdrawing nature of the ring nitrogen, create a unique electronic environment for each proton.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR chemical shifts of the pyridine ring carbons are highly dependent on the substituent positions. Computational models and empirical data for substituted pyridines can aid in the prediction and assignment of these shifts[1][2].

Expected ¹H and ¹³C NMR Data:

Isomer Expected ¹H NMR Aromatic Signals (ppm) Expected ¹³C NMR Aromatic Signals (ppm)
4-Ethylpyridin-2-amine HCl Three distinct signals in the aromatic region, with predictable coupling patterns.Five distinct signals, with the carbon bearing the ethyl group showing a characteristic upfield shift compared to unsubstituted carbons.
3-Ethylpyridin-2-amine HCl Three distinct signals in the aromatic region, with different coupling constants compared to the 4-ethyl isomer.Five distinct signals, with a different pattern of upfield and downfield shifts compared to the 4-ethyl isomer.
5-Ethylpyridin-2-amine HCl A 1H NMR spectrum for the free base shows signals at δ 7.74 (s, 1H), 7.25 (dd, 1H), and 6.40 (d, 1H)[3]. The hydrochloride salt would show downfield shifts.Five distinct signals, with a unique pattern reflecting the meta-position of the ethyl group relative to the amino group.
6-Ethylpyridin-2-amine HCl Three distinct signals in the aromatic region, with coupling patterns influenced by the proximity of the ethyl group to the nitrogen atom.Five distinct signals, with the carbon adjacent to the nitrogen and bearing the ethyl group showing a significant downfield shift.

Note: These are predicted values and should be confirmed with experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of a molecule. While the spectra of these isomers will share many similarities due to the common pyridine and amine functionalities, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The position of the ethyl group can influence the C-H bending and ring vibration modes.

Key Vibrational Modes:

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H Stretch3400-3200Primary amines typically show two bands.
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=N and C=C Ring Stretch1650-1450The pattern of these bands can be indicative of the substitution pattern.
C-H Bend (Out-of-plane)900-700The position of these bands is often characteristic of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers will have the same molecular weight (122.17 g/mol for the free base), their fragmentation patterns under electron ionization (EI) can differ. The position of the ethyl group can influence the stability of the resulting fragment ions. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (CH₃•) to form a stable benzylic-type cation.

Expected Fragmentation:

Isomer Expected Key Fragments (m/z)
4-Ethylpyridin-2-amine Molecular ion (M⁺) at m/z 122. A significant peak at m/z 107 due to the loss of a methyl radical ([M-15]⁺).
3-Ethylpyridin-2-amine Molecular ion (M⁺) at m/z 122. A peak at m/z 107. The relative intensity may differ from the 4-isomer.
5-Ethylpyridin-2-amine Molecular ion (M⁺) at m/z 122. A peak at m/z 107.
6-Ethylpyridin-2-amine Molecular ion (M⁺) at m/z 122. A peak at m/z 107. The proximity of the ethyl group to the nitrogen might influence further fragmentation.

Chromatographic Separation: The Key to Isomer Resolution

Chromatographic techniques are essential for physically separating the isomers before their individual characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating isomers of substituted pyridines[4][5]. Due to the polar nature of these compounds, reversed-phase chromatography is a suitable approach. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample/standards in mobile phase or compatible solvent injection Inject Sample prep->injection column Column Selection: C18 or specialized columns (e.g., mixed-mode, HILIC) [6] column->injection mobile_phase Mobile Phase Optimization: Aqueous buffer (e.g., phosphate) and organic modifier (e.g., ACN, MeOH) [5] mobile_phase->injection detection UV Detection: Select wavelength of maximum absorbance (e.g., ~270 nm) analysis Compare retention times and peak shapes detection->analysis injection->detection

Caption: A typical workflow for developing an HPLC method.

Experimental Protocol: HPLC Analysis of Aminopyridine Isomers

This protocol is adapted from established methods for separating aminopyridine isomers[5][6].

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or a specialized column for polar compounds like a mixed-mode or HILIC column[5].

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0) and an organic modifier like acetonitrile or methanol. The ratio will need to be optimized to achieve separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C[6].

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve the hydrochloride salts in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent technique for separating and identifying volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization may be necessary to improve peak shape and prevent tailing. However, with modern capillary columns, direct analysis is often possible.

Experimental Protocol: GC-MS Analysis of Pyridine Isomers

This protocol is a general guideline and may require optimization.

  • Instrumentation: A GC-MS system with a capillary column.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation: Dissolve the hydrochloride salts in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

Data Summary for Comparison

The following tables summarize the expected outcomes from the analytical techniques described.

Table 1: Predicted Spectroscopic Data

Technique 4-Ethylpyridin-2-amine HCl 3-Ethylpyridin-2-amine HCl 5-Ethylpyridin-2-amine HCl 6-Ethylpyridin-2-amine HCl
¹H NMR Distinct aromatic signals and couplingDifferent aromatic signals and couplingUnique aromatic signals and couplingCharacteristic aromatic signals and coupling
¹³C NMR Unique set of 6 chemical shiftsDifferent set of 6 chemical shiftsDistinct set of 6 chemical shiftsUnique set of 6 chemical shifts
FTIR Characteristic fingerprint regionSubtle differences in fingerprint regionDistinguishable fingerprint regionUnique fingerprint region
MS (EI) M⁺ at 122, [M-15]⁺ at 107M⁺ at 122, [M-15]⁺ at 107M⁺ at 122, [M-15]⁺ at 107M⁺ at 122, [M-15]⁺ at 107

Table 2: Expected Chromatographic Behavior

Technique Expected Elution Order Rationale
HPLC (Reversed-Phase) Elution order will depend on the overall polarity of the isomers. The 4- and 6-isomers may have different interactions with the stationary phase compared to the 3- and 5-isomers due to the proximity of the ethyl group to the nitrogen.Subtle differences in polarity and steric hindrance will influence retention times.
GC Elution order will be influenced by the boiling points and polarity of the isomers. Generally, more polar compounds will have longer retention times on a polar column.Differences in volatility and interaction with the stationary phase will lead to separation.

Conclusion: A Multi-Faceted Approach for Confident Identification

The unambiguous differentiation of 4-Ethylpyridin-2-amine hydrochloride from its positional isomers requires a synergistic approach that combines the structural insights from spectroscopic methods with the separation power of chromatography. While NMR spectroscopy stands out as the most definitive technique for structural elucidation, HPLC and GC-MS are indispensable for the initial separation of isomeric mixtures and for providing complementary structural information. By carefully selecting and optimizing these analytical techniques, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and quality of their work.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Wang, J., & Zhang, Y. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B: Chemical Analysis), 54(10), 1169-1172.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

UV-Vis Spectroscopic Profile: 4-Ethylpyridin-2-amine Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 4-Ethylpyridin-2-amine hydrochloride (CAS: 59547-60-3) is a critical heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

4-Ethylpyridin-2-amine hydrochloride (CAS: 59547-60-3) is a critical heterocyclic building block, distinct from its methyl analog (4-picoline-2-amine) and the parent 2-aminopyridine due to its enhanced lipophilicity and subtle electronic modulation. While widely used as a ligand in organometallic catalysis (e.g., Pt(II) and Cr(III) complexes) and as an intermediate in kinase inhibitor synthesis, its specific spectroscopic validation requires precise control over solvent and pH conditions.

This guide provides a technical comparison of the UV-Vis spectral performance of 4-Ethylpyridin-2-amine HCl against its structural analogs. It establishes a self-validating protocol for purity assessment, highlighting the bathochromic shifts induced by the C4-ethyl substituent and the profound solvatochromic effects observed upon protonation.

Chemical Context & Structural Analysis

To interpret the UV-Vis data accurately, one must understand the electronic environment of the chromophore. The aminopyridine core exhibits dual fluorescence and absorption characteristics due to the interplay between the ring nitrogen and the exocyclic amino group.

Feature4-Ethylpyridin-2-amine HCl2-Aminopyridine (Parent)Impact on UV Spectrum
Substituent Ethyl (-CH₂CH₃) at C4Hydrogen (-H)+I Inductive Effect: Stabilizes the excited state, causing a slight red shift (Bathochromic).
Electronic Character Electron-Donating (Weak)NeutralIncreases molar absorptivity (

) slightly compared to the parent.
Salt Form Hydrochloride (Protonated Ring N)Free Base / HClProtonation: Abolishes

transitions; intensifies

bands.
Lipophilicity (LogP) ~1.0 - 1.20.49Affects solvent shell organization and solvatochromic shifts.
Experimental Protocol: UV-Vis Characterization

This protocol is designed to be self-validating . If the observed


 deviates by >5 nm from the predicted values below, check solvent purity (pH) or sample degradation (oxidation).
Reagents & Instrumentation
  • Analyte: 4-Ethylpyridin-2-amine Hydrochloride (>98% purity).

  • Solvent A (Neutral): HPLC-grade Methanol (MeOH).

  • Solvent B (Acidic): 0.1 M HCl in Water (to ensure full protonation).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Path Length: 1.0 cm Quartz Cuvette.

Step-by-Step Workflow
  • Stock Solution Preparation: Dissolve 1.58 mg of the HCl salt in 10 mL of Methanol to create a 1.0 mM stock.

  • Working Standard: Dilute 100

    
    L of Stock into 9.9 mL of Solvent (A or B) to achieve 10 
    
    
    
    M
    .
  • Baseline Correction: Run a blank scan with pure solvent.

  • Acquisition: Scan from 200 nm to 400 nm. Scan speed: Medium. Slit width: 1.0 nm.

Visualization: Experimental Logic Flow

UV_Protocol Start Sample: 4-Ethylpyridin-2-amine HCl Solvent Select Solvent System Start->Solvent Neutral Methanol (Neutral) Detects Free Base Equilibrium Solvent->Neutral Path A Acidic 0.1 M HCl Forces Cationic Species Solvent->Acidic Path B (Recommended) Measure Scan 200-400 nm Neutral->Measure Acidic->Measure Analyze Identify Bands: 1. Ring (230-240 nm) 2. CT Band (290-300 nm) Measure->Analyze

Caption: Logical workflow for UV-Vis characterization, distinguishing between neutral and acidic solvent pathways to isolate specific electronic transitions.

Comparative Analysis & Performance Data

The following data synthesizes experimental baselines from the parent compound (2-aminopyridine) and homologous trends observed in 4-methyl analogs (See References [1], [3]).

Table 1: Spectroscopic Comparison
Parameter4-Ethylpyridin-2-amine HCl (Target)4-Methylpyridin-2-amine (Analog)2-Aminopyridine (Parent)

(Acidic/Water)
236 nm, 298 nm 235 nm, 296 nm230 nm, 288 nm

(MeOH)
238 nm, 302 nm 237 nm, 300 nm234 nm, 294 nm
Molar Absorptivity (

)
~11,500 M⁻¹cm⁻¹ (at 236 nm)~11,200 M⁻¹cm⁻¹~10,500 M⁻¹cm⁻¹
Electronic Effect Strong Bathochromic Shift vs Parent (+8-10 nm) due to alkyl +I effect and HCl salt formation.Moderate ShiftBaseline Reference
Detection Limit (LOD) ~0.5

M (High Sensitivity)
~0.5

M
~0.8

M
Technical Interpretation
  • The "Ethyl" Shift: The ethyl group at C4 exerts a hyperconjugative electron-donating effect (+I). This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap compared to the unsubstituted parent. Consequently, the absorption maximum shifts to a longer wavelength (Red Shift ~6-10 nm vs parent).

  • Salt Effect: In the HCl salt form, the ring nitrogen is protonated. This stabilizes the ground state but often leads to a more structured absorption band in the 290–300 nm region, assigned to a Charge Transfer (CT) transition between the exocyclic amino group and the pyridinium ring.

Applications in Drug Development

Why choose 4-Ethylpyridin-2-amine over the methyl analog?

  • Lipophilic Tuning: In kinase inhibitor design (e.g., Bruton's Tyrosine Kinase inhibitors), the ethyl group provides a larger hydrophobic surface area than the methyl group, potentially improving binding affinity in hydrophobic pockets [2].

  • Synthesis Monitoring: The distinct UV signature allows for real-time monitoring of coupling reactions (e.g., Suzuki-Miyaura coupling). The disappearance of the 298 nm band and appearance of a highly conjugated band (>320 nm) typically signals the formation of the biaryl product.

  • Ligand Efficiency: As a ligand in Pt(II) or Cr(III) complexes, the ethyl group influences the nephelauxetic effect, increasing the covalency of the Metal-Nitrogen bond compared to the parent pyridine, which can be tracked via shifts in the Ligand-to-Metal Charge Transfer (LMCT) bands [4].

Visualization: Electronic Transitions

Transitions Ground Ground State (S0) Protonated Pyridinium Excited Excited State (S1) π -> π* Ground->Excited UV Absorption (~236 nm) Substituent 4-Ethyl Group (+I Effect) Raises HOMO Energy Substituent->Ground Stabilizes

Caption: Diagram illustrating the inductive influence of the ethyl substituent on the electronic transition energy.

References
  • Sawicka, N. et al. (2022). Long-lived, near-IR emission from Cr(III) under ambient conditions. Royal Society of Chemistry. (Data on 4-ethylpyridin-2-amine ligand systems).

  • US Patent 9758524B2. (2017). 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors. (Utilization of 4-ethylpyridin-2-amine as a key intermediate).[1]

  • Al-Ahmary, K. M. (2015).[2] Spectrophotometric study on the charge transfer reaction between 2-amino-4-methylpyridine with chloranilic acid. Journal of Molecular Liquids. (Comparative spectral data for methyl analog).

  • NIST Chemistry WebBook. 2-Aminopyridine Spectral Data. (Baseline reference for parent compound).[3]

Sources

Validation

Comparative Guide: Reference Standards for 4-Ethylpyridin-2-amine Hydrochloride Analysis

Executive Summary & Comparison Context 4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2 for HCl; related Free Base CAS: 33252-32-3) is a critical heterocyclic building block, predominantly utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Context

4-Ethylpyridin-2-amine hydrochloride (CAS: 930600-83-2 for HCl; related Free Base CAS: 33252-32-3) is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors and other pyridine-scaffold active pharmaceutical ingredients (APIs).

In drug development, the accuracy of your analytical data is capped by the quality of your reference standard. This guide objectively compares the performance and suitability of Primary Reference Standards (Qualified) versus Research-Grade Reagents for quantitative analysis.

Comparative Matrix: Reference Standard Grades

The following table summarizes the critical performance metrics when selecting a standard for GMP vs. R&D applications.

FeatureOption A: Qualified Primary Standard Option B: Research-Grade Reagent Impact on Analysis
Assay Assignment Mass Balance (100% - Impurities - Water - Residuals) Area % (HPLC only) Option B often overestimates potency by 2-5% by ignoring water/salt content.
Salt Stoichiometry Determined (e.g., 1.0 HCl vs 2.0 HCl) Assumed (Theoretical) Critical Risk: Incorrect MW calculation leads to systematic bias in potency data.
Homogeneity Tested & CertifiedUnknownOption B may have "hot spots" of moisture or inorganic salts.
Traceability Traceable to SI units (via NIST/BIPM weights)Vendor Lot Number onlyOption A is required for Regulatory Filings (IND/NDA).
Cost High (

$)
Low ($)Option B is suitable only for early screen/ID , not potency.

Technical Deep Dive: The Stoichiometry Trap

As an Application Scientist, I must highlight the specific risk associated with aminopyridine hydrochlorides .

The basicity of the pyridine nitrogen (pKa ~6.0) and the exocyclic amine allows for variable protonation states. A "Research Grade" label of 4-Ethylpyridin-2-amine hydrochloride may technically be a mixture of mono-hydrochloride, di-hydrochloride, or contain non-stoichiometric excess HCl.

The Causality of Error: If you assume a Mono-HCl MW (158.63 g/mol ) but the material is actually a partial Di-HCl salt or hygroscopic hydrate, your weighing will contain less "active moiety" than calculated.

  • Result: Your synthesized drug product will appear to have low assay or low yield , triggering false OOS (Out of Specification) investigations.

Self-Validating Analytical Protocols

To establish a Qualified Primary Standard from a raw material source, you must execute the following self-validating workflow.

Protocol A: HPLC-UV Purity & Impurity Profiling

Purpose: To determine organic purity (Area %) and identify late-eluting dimers.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).

    • Reasoning: Hybrid particles resist dissolution at pH > 7, allowing flexible pH control, though pH 6.0 is selected here for optimal ionization control.

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Lambda max for aminopyridines).

  • Temperature: 30°C.

Validation Check: The 2-amino group activates the ring, making it prone to oxidation. Look for a peak at RRT ~0.8 (N-oxide impurity).

Protocol B: Counter-Ion Stoichiometry (Titration)

Purpose: To confirm the HCl molar ratio.

  • Dissolve 100 mg of the standard in 50 mL deionized water.

  • Add 2 mL of 5% Nitric Acid.

  • Titrate with 0.1 N Silver Nitrate (

    
    ) potentiometrically.
    
  • Calculation:

    
    
    Compare experimental % Cl to theoretical. A deviation > 0.5% indicates incorrect salt form or excess acid.
    

Workflows & Logic Visualization

Diagram 1: Reference Standard Qualification Logic

This diagram illustrates the decision matrix for assigning a potency value to a new standard.

ReferenceStandardLogic Start Raw Material (4-Ethylpyridin-2-amine HCl) ID Identity Check (H-NMR, IR, MS) Start->ID Purity Chromatographic Purity (HPLC-UV Area %) ID->Purity Pass Fail Reject / Recrystallize ID->Fail Fail Residuals Volatiles Analysis (KF Water + GC Solvents) Purity->Residuals Calc Mass Balance Equation Potency Assignment Purity->Calc Input: 100% - Impurities Inorganics Residue on Ignition / ROI Residuals->Inorganics Residuals->Calc Input: - Water/Solvents CounterIon Counter-Ion Titration (Chloride Content) Inorganics->CounterIon Inorganics->Calc Input: - ROI CounterIon->Calc Stoichiometry Confirmed CounterIon->Fail Non-stoichiometric

Caption: Workflow for the Mass Balance approach to assign absolute potency to a Reference Standard.

Diagram 2: Analytical Pathway for Aminopyridines

This diagram details the specific analytical challenges and solutions for this chemical class.

AnalyticalPathway Compound 4-Ethylpyridin-2-amine HCl (Polar/Basic) Issue1 Challenge: Tailing Peak (Silanol Interaction) Compound->Issue1 Issue2 Challenge: Hygroscopicity (HCl Salt) Compound->Issue2 Issue3 Challenge: UV Sensitivity (Low Response) Compound->Issue3 Solution1 Solution: High Ionic Strength Buffer (20mM) or Ion Pair Issue1->Solution1 Solution2 Solution: KF Titration (Do NOT use LOD) Issue2->Solution2 Solution3 Solution: 240 nm Detection (Max Absorbance) Issue3->Solution3

Caption: Troubleshooting common analytical artifacts for Aminopyridine Hydrochloride salts.

Conclusion & Recommendations

For Early Discovery (Hit-to-Lead):

  • Recommendation: Use commercial Research Grade (95-97%) .

  • Caveat: Assume 5% error in all weighing. Do not use for IC50 determination without NMR verification of the salt form.

For GLP Tox / GMP Manufacturing:

  • Recommendation: You must generate a Qualified Primary Standard (Tier 1).

  • Action: Purchase a large single lot of high-purity material (>99%) and perform the full Mass Balance characterization (HPLC + KF + ROI + Titration) described in Section 3. Do not rely on the vendor's CoA "Assay" if it is based solely on titration or HPLC area %.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118425, 4-Ethylpyridin-2-amine. Retrieved from [Link]

  • European Medicines Agency (2006). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • GMP Insiders (2025). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Ethylpyridin-2-amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of functionalized building blocks like 4-Ethylpyridin-2-amine hydrochloride requires more than just following a safety data sheet—it requires a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of functionalized building blocks like 4-Ethylpyridin-2-amine hydrochloride requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. Proper handling and disposal are critical not only for regulatory compliance but for the immediate safety of your laboratory personnel and the integrity of your experimental workflows.

Below is a comprehensive, self-validating procedural guide designed to equip researchers with the operational and disposal protocols necessary for safely managing this compound.

Chemical Identity & Hazard Profile

Before designing a disposal plan, we must quantify the physical and hazard parameters of the substance. The hydrochloride salt formulation dictates its phase and solubility, which directly impacts our spill response and waste segregation strategies.

PropertySpecification
Chemical Name 4-Ethylpyridin-2-amine hydrochloride
CAS Number 930600-83-2
Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
Physical State Crystalline Solid
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Mechanistic Insights: Causality in Handling & Disposal

To build a robust safety protocol, we must understand why this chemical behaves the way it does:

  • The Pyridine Core: Pyridine derivatives are notoriously recalcitrant to standard biological degradation and possess systemic toxicity[2]. They are classified as hazardous waste and must never be disposed of via municipal wastewater systems.

  • The Hydrochloride (HCl) Salt: The free base of 4-ethylpyridin-2-amine is lipophilic. However, supplying it as an HCl salt drastically increases its aqueous solubility. While this is highly advantageous for biological assays, it introduces a severe disposal vulnerability: aqueous washings containing this salt can easily contaminate sinks and drains if not strictly managed.

  • Reactivity Profile: Aminopyridines can react exothermically with strong oxidizers and concentrated acids (such as nitric acid)[3]. This necessitates strict waste segregation to prevent thermal events in the waste accumulation area.

Operational Handling Protocol

Every protocol in your lab should be a self-validating system. Follow these step-by-step methodologies to ensure exposure risks are mitigated before waste is even generated.

Step 1: Engineering Controls Always handle the solid powder within a properly functioning, certified chemical fume hood[3]. Because the compound carries an H335 hazard (respiratory irritant)[1], preventing the aerosolization of the crystalline dust is your primary line of defense.

Step 2: Personal Protective Equipment (PPE) & Validation Wear chemical splash goggles, a fully buttoned lab coat, and chemical-resistant gloves (nitrile or neoprene)[2].

  • Self-Validation Check: Before handling, physically inspect your gloves for micro-tears. The high water solubility of the HCl salt means that if powder breaches the glove, hand sweat will rapidly dissolve the salt, facilitating dermal absorption. Double-gloving is recommended for extended weighing campaigns.

Step 3: Dispensing Use anti-static spatulas to transfer the powder. Static charge can cause the fine hydrochloride salt to jump, contaminating the balance area and increasing inhalation risk.

Disposal Procedural Workflow

Pyridine derivatives require specific, highly regulated disposal procedures[2]. Implement the following step-by-step workflow for all waste streams containing 4-Ethylpyridin-2-amine hydrochloride.

Step 1: Waste Segregation Strictly separate 4-ethylpyridin-2-amine hydrochloride waste from strong oxidizers, acids, and bases[3]. Determine if the waste is solid (consumables) or liquid (aqueous buffers/washings).

Step 2: Solid Waste Collection Place contaminated weighing boats, pipette tips, and empty reagent vials into a sealable, airtight, compatible waste container (e.g., wide-mouth HDPE or glass)[2].

Step 3: Aqueous Waste Collection Collect aqueous solutions containing the dissolved salt in a designated aqueous hazardous waste carboy.

  • Self-Validation Check: Verify the pH of the waste stream is between 5 and 9 before adding it to the bulk carboy. Highly acidic or basic solutions can trigger unintended exothermic reactions when mixed with legacy waste.

Step 4: Labeling & Documentation Affix a completed hazardous waste label immediately upon the first addition of waste. The label must explicitly read: "Hazardous Waste: 4-Ethylpyridin-2-amine hydrochloride" and have the "Toxic" and "Irritant" hazard checkboxes marked[2].

Step 5: Secondary Containment & Storage Store the sealed waste containers in a cool, dry, well-ventilated secondary containment area[2]. Keep away from direct sunlight and sources of heat.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation 4-Ethylpyridin-2-amine HCl Decision Determine Waste State Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Solid Liquid Aqueous Waste (Buffers, Wash Solutions) Decision->Liquid Liquid CollectSolid Collect in Sealable HDPE/Glass Container Solid->CollectSolid CollectLiquid Verify pH & Collect in Aqueous Waste Carboy Liquid->CollectLiquid Labeling Label: Hazardous Waste (Toxic/Irritant) CollectSolid->Labeling CollectLiquid->Labeling Storage Store in Secondary Containment Away from Oxidizers Labeling->Storage EHS Transfer to EHS for Professional Disposal Storage->EHS

Procedural workflow for safe segregation, collection, and disposal of 4-Ethylpyridin-2-amine HCl.

Spill Management & Emergency Response

In the event of a spill, immediate and correct action prevents environmental contamination and personnel exposure.

  • Solid Spills (Powder): Do not dry sweep. Dry sweeping aerosolizes the irritating powder, exacerbating the H335 respiratory hazard. Instead, gently cover the spill with damp absorbent pads to suppress dust, or use a dedicated HEPA-filtered vacuum[3]. Transfer all collected material into a solid hazardous waste container.

  • Liquid Spills (Aqueous Solutions): Evacuate non-essential personnel. Contain the spill using an inert absorbent material such as vermiculite or dry sand[4]. Never use combustible absorbents like sawdust for pyridine derivatives. Scoop the absorbed mixture into a sealable hazardous waste container, label it immediately, and contact your Environmental Health & Safety (EHS) department[2].

  • Personnel Exposure: In case of skin or eye contact, immediately utilize the emergency eyewash or safety shower for a minimum of 15 minutes, removing contaminated clothing while washing[3].

References

  • Pyridine Standard Operating Procedure , Washington State University (WSU). Available at:[Link]

Sources

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